5-cis Iloprost
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UGQITTIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-cis Iloprost mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-cis Iloprost
Abstract
Iloprost, a stable synthetic analogue of prostacyclin (PGI₂), is a cornerstone therapy for severe vascular diseases, including pulmonary arterial hypertension (PAH) and peripheral artery disease.[1] Its clinical efficacy is rooted in a multifaceted mechanism of action that extends beyond simple vasodilation. This guide provides a comprehensive technical analysis of Iloprost's molecular interactions, signal transduction pathways, and diverse cellular effects. We will dissect its engagement with prostanoid receptors, the canonical and non-canonical signaling cascades it triggers, and its subsequent impact on vascular smooth muscle, platelets, endothelial cells, and fibroblasts. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Iloprost pharmacology.
Introduction: The Clinical Significance of a Stable Prostacyclin Analogue
Endogenously produced prostacyclin (PGI₂) is a potent, yet fleeting, signaling molecule critical for maintaining vascular homeostasis. Its therapeutic potential is limited by its chemical instability and rapid breakdown. Iloprost was engineered to overcome these limitations, offering greater stability and a longer biological half-life of 20-30 minutes, making it a viable therapeutic agent.[2][3] It is clinically employed for conditions characterized by vasoconstriction and vascular occlusion, such as PAH, scleroderma, Raynaud's phenomenon, and severe frostbite.[4][5][6] The primary therapeutic actions of Iloprost are potent vasodilation and the inhibition of platelet aggregation.[1][5][7][8]
Molecular Target Profile: Beyond the IP Receptor
The principal molecular target of Iloprost is the prostacyclin receptor, known as the IP receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][9][10] However, a critical aspect of its pharmacology, particularly at therapeutic concentrations, is its interaction with other prostanoid receptors.
Primary Target: The Prostacyclin (IP) Receptor
Iloprost binds with high affinity to the IP receptor expressed on the surface of vascular smooth muscle cells (VSMCs) and platelets.[1][11][12] This interaction is the primary driver of its main therapeutic effects. The binding initiates a conformational change in the receptor, leading to the activation of associated G proteins.
Receptor Cross-Talk: Engagement of Prostaglandin E₂ Receptors
Iloprost exhibits a degree of promiscuity, binding to and activating several prostaglandin E₂ (PGE₂) receptors.[5][11] This has significant functional implications:
-
EP₂ and EP₄ Receptors: Activation of these Gs-coupled receptors complements the action of the IP receptor, contributing to vasodilation.[5][11]
-
EP₁ Receptor: Iloprost also binds the Gq-coupled EP₁ receptor, which can provoke vasoconstriction.[11] This may partially counteract the IP-mediated vasodilation.
-
Therapeutic Relevance in Disease: In pathological states like severe PAH, the expression of the IP receptor in pulmonary arteries can be downregulated. In such cases, Iloprost's ability to signal through the EP₄ receptor may become a crucial alternative pathway for mediating its vasodilatory effects.[13]
| Receptor | G-Protein Coupling | Primary Effect of Activation | Iloprost Affinity |
| IP | Gs | Vasodilation, Platelet Inhibition | High[11] |
| EP₁ | Gq | Vasoconstriction | High[11] |
| EP₂ | Gs | Vasodilation | Very Low[11] |
| EP₃ | Gi/Gq | Vasoconstriction | Low[11] |
| EP₄ | Gs | Vasodilation | Low[11] |
| DP₁ | Gs | Vasodilation | Very Low[11] |
Table 1: Iloprost Binding Affinity and Functional Consequences at Prostanoid Receptors. Data synthesized from binding and functional assays.[11]
Signal Transduction: The Canonical cAMP-PKA Pathway
The predominant mechanism of action for Iloprost is the activation of the Gs-adenylyl cyclase-cAMP signaling cascade. This pathway is central to its effects on both vascular tone and platelet function.
-
Receptor Activation & G-Protein Coupling: Iloprost binding to the IP, EP₂, or EP₄ receptors stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.[9][12][14]
-
Adenylyl Cyclase Activation: The activated Gsα-GTP subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.[1][2]
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][3]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1][14]
This signaling cascade is the primary effector pathway responsible for the subsequent physiological responses in target cells.
Pleiotropic Cellular and Physiological Effects
The activation of PKA by Iloprost initiates a range of downstream effects that collectively contribute to its therapeutic profile.
Vasodilation via Smooth Muscle Relaxation
In VSMCs, activated PKA directly phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[1][12] MLCK is the enzyme responsible for phosphorylating myosin light chains, a prerequisite for the interaction of actin and myosin and subsequent muscle contraction.[1] By inhibiting MLCK, Iloprost prevents this crucial step, leading to smooth muscle relaxation, vasodilation, and a reduction in vascular resistance and blood pressure.[1][4][7]
Inhibition of Platelet Aggregation
In platelets, PKA phosphorylates several target proteins, most notably the Vasodilator-Stimulated Phosphoprotein (VASP).[1] Phosphorylated VASP plays a key role in preventing the conformational change of glycoprotein IIb/IIIa receptors that is necessary for them to bind fibrinogen.[1] By blocking this final common pathway of platelet aggregation, Iloprost exerts a potent antithrombotic effect.[1][2]
Anti-proliferative, Anti-inflammatory, and Anti-fibrotic Actions
Beyond its primary hemodynamic effects, Iloprost modulates several pathological processes involved in vascular disease progression.
| Cell Type | Key Molecular Target | Downstream Effect | Therapeutic Implication |
| Vascular Smooth Muscle | MLCK | Inactivation -> Relaxation | Vasodilation, Reduced PVR[1][12] |
| Platelets | VASP, GPIIb/IIIa Receptors | Inhibition of Activation | Anti-thrombotic[1] |
| Endothelial Cells | VE-Cadherin | Increased junctional clustering | Improved barrier function[3] |
| Fibroblasts | TGF-β pathway | Inhibition of CTGF production | Anti-fibrotic, Reversal of remodeling[14][15] |
| Leukocytes | Adhesion Molecules | Downregulation | Anti-inflammatory[1] |
Table 2: Summary of Iloprost's Cellular Effects.
-
Anti-proliferative: Iloprost can attenuate the pathological proliferation of VSMCs that contributes to vascular remodeling in PAH.[8][12][16]
-
Cytoprotection and Endothelial Function: Iloprost has demonstrated cytoprotective properties, potentially by reducing oxidative stress and preserving mitochondrial function.[17][18] It also enhances endothelial barrier integrity by promoting the clustering of VE-cadherin at adherens junctions.[3]
-
Anti-fibrotic: Iloprost can inhibit and even reverse established fibrosis. It achieves this by suppressing the production of Connective Tissue Growth Factor (CTGF), a potent pro-fibrotic mediator, in a PKA-dependent manner.[14][15][19]
Methodologies for Mechanistic Investigation
Validating the mechanism of action for Iloprost or novel prostacyclin analogues requires a suite of specific, self-validating experimental protocols.
Step-by-Step Protocol: Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of Iloprost for specific prostanoid receptors.
-
Preparation of Membranes: Culture HEK293 cells stably expressing the human prostanoid receptor of interest (e.g., IP, EP₁, EP₄). Harvest cells and prepare crude membrane fractions via differential centrifugation.
-
Competitive Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., ³H-Iloprost) with the cell membranes in the presence of increasing concentrations of unlabeled Iloprost (the competitor).
-
Incubation & Separation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C). Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Step-by-Step Protocol: Intracellular cAMP Measurement
Objective: To quantify the functional activation of Gs-coupled receptors by measuring cAMP production.
-
Cell Plating: Seed cells expressing the target receptor (e.g., HEK293-IP) into a 96-well plate and grow to confluence.
-
Pre-treatment: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Ligand Stimulation: Add varying concentrations of Iloprost to the wells and incubate for a defined period (e.g., 15 minutes at 37°C).
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP concentrations using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Iloprost. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Conclusion and Future Perspectives
The mechanism of action of 5-cis Iloprost is a paradigm of pleiotropic drug activity. While its primary therapeutic effects of vasodilation and platelet inhibition are driven by the canonical IP receptor-cAMP-PKA pathway, its clinical utility is enhanced by a broader pharmacological profile.[1] This includes significant interactions with other prostanoid receptors and potent anti-proliferative, anti-inflammatory, and anti-fibrotic activities.[8][14][15] This deep understanding of its molecular and cellular actions provides a robust framework for its clinical application and for the rational design of next-generation prostacyclin analogues. Future research may focus on developing agonists with greater selectivity for the IP receptor to minimize potential off-target effects or on compounds that preferentially activate the downstream pathways associated with anti-fibrotic and cytoprotective benefits.
References
- Patsnap Synapse. (2024-07-17).
- Pharmacology of Iloprost. (2024-10-30). Overview, Mechanism of action, Pharmacokinetics, Uses, Effects.
- Wikipedia. Iloprost.
- Whittle, B. J., et al. (2012-07-01). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. PubMed.
- CV Pharmacology. Prostacyclin Receptor Agonists.
- Herve, P., et al.
- Whittle, B. J., et al. (2012-03-27). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. UCL Discovery.
- Clinicaltrials.eu. ILOPROST – Application in Therapy and Current Clinical Research.
- Wikipedia. Prostacyclin receptor.
- Aschner, J. L., et al. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. PMC - PubMed Central.
- Fetalvero, K. M., et al. (2007-10-15). Role of the Prostanoid EP4 Receptor in Iloprost-mediated Vasodilatation in Pulmonary Hypertension.
- Mayo Clinic. (2025-12-31).
- Ghofrani, H. A., et al. Inhaled iloprost for the control of pulmonary hypertension. PMC - PubMed Central.
- Abistado, C. Y., et al. Role of iloprost and bosentan in pulmonary arterial hypertension. PubMed.
-
Schror, K., et al. Specific binding of a stable prostacyclin analogue (Iloprost) to rat oxyntic mucosa. PubMed. [Link]
- PubChem - NIH. Iloprost | C22H32O4 | CID 5311181.
- Boehm, M., et al. Iloprost reverses established fibrosis in experimental right ventricular failure.
- Boehm, M., et al. Iloprost reverses established fibrosis in experimental right ventricular failure.
- ResearchGate. Receptor activation assays in cells stably expressing human prostanoid....
- Denton, C. P., et al.
- A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. NIH.
- Patsnap Synapse. (2024-06-14).
- Loirand, G., et al.
- Bunting, S., et al.
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Iloprost - Wikipedia [en.wikipedia.org]
- 6. What is Iloprost used for? [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Role of iloprost and bosentan in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 11. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. atsjournals.org [atsjournals.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. JCI - Iloprost suppresses connective tissue growth factor production in fibroblasts and in the skin of scleroderma patients [jci.org]
- 16. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
what is 5-cis Iloprost
An In-depth Technical Guide to Iloprost: A Prostacyclin Analogue
Foreword
This guide provides a comprehensive technical overview of Iloprost, a synthetic analogue of prostacyclin (PGI₂). As a Senior Application Scientist, the objective is to move beyond a simple recitation of facts and provide a narrative grounded in causality and experimental validation. We will explore the stereochemistry that defines Iloprost, dissect its molecular mechanism of action, detail its validated therapeutic applications, and provide actionable protocols for its study and clinical administration. This document is intended for researchers, drug development professionals, and clinicians who require a deep, mechanistic understanding of this potent vasoactive agent.
Deconstructing Iloprost: From Stereochemistry to Therapeutic Identity
Iloprost is a second-generation, chemically stable carbacyclin analogue of PGI₂.[1][2] Unlike the first-generation analogues, Iloprost exhibits significantly greater potency.[1] The therapeutic agent known as Iloprost is a mixture of two diastereomers, the 4R and 4S forms, in an approximate 53:47 ratio.[3][4][5] The 4S isomer is substantially more potent in its vasodilatory effects than the 4R isomer.[3][5][6]
The term "5-cis Iloprost" refers to the geometric configuration at the C-5 position of the molecule. Specifically, commercial chemical suppliers list a compound named "5-cis-15(R)-Iloprost," which is the C-5 cis-isomer and 15(R)-epimer of the standard Iloprost molecule.[1][7] It is critical for researchers to note that there are no published studies on the specific pharmacological properties of this 5-cis isomer.[1] Therefore, this guide will focus on the well-characterized, clinically approved mixture of Iloprost diastereomers used in medicine.
Physicochemical Profile
A thorough understanding of Iloprost's physical and chemical properties is fundamental to its handling, formulation, and application in both research and clinical settings.
| Property | Description | Source(s) |
| Chemical Name | (E)-(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(E)-(3S,4RS)-3-hydroxy-4-methyl-1-octen-6-ynyl]-Δ²⁽¹ᴴ⁾,Δ-pentalenevaleric acid | [5] |
| Molecular Formula | C₂₂H₃₂O₄ | [3][8] |
| Molecular Weight | 360.49 g/mol | [3][8] |
| Appearance | Oily substance | [3][5] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, and pH 7 buffer. Sparingly soluble at pH 9 and very slightly soluble in distilled water and acidic buffers (pH 3, pH 5). | [3][5] |
| Stability | More chemically stable than native prostacyclin (PGI₂), which has a half-life of only 42 seconds.[2][9] The enhanced stability of Iloprost is a key feature for its clinical utility. | [2] |
Core Mechanism of Action: The Prostacyclin Signaling Pathway
Iloprost exerts its therapeutic effects by mimicking the actions of endogenous prostacyclin.[2][10] Its primary molecular target is the Prostacyclin Receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family found on the surface of vascular smooth muscle cells and platelets.[10][11]
The activation of the IP receptor by Iloprost initiates a well-defined intracellular signaling cascade:
-
Receptor Binding & G-Protein Activation: Iloprost binds to the IP receptor, inducing a conformational change that activates the associated stimulatory G-protein (Gs).[11][12]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[10]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[10][11]
-
Downstream Physiological Effects: PKA phosphorylates various intracellular target proteins, leading to the primary pharmacological effects of Iloprost:
-
Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[10] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[10][12]
-
Inhibition of Platelet Aggregation: In platelets, PKA activation inhibits platelet aggregation, though the clinical relevance of this effect in the treatment of pulmonary hypertension is not fully established.[3][10][13]
-
Anti-proliferative & Anti-inflammatory Effects: Iloprost has also been shown to have anti-proliferative effects on vascular smooth muscle cells and anti-inflammatory properties, which may contribute to its long-term benefits.[10][14][15]
-
Caption: Iloprost signaling pathway via the IP receptor.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical application of Iloprost is heavily influenced by its pharmacokinetic profile, particularly its short half-life, which necessitates specific administration strategies.
| Parameter | Description | Source(s) |
| Administration | Inhalation (for PAH) and Intravenous (for Raynaud's, frostbite). | [13][16] |
| Absorption | Following inhalation of a 5 mcg dose, peak serum levels are approximately 150 pg/mL. Absolute bioavailability of inhaled Iloprost has not been determined. | [3][5] |
| Distribution | Protein binding is approximately 60%, mainly to albumin. | [3][13] |
| Metabolism | Extensively metabolized, primarily via β-oxidation of the carboxyl side chain. The main metabolite is tetranor-iloprost, which is pharmacologically inactive. | [6][13] |
| Excretion | Primarily excreted via the kidneys (68%) with a smaller portion in the feces (12%). | [13] |
| Half-Life | The elimination half-life is short, approximately 20-30 minutes. | [3][13] |
Validated Therapeutic Applications
Iloprost is approved for several conditions characterized by severe vasoconstriction and vascular pathology. Its efficacy is supported by numerous clinical trials.
| Indication | Mechanism of Benefit & Clinical Evidence | Key Adverse Events |
| Pulmonary Arterial Hypertension (PAH) | Acts as a potent pulmonary vasodilator, reducing pulmonary vascular resistance and pressure.[17] In a 12-week trial, inhaled Iloprost significantly improved a combined endpoint of exercise capacity (>10% increase in 6-minute walk distance) and NYHA functional class improvement compared to placebo (16.8% vs. 4.9%).[14] | Increased cough, headache, flushing, jaw pain, nausea, vomiting, hypotension.[13][14] |
| Severe Raynaud's Phenomenon | Improves peripheral circulation by dilating systemic vascular beds and inhibiting platelet aggregation.[18][19] Intravenous Iloprost is effective in decreasing the frequency and severity of attacks and promoting the healing of digital ulcers, with effects often lasting for weeks after infusion.[20][21] | Headache, flushing, nausea, vomiting, hyperhidrosis. These are often dose-dependent and managed by titrating the infusion rate.[18] |
| Severe Frostbite | Recently approved by the FDA to reduce the risk of finger or toe amputation.[16][22] The vasodilatory and anti-platelet effects are thought to counteract the severe vasoconstriction and microthrombosis that characterize ischemic tissue injury from freezing.[22] | Headache, flushing, palpitations/tachycardia, nausea, vomiting, dizziness, and hypotension.[22] |
Key Experimental & Clinical Protocols
The following protocols are provided as a guide for researchers and clinicians. Adherence to institutional guidelines and manufacturer's instructions is paramount.
In Vitro Protocol: cAMP Accumulation Assay for IP Receptor Agonism
This protocol validates the functional activity of Iloprost by measuring its ability to stimulate cAMP production in cells expressing the IP receptor.
Objective: To quantify the dose-dependent increase in intracellular cAMP following stimulation with Iloprost.
Methodology:
-
Cell Culture: Culture human embryonic kidney cells (HEK-293) stably expressing the human IP receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Preparation: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Compound Addition: Prepare serial dilutions of Iloprost. Add the diluted compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[23]
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the Iloprost concentration to generate a dose-response curve and calculate the EC₅₀ value.
Caption: Workflow for cAMP accumulation assay.
In Vivo Protocol: Monocrotaline (MCT) Model of PAH in Rats
The MCT model is a widely used preclinical model to study PAH and evaluate potential therapies like Iloprost.[24][25]
Objective: To induce PAH in rats to test the hemodynamic effects of Iloprost.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT), typically 60 mg/kg.[24][26] MCT is metabolized in the liver to an active pyrrole, which causes endothelial injury in the pulmonary vasculature.
-
Disease Development: House the animals for several weeks (e.g., 3-6 weeks) to allow for the development of PAH, which is characterized by pulmonary vascular remodeling, increased pulmonary artery pressure, and right ventricular hypertrophy.[26][27]
-
Therapeutic Intervention: Administer Iloprost via a chosen route (e.g., intravenous infusion, inhalation).
-
Hemodynamic Assessment: Anesthetize the animals and perform right heart catheterization to measure key hemodynamic parameters, including right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output.
-
Histological Analysis: Following euthanasia, collect lung and heart tissues for histological analysis to assess vascular remodeling and right ventricular hypertrophy.
Caption: Experimental workflow for the MCT rat model of PAH.
Clinical Protocol: Intravenous Iloprost Infusion for Severe Raynaud's Phenomenon
This protocol outlines the standard procedure for administering intravenous Iloprost, emphasizing the critical need for dose titration to balance efficacy and tolerability.[18]
Objective: To safely administer Iloprost to improve peripheral circulation while minimizing adverse effects.
Methodology:
-
Preparation: Dilute the Iloprost ampoule (e.g., 50 micrograms in 0.5 mL) in 250 mL of 0.9% sodium chloride or 5% glucose to a final concentration of 200 nanograms/mL. Use a volumetric infusion pump for administration.[18]
-
Initial Dose: Begin the infusion at a rate of 0.5 nanograms/kg/min for 30 minutes.[18]
-
Dose Titration: Increase the dose in 30-minute intervals by 0.5 nanograms/kg/min. The target is to reach the maximum tolerated dose, not to exceed 2.0 nanograms/kg/min.[18]
-
Monitoring: Continuously monitor the patient for adverse effects, particularly headache, flushing, nausea, and changes in blood pressure and heart rate. These effects often indicate that the maximum tolerated dose has been reached.[18]
-
Dose Adjustment: If intolerable side effects occur, reduce the infusion rate (e.g., decrease by 0.5 nanograms/kg/min) or temporarily stop the infusion.[18]
-
Duration: The infusion is typically given for 6 hours per day for a course of five consecutive days.[18]
Conclusion
Iloprost remains a cornerstone in the management of severe vasospastic disorders. Its identity as a stable, potent prostacyclin analogue allows it to effectively target the IP receptor, initiating a cascade that results in powerful vasodilation and cytoprotective effects. A deep understanding of its stereochemistry, mechanism, pharmacokinetics, and clinical administration protocols is essential for its optimal use in both the laboratory and the clinic. As research into the prostacyclin pathway continues, Iloprost serves as a benchmark compound and a vital therapeutic tool for patients with life-limiting vascular diseases.
References
- Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. (n.d.). Google.
- Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, October 30). YouTube.
- Inhaled iloprost: in primary pulmonary hypertension. (n.d.). PubMed.
- What is the mechanism of Iloprost? (2024, July 17). Patsnap Synapse.
- A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? (n.d.). NIH.
- Iloprost in adults with severe Raynaud's phenomenon (Guidelines). (n.d.). NHS Scotland.
- Inhaled iloprost to treat severe pulmonary hypertension. An uncontrolled trial. German PPH Study Group. (n.d.). PubMed.
- Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. (n.d.). American Physiological Society Journal.
- Iloprost. (n.d.). EdRheum.
- Inhaled iloprost for the treatment of pulmonary hypertension. (n.d.). European Respiratory Society.
- Iloprost and cisaprost for Raynaud's phenomenon in progressive systemic sclerosis. (1998, April 27). Cochrane Library.
- Long-term outcome with intravenous iloprost in pulmonary arterial hypertension. (n.d.). European Respiratory Society.
- Experimental animal models of pulmonary arterial hypertension. (n.d.). ResearchGate.
- Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. (2016, November 9). MDPI.
- Iloprost treatment in patients with Raynaud's phenomenon secondary to systemic sclerosis and the quality of life: a new therapeutic protocol. (n.d.). PubMed.
- Inhaled iloprost for the treatment of Raynaud's phenomenon. (n.d.). Clinical and Experimental Rheumatology.
- Ventavis (iloprost) label. (n.d.). accessdata.fda.gov.
- Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. (n.d.). PMC - PubMed Central.
- Prostacyclin Therapy for Pulmonary Arterial Hypertension. (n.d.). PMC - PubMed Central - NIH.
- Prostacyclin Analogs. (2016, November 25). LiverTox - NCBI Bookshelf.
- Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. (n.d.). PMC.
- Iloprost. (n.d.). Wikipedia.
- Iloprost | C22H32O4. (n.d.). PubChem - NIH.
- Aurlumyn (iloprost) FDA Approval History. (2024, February 21). Drugs.com.
- Iloprost. (n.d.). Wikipedia.
- Prostacyclin Analogs for the Treatment of PAH. (2021, May 12). Medscape.
- Ventavis. (n.d.). accessdata.fda.gov.
- Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension. (n.d.). PubMed Central.
- A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. (n.d.). NIH.
- Iloprost. (n.d.). MedPath.
- [Iloprost. Pharmacology and clinical application during surgery]. (n.d.). PubMed.
- Competition binding assays for different recombinant human prostanoid... (n.d.). ResearchGate.
- PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names. (2021, October 21). RxList.
- 5-cis-15(R)-Iloprost. (n.d.). Cayman Chemical.
- Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. (n.d.). ACS Publications.
- Prostacyclin. (n.d.). Wikipedia.
- Definition of iloprost. (n.d.). National Cancer Institute.
- Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. (n.d.). NIH.
- The Chemical Profile of Iloprost: Properties, Synthesis, and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- 5-cis-15(R)-Iloprost|CAS. (n.d.). DC Chemicals.
- Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures. (n.d.). PubMed.
- Prostacyclin Receptor Agonists. (n.d.). CV Pharmacology.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Iloprost [medbox.iiab.me]
- 7. 5-cis-15(R)-Iloprost|CAS |DC Chemicals [dcchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Prostacyclin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 11. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Inhaled iloprost: in primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Iloprost - Wikipedia [en.wikipedia.org]
- 17. trial.medpath.com [trial.medpath.com]
- 18. Iloprost in adults with severe Raynaud’s phenomenon (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 19. Iloprost | EdRheum [edrheum.org]
- 20. Iloprost treatment in patients with Raynaud's phenomenon secondary to systemic sclerosis and the quality of life: a new therapeutic protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fortunejournals.com [fortunejournals.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
5-cis Iloprost signaling pathway
An In-Depth Technical Guide to the 5-cis Iloprost Signaling Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a cornerstone therapeutic for conditions characterized by vasoconstriction and platelet aggregation, such as pulmonary arterial hypertension (PAH) and peripheral vascular disease.[1][2][3] Its clinical efficacy is rooted in a well-defined signaling cascade initiated by its interaction with the prostacyclin receptor (IP receptor). This guide provides a detailed examination of the canonical , from receptor binding to downstream physiological effects. It further outlines validated experimental protocols for interrogating this pathway, offering field-proven insights into methodological choices and data interpretation.
Introduction: The Molecular Profile of Iloprost
Iloprost is a carbobicyclic compound designed to mimic the biological actions of the endogenous, yet highly unstable, prostacyclin.[2][4] Its enhanced chemical and metabolic stability makes it suitable for clinical administration, typically via intravenous infusion or inhalation.[2][5] The therapeutic actions of Iloprost are multifaceted, encompassing potent vasodilation, inhibition of platelet aggregation, cytoprotection, and anti-inflammatory responses.[1][2][6] These effects are primarily mediated through the activation of a canonical G protein-coupled receptor (GPCR) pathway, which serves as the central focus of this guide.
The Canonical Signaling Pathway: From Receptor to Second Messenger
The primary mechanism of action for Iloprost involves its binding to the prostacyclin (IP) receptor, a member of the GPCR superfamily.[1] This interaction triggers a conformational change in the receptor, initiating a cascade of intracellular events that defines its pharmacological profile.
Receptor Binding and G Protein Activation
Iloprost binds with high affinity to the IP receptor, which is predominantly coupled to the stimulatory G protein, Gs.[1][7] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein complex. This activation causes the dissociation of the Gαs subunit from the Gβγ dimer.[8]
It is crucial for drug development professionals to recognize that while Iloprost's primary target is the IP receptor, it also exhibits affinity for other prostanoid receptors.[9] Notably, it binds with high affinity to the prostaglandin E1 (EP1) receptor, which can mediate vasoconstriction, potentially offsetting some of its desired IP-mediated effects.[9][10]
| Receptor | Iloprost Binding Affinity (Ki, nM) | Primary G Protein Coupling |
| IP | 3.9 | Gs |
| EP1 | 1.1 | Gq |
| FP | Low Affinity | Gq |
| EP3 | Low Affinity | Gi/Gs |
| EP4 | Low Affinity | Gs |
| DP1 | Very Low Affinity | Gs |
| EP2 | Very Low Affinity | Gs |
| TP | Very Low Affinity | Gq |
| Table 1: Binding affinities of Iloprost for human prostanoid receptors. Data synthesized from radioligand displacement assays. A lower Ki value indicates higher affinity.[9][10][11] |
Adenylyl Cyclase and cAMP Synthesis
The dissociated, active Gαs-GTP complex directly binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.[1][12] AC then catalyzes the conversion of ATP into the crucial second messenger, cyclic adenosine monophosphate (cAMP).[1][8] This step represents a significant amplification point in the signaling cascade. The intracellular concentration of cAMP is tightly regulated, not only by its synthesis via AC but also by its degradation through phosphodiesterases (PDEs).[13][14]
Protein Kinase A (PKA) Activation
The accumulation of intracellular cAMP leads to the activation of its primary downstream effector, cAMP-dependent protein kinase A (PKA).[1][8] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits.[8] These freed catalytic subunits are now able to phosphorylate a multitude of specific substrate proteins on serine and threonine residues, thereby altering their activity and propagating the signal to elicit a physiological response.[15]
Protocol: Intracellular cAMP Quantification Assay
Objective: To measure the dose-dependent accumulation of intracellular cAMP following cellular stimulation with Iloprost.
Causality: This functional assay directly measures the production of the key second messenger, cAMP. It confirms that receptor binding translates into downstream signal transduction and allows for the determination of agonist potency (EC50).
Methodology:
-
Cell Culture: Plate cells known to express the IP receptor (e.g., human pulmonary artery smooth muscle cells, platelets, or a recombinant cell line) in a 96- or 384-well plate and grow to confluence.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (1-methyl-3-isobutylxanthine), in stimulation buffer for 15-30 minutes. [13][16]This step is critical as it prevents the enzymatic degradation of cAMP, allowing for a robust and measurable signal.
-
Stimulation: Add varying concentrations of 5-cis Iloprost to the wells. Include a vehicle control (no drug) and a positive control for maximal stimulation (e.g., Forskolin, a direct activator of adenylyl cyclase). [17]4. Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the buffer and adding a lysis reagent provided with the cAMP assay kit.
-
Quantification: Measure cAMP levels using a commercially available kit, typically based on a competitive immunoassay format such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or BRET (Bioluminescence Resonance Energy Transfer). [18][19][20]These kits use a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. [18]Use this curve to interpolate the cAMP concentration in the experimental samples. Plot the cAMP concentration against the log concentration of Iloprost to determine the EC50 value (the concentration of Iloprost that produces 50% of the maximal response).
Conclusion
The is a classic example of Gs-coupled GPCR signal transduction, culminating in the activation of PKA and subsequent phosphorylation of key cellular substrates. This cascade is the molecular basis for Iloprost's potent vasodilatory, anti-platelet, and cytoprotective effects, which are leveraged in the treatment of severe vascular diseases. [1]A thorough understanding of this pathway, supported by robust experimental validation using the protocols described herein, is essential for researchers and drug development professionals working to refine existing therapies and discover novel modulators of the prostacyclin signaling axis.
References
- Patsnap Synapse. (2024-07-17).
- The Drug Classroom. (2024-10-30). Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects.
- National Center for Biotechnology Information. Iloprost | C22H32O4 | CID 5311181 - PubChem.
- Ghosh, M., et al. (2020). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. PubMed Central.
- Clinicaltrials.eu. ILOPROST – Application in Therapy and Current Clinical Research.
- Rojas, A., & offline, I. G. (2001).
- Wikipedia. Prostacyclin.
- Olearczyk, P. C., et al. (2009). Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans.
- Royce, S. G., et al. (2014). Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus.
- Wikipedia. Prostacyclin receptor.
- Grant, S. M., & Goa, K. L. (1992). Iloprost.
- Patsnap Synapse. (2024-06-14).
- The Kingsley Clinic.
- Zhang, Y., et al. (2024).
- Fetalvero, K. M., et al. (2006). Iloprost improves endothelial barrier function in lipopolysaccharide-induced lung injury.
- Zhang, Y., et al. (2024). Iloprost attenuates platelet activation and aggregation by elevating....
- Schubert, R., et al. (1997). Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase. American Physiological Society Journal.
- Beck, F., et al. Potential PKA targets showing early responses 10 seconds after both 2nM and 5nM iloprost treatment ….
- Schermuly, R. T., et al. (2002). Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors. PubMed Central.
- Wang, Y., et al. (2024-08-09).
- Whittle, B. J., et al. (2012-07-01). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. PubMed.
- Casarosa, C. A., et al. (2017-06-09). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PubMed Central.
- Wang, Y., et al. (2024-08-09). [2408.
- Whittle, B. J., et al. Competition binding assays for different recombinant human prostanoid....
- Kömürcü, E., et al. (1997). Iloprost dilates rat small arteries: role of K(ATP)- and K(Ca)-channel activation by cAMP-dependent protein kinase. PubMed.
- National Center for Biotechnology Information. (2017-11-20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Fetalvero, K. M., et al. (2007). Cardioprotective prostacyclin signaling in vascular smooth muscle. PubMed.
- Fetalvero, K. M., et al. (2008).
- Arbab, F. A., et al. (2012). Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn. PubMed Central.
- Janicot, C., et al. (2024-10-01). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors.
- KU Leuven Libraries. G Protein-Coupled Receptor Screening Assays : Methods and Protocols.
- Kaur, S., et al. (2025-01-15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PubMed Central.
- Cipriani, P., et al. (2018). Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells. PubMed Central.
- G, P. (2025-08-10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
- Jackson, E. K., et al. (2015). Identification and Quantification of 2′,3′-cAMP Release by the Kidney. PubMed Central.
- Ghofrani, H. A., et al. (2004).
- Whittle, B. J., et al. Receptor activation assays in cells stably expressing human prostanoid....
- Sulli, A., et al. (2017). Treatment with intravenous iloprost in patients with systemic sclerosis: A short review.
- BenchChem.
- Filaci, G., et al. (2010-12-15). Iloprost modulates the immune response in systemic sclerosis. PubMed Central.
- Pope, J. (2022-01-10). The safety and persistence of intravenous iloprost in systemic sclerosis.
- Mathie, R. T., et al. (2012). Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. PubMed.
- Merck.
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Iloprost used for? [synapse.patsnap.com]
- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 8. Prostacyclin - Wikipedia [en.wikipedia.org]
- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of second messengers in signal transduction: cAMP and inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereoselective Synthesis of Iloprost, with a Focus on the 5-cis Isomer
This guide provides a detailed exploration of the discovery and, critically, the stereochemically complex synthesis of Iloprost, a stable and potent prostacyclin analog. While the therapeutically utilized form of Iloprost features a 5-trans double bond, this document places a special emphasis on the synthetic strategies that would lead to the formation of the 5-cis isomer, a less-studied but synthetically relevant compound. We will delve into the causal reasoning behind key experimental choices, from the construction of the core bicyclic structure to the diastereoselective installation of the side chains, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Genesis of a Stable Prostacyclin Analog
Prostacyclin (PGI2) is a powerful endogenous vasodilator and inhibitor of platelet aggregation, but its clinical utility is hampered by its extreme chemical instability. This limitation spurred the development of synthetic analogs with improved stability and comparable or enhanced biological activity. Iloprost, developed by Schering AG (now Bayer), emerged as a second-generation structural analog of prostacyclin, demonstrating significantly greater potency than earlier stable analogs.[1] It is used in the treatment of pulmonary arterial hypertension (PAH), peripheral vascular disease, and Raynaud's phenomenon.[2][3]
Iloprost is a carbacyclin derivative, where the oxygen atom of the tetrahydrofuran ring in prostacyclin is replaced by a methylene group. The molecule possesses six stereocenters and a double bond in the α-side chain, leading to a number of possible stereoisomers. The commercially available form of Iloprost is an equimolar mixture of the 16(R) and 16(S) diastereomers, with the 5-trans (5E) configuration in the α-side chain.[4] The 16(S) isomer has been shown to be significantly more potent than the 16(R) isomer in inhibiting platelet aggregation.[4] This guide will focus on the synthetic challenges of controlling these stereochemical features, with a particular emphasis on the less common 5-cis (5Z) isomer.
The Bicyclic Core: A Foundation of Stereocontrol
The synthesis of Iloprost, like many prostaglandins, often employs a convergent strategy, where the bicyclo[3.3.0]octane core is constructed first, followed by the attachment of the α and ω side chains. A common and versatile starting point for the synthesis of this core structure is the Corey lactone, a cornerstone of prostaglandin synthesis.[5]
From Corey Lactone to a Bicyclic Ketone Intermediate
The Corey lactone provides a rigid framework with pre-defined stereocenters, which guide the subsequent stereoselective transformations. The synthesis of the bicyclic ketone intermediate for Iloprost from a Corey lactone derivative typically involves the following key transformations:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the Corey lactone are protected with suitable protecting groups, such as p-phenylbenzoyl (PBP) or tetrahydropyranyl (THP), to prevent unwanted side reactions in subsequent steps.
-
Lactone Reduction: The lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Wittig Olefination for the α-side Chain Precursor: The lactol is then subjected to a Wittig reaction to introduce the precursor to the α-side chain.
-
Functional Group Manipulations and Cyclization: A series of functional group manipulations, including oxidation and cyclization, are then carried out to form the bicyclic ketone core.
The choice of protecting groups and the specific sequence of reactions are critical for achieving high yields and maintaining stereochemical integrity throughout the synthesis.
Installation of the ω-Side Chain: A Stereoselective Conjugate Addition
With the bicyclic ketone core in hand, the next crucial step is the stereoselective introduction of the ω-side chain. This is often achieved through a conjugate addition reaction of a suitable organometallic reagent to an α,β-unsaturated ketone derived from the bicyclic core.
A highly effective method involves the use of an alkenylcopper reagent, which allows for a 1,4-addition to the enone with excellent stereocontrol. The stereochemistry of the newly formed carbon-carbon bond is dictated by the approach of the nucleophile to the enone, which is influenced by the existing stereocenters on the bicyclic ring system.
The α-Side Chain and the Critical 5-cis/trans Isomerism
The final key step in the synthesis of Iloprost is the introduction of the α-side chain, which contains the C5-C6 double bond. The geometry of this double bond (cis or trans) has a significant impact on the overall shape of the molecule and, potentially, its biological activity. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation, as it offers a high degree of control over the stereochemical outcome.
The Horner-Wadsworth-Emmons Reaction: A Tunable Olefination
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. The stereoselectivity of the HWE reaction can be tuned by modifying the structure of the phosphonate reagent and the reaction conditions.
Synthesis of 5-trans Iloprost (E-isomer)
The thermodynamically more stable E-isomer (5-trans) is the desired product for the synthesis of the clinically used form of Iloprost. Its formation is favored under standard HWE conditions, which allow for the equilibration of the intermediates to the more stable trans-oxaphosphetane precursor.
Typical Reaction Conditions for E-selectivity:
-
Phosphonate: A simple alkyl phosphonoacetate (e.g., triethyl phosphonoacetate).
-
Base: A strong, non-coordinating base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).
-
Temperature: Room temperature or elevated temperatures to facilitate equilibration.
A Protocol for the Synthesis of 5-cis Iloprost (Z-isomer)
While the 5-trans isomer is the focus of therapeutic development, the synthesis of the 5-cis isomer is an important academic and research endeavor. The formation of the Z-isomer requires kinetic control of the HWE reaction, where the initial, less stable cis-oxaphosphetane intermediate is trapped and proceeds to the Z-alkene before it can equilibrate. This is achieved through the Still-Gennari modification of the HWE reaction.[6]
Key Principles of the Still-Gennari Modification for Z-selectivity:
-
Electron-Withdrawing Groups on the Phosphonate: The use of phosphonates with electron-withdrawing groups on the ester moiety (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) accelerates the elimination of the oxaphosphetane, favoring the kinetic product.[7][8]
-
Strongly Dissociating Base/Solvent System: The use of a potassium base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF promotes the formation of a "naked" and highly reactive potassium enolate. This enhances the rate of the initial addition and subsequent elimination, favoring the Z-isomer.[6]
Hypothetical Step-by-Step Protocol for Z-selective HWE Olefination:
-
Preparation of the Phosphonate Reagent: The Z-selective phosphonate reagent, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, is prepared.
-
Generation of the Phosphonate Anion: The phosphonate reagent is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of KHMDS and 18-crown-6 in THF is added dropwise to generate the potassium enolate.
-
Reaction with the Aldehyde: A solution of the bicyclic aldehyde precursor to Iloprost in anhydrous THF is added slowly to the solution of the phosphonate anion at -78 °C.
-
Quenching and Workup: The reaction is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to isolate the 5-cis Iloprost derivative.
Pharmacology of Iloprost Isomers: A Tale of Two Stereochemistries
The biological activity of Iloprost is highly dependent on its stereochemistry. As mentioned earlier, the 16(S) isomer is significantly more potent than the 16(R) isomer.[4] This highlights the importance of stereocontrol in the synthesis of pharmacologically active prostaglandins.
Regarding the 5-cis isomer of Iloprost, there is a notable lack of published pharmacological data. Commercially available standards of "5-cis-15(R)-Iloprost" are accompanied by statements that there are no published studies on their pharmacological properties.[9] This suggests that 5-cis Iloprost is primarily a research chemical or a reference standard for analytical purposes, rather than a compound that has undergone significant pharmacological investigation. The reasons for this could be manifold, including potential chemical instability compared to the trans-isomer or a lower affinity for the prostacyclin receptor.
Mechanism of Action: A Common Pathway for Vasodilation
Despite the differences in potency between its stereoisomers, the fundamental mechanism of action of Iloprost is well-established. Iloprost is an agonist of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).
The binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Increase in Intracellular cAMP: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
PKA-mediated Effects: PKA then phosphorylates various downstream targets, leading to:
-
In vascular smooth muscle cells: Phosphorylation of myosin light chain kinase, leading to its inactivation and subsequent vasodilation.
-
In platelets: Phosphorylation of proteins that inhibit platelet activation and aggregation.
-
Data Summary
| Parameter | 5-trans (E) Iloprost Synthesis | 5-cis (Z) Iloprost Synthesis (Hypothetical) |
| Key Reaction | Horner-Wadsworth-Emmons | Still-Gennari modified HWE |
| Stereoselectivity | Thermodynamic Control | Kinetic Control |
| Phosphonate Reagent | Alkyl phosphonoacetate | Bis(trifluoroethyl)phosphonoacetate |
| Base | NaH, t-BuOK | KHMDS |
| Additive | None | 18-crown-6 |
| Temperature | Room Temperature | -78 °C |
| Pharmacological Data | Well-characterized | Not publicly available |
Conclusion
The synthesis of Iloprost is a testament to the advancements in stereocontrolled organic synthesis. While the therapeutically important 5-trans isomer is the primary target of most synthetic efforts, the ability to selectively synthesize the 5-cis isomer through modifications of the Horner-Wadsworth-Emmons reaction highlights the versatility of modern synthetic methods. The lack of pharmacological data for 5-cis Iloprost presents an open area for future research, which could provide further insights into the structure-activity relationships of prostacyclin analogs. This guide has aimed to provide a comprehensive overview of the synthetic strategies for Iloprost, with a detailed exploration of the chemical principles that allow for the selective formation of its geometric isomers, thereby serving as a valuable resource for professionals in the field of drug discovery and development.
References
-
Corey, E. J., & Nicolaou, K. C. (1973). A new, efficient synthesis of prostaglandins of the E and F series. Journal of the American Chemical Society, 95(13), 4415–4416. [Link]
-
Gais, H. J., Kramp, G. J., & Wolters, D. (2006). Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost. Chemistry–A European Journal, 12(21), 5610-5617. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
-
Tsai, A. L., Hsu, M. J., & Wu, K. K. (1988). Interaction between platelet receptor and iloprost isomers. Biochimica et Biophysica Acta (BBA)-Biomembranes, 942(2), 220-226. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Grant, J. A. (1991). Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures. Drugs, 41(6), 889-918. [Link]
-
Olschewski, H., Ghofrani, H. A., Walmrath, D., Schermuly, R., Temmesfeld-Wollbrück, B., Grimminger, F., & Seeger, W. (1999). Inhaled iloprost for severe pulmonary hypertension. New England Journal of Medicine, 340(10), 777-782. [Link]
-
PubChem. (n.d.). Iloprost. National Center for Biotechnology Information. [Link]
-
Olschewski, H., Walmrath, D., Schermuly, R., Ghofrani, H. A., Grimminger, F., & Seeger, W. (1996). Aerosolized prostacyclin and iloprost in severe pulmonary hypertension. Annals of internal medicine, 124(9), 820-824. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
-
DC Chemicals. (n.d.). 5-cis-15(R)-Iloprost. [Link]
-
U.S. Food and Drug Administration. (2004). Ventavis (iloprost) Inhalation Solution Medical Review. [Link]
-
Pulmonary Hypertension News. (n.d.). Ventavis (Iloprost) for Pulmonary Arterial Hypertension. [Link]
-
Gais, H. J., Kramp, G. J., Kim, M., & Vermeeren, C. (2005). Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation. Journal of the American Chemical Society, 127(50), 17910-17920. [Link]
-
Seeger, W., & Grimminger, F. (2020). How It Really Happened—the Development of Inhaled Iloprost for Pulmonary Arterial Hypertension. Pulmonary Circulation, 10(4), 2045894020973652. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (2023). Iloprost. [Link]
Sources
- 1. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
5-cis Iloprost receptor binding profile
An In-depth Technical Guide to the Receptor Binding Profile of 5-cis Iloprost
Abstract
Iloprost is a chemically stable synthetic analogue of prostacyclin (PGI₂) utilized in the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1][2] Its therapeutic efficacy is primarily derived from its potent vasodilatory and anti-platelet aggregation properties, which are mediated through interactions with specific cell surface and nuclear receptors.[3][4] This guide provides a comprehensive analysis of the receptor binding profile of 5-cis iloprost. We will dissect its high-affinity interactions with the prostacyclin (IP) receptor, explore significant off-target binding, particularly at the prostaglandin E₁ (EP₁) receptor, and discuss the downstream signaling cascades.[5] Furthermore, we will present a detailed methodology for receptor binding assays, emphasizing the principles of experimental design and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of iloprost pharmacology.
Introduction: The Clinical Significance of a Prostacyclin Analogue
Prostacyclin (PGI₂) is an endogenous eicosanoid produced by vascular endothelial cells that plays a critical role in maintaining cardiovascular homeostasis.[6] Its powerful vasodilatory and platelet-inhibitory actions are fundamental to preventing thrombosis and regulating vascular tone.[6][7] However, the therapeutic utility of native PGI₂ is severely limited by its chemical instability and rapid metabolic degradation.[2]
Iloprost, a stable synthetic PGI₂ analogue, was developed to overcome these limitations, providing a longer half-life and enabling effective clinical use.[2][8] It is a cornerstone therapy for PAH, where it functions by dilating pulmonary arterial vascular beds to reduce pressure and improve exercise capacity.[1][9] Understanding the precise molecular interactions of iloprost with its target receptors is paramount for optimizing therapeutic strategies and anticipating potential side effects stemming from its complex pharmacology.
Primary Target Interaction: The Prostacyclin (IP) Receptor
The principal therapeutic effects of iloprost are mediated through its action as a potent agonist at the prostacyclin receptor, commonly referred to as the IP receptor.[3][10] The IP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[10] In the vasculature and on platelets, the activation of the IP receptor by iloprost initiates a signaling cascade that is central to its clinical effects.[4][11]
Quantitative Receptor Binding Profile of 5-cis Iloprost
A comprehensive understanding of a drug's selectivity requires profiling it against a panel of related receptors. While iloprost is designed as a PGI₂ mimetic, it exhibits significant cross-reactivity with other prostanoid receptors. This polypharmacology is critical to its overall biological effect. The binding affinities, expressed as inhibition constants (Kᵢ), quantify the concentration of iloprost required to occupy 50% of the receptors in a competitive binding assay. Lower Kᵢ values indicate higher binding affinity.
Table 1: Binding Affinity (Kᵢ, nM) of Iloprost at Human Prostanoid Receptors
| Receptor | Binding Affinity (Kᵢ, nM) | Primary G-Protein Coupling | Key Functional Outcome |
|---|---|---|---|
| IP | 3.9 | Gs | Vasodilation, Platelet Inhibition |
| EP₁ | 1.1 | Gq | Vasoconstriction, Smooth Muscle Contraction |
| EP₂ | >1000 | Gs | Vasodilation |
| EP₃ | 180 | Gi | Inhibition of Vasodilation |
| EP₄ | 200 | Gs | Vasodilation |
| DP₁ | >1000 | Gs | Vasodilation |
| FP | 160 | Gq | Smooth Muscle Contraction |
| TP | >1000 | Gq | Vasoconstriction, Platelet Aggregation |
Data synthesized from Whittle et al., 2012.[5]
Analysis of Binding Data: The data clearly demonstrates that iloprost is not a perfectly selective IP receptor agonist. It binds with the highest affinity to the EP₁ receptor (Kᵢ = 1.1 nM), showing a slightly stronger interaction than with its primary target, the IP receptor (Kᵢ = 3.9 nM).[5] Its affinity for other prostanoid receptors such as EP₃, EP₄, and FP is substantially lower, while it has very low affinity for EP₂, DP₁, and TP receptors.[5]
Off-Target Interactions and Their Functional Implications
The promiscuous nature of iloprost's binding has significant functional consequences that can influence its net therapeutic effect.
-
EP₁ Receptor Agonism : The high-affinity binding and activation of the EP₁ receptor is a critical consideration.[5] The EP₁ receptor couples to the Gq protein, leading to an increase in intracellular calcium, which typically provokes vasoconstriction.[5][12] This action directly opposes the desired IP receptor-mediated vasodilation. This dual activity may modulate the overall hemodynamic response and could, in certain vascular beds, offset some of the intended therapeutic benefits.[5]
-
EP₄ Receptor Interaction : In disease states such as severe PAH, the expression of the IP receptor in remodeled pulmonary arterial smooth muscle can be decreased.[13][14] In such scenarios, it has been hypothesized that other prostanoid receptors, like the EP₄ receptor, may play a more prominent role in mediating the vasodilatory effects of iloprost.[13][14] Though iloprost's affinity for EP₄ is lower, its activation also leads to cAMP-mediated vasodilation, providing a potential compensatory mechanism.[13]
-
Nuclear Receptor Agonism (PPARα/δ) : Beyond cell-surface GPCRs, iloprost has been identified as a dual agonist for the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[15] These are ligand-regulated transcription factors that control genes involved in metabolism and inflammation.[16] This interaction represents a distinct, non-canonical signaling pathway for iloprost, suggesting that its long-term effects may involve genomic regulation, a facet of its pharmacology that is an active area of research.[15]
Iloprost-Activated Signaling Pathways
The binding of iloprost to its receptors initiates distinct intracellular signaling cascades.
The Canonical IP Receptor Pathway (Gαs-cAMP)
The primary and most well-characterized signaling pathway for iloprost's therapeutic action involves the coupling of the IP receptor to the stimulatory G-protein, Gαs.[3][10]
-
Activation : Iloprost binds to the IP receptor on vascular smooth muscle cells and platelets.[4]
-
G-Protein Coupling : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[13]
-
Adenylyl Cyclase Stimulation : The Gαs-GTP complex dissociates and activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[3][11]
-
Downstream Effects : Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels in smooth muscle cells (causing relaxation and vasodilation) and inhibiting platelet activation and aggregation.[6][7]
Methodology: Characterizing Receptor Binding Affinity
The quantitative data presented in this guide is typically generated using radioligand competition binding assays. This technique is the gold standard for determining the affinity of an unlabeled compound (the "competitor," e.g., iloprost) for a specific receptor.
Principle of the Assay
The assay measures the ability of increasing concentrations of unlabeled iloprost to compete with and displace a fixed concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) from the target receptor. The receptors are typically present in membranes prepared from cells engineered to express a high density of a single human prostanoid receptor subtype.[17][18] By measuring the amount of radioactivity bound to the membranes at each iloprost concentration, a competition curve is generated, from which the IC₅₀ (the concentration of iloprost that displaces 50% of the radioligand) is calculated. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Workflow
A self-validating protocol for a competitive binding assay requires meticulous attention to detail to ensure reproducibility and accuracy.
-
Membrane Preparation :
-
Causality : The choice of a cell line (e.g., HEK293 or CHO) stably expressing a single, cloned human prostanoid receptor subtype is critical.[17] This ensures that the binding interaction being measured is specific to the receptor of interest, eliminating confounding variables from endogenous receptors.
-
Protocol : Cells are cultured, harvested, and then lysed via hypotonic shock or homogenization. The cell lysate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed ultracentrifugation step to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in a buffer and protein concentration is quantified.
-
-
Assay Incubation :
-
Protocol : In a multi-well plate, a fixed amount of receptor membrane is incubated with a fixed concentration of the radioligand and a range of concentrations of unlabeled iloprost.
-
Trustworthiness : A critical control is the determination of "non-specific binding." This is measured in parallel tubes containing a vast excess of a non-radioactive, high-affinity ligand for the target receptor. This ensures that any remaining bound radioactivity is not at the specific receptor site but rather bound to the filter plate or other proteins. "Total binding" is measured in the absence of any competitor. "Specific binding" is the difference between total and non-specific binding.
-
-
Separation and Quantification :
-
Causality : The incubation must be terminated in a way that rapidly separates the receptor-bound radioligand from the free radioligand in the solution. Rapid vacuum filtration through a glass fiber filter plate is the standard method.[19] The receptors and bound ligand are trapped on the filter, while the free ligand passes through.
-
Protocol : The reaction is terminated by rapid filtration, and the filters are washed multiple times with ice-cold buffer to remove any non-specifically trapped radioligand. After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis :
-
Protocol : The raw counts are converted to specific binding values. These values are then plotted against the logarithm of the competitor (iloprost) concentration. A sigmoidal curve-fitting algorithm is used to determine the IC₅₀. The Kᵢ is then calculated.
-
Sources
- 1. Iloprost - Wikipedia [en.wikipedia.org]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. What is Iloprost used for? [synapse.patsnap.com]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iloprost [bionity.com]
- 9. youtube.com [youtube.com]
- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 11. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. Receptor binding assay protocol | Sigma-Aldrich [sigmaaldrich.com]
The Role of 5-cis Iloprost in Pulmonary Hypertension: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pulmonary hypertension (PH) is a progressive and life-threatening condition characterized by elevated pulmonary arterial pressure and vascular resistance, leading to right ventricular failure and death.[1][2] A key pathophysiological feature of pulmonary arterial hypertension (PAH), a subgroup of PH, is the dysregulation of the prostacyclin pathway, with reduced production of endogenous prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4][5][6] This guide provides an in-depth technical overview of 5-cis Iloprost, a stable synthetic analogue of prostacyclin, and its critical role in the management of PAH.[7][8][9] We will explore its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the experimental methodologies underpinning its development and study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Iloprost as a therapeutic agent in pulmonary hypertension.
Introduction: The Prostacyclin Deficiency in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a devastating disease characterized by vascular remodeling of the small pulmonary arteries, leading to a progressive increase in pulmonary vascular resistance (PVR).[6] This increased afterload on the right ventricle ultimately results in right heart failure, the primary cause of mortality in these patients.[10] The pathology of PAH is complex and involves an imbalance between vasoconstrictor and vasodilator signaling pathways.[6]
A critical deficiency observed in patients with PAH is the reduced expression of prostacyclin synthase in the pulmonary arteries, leading to lower levels of endogenous prostacyclin.[11] Prostacyclin is a powerful signaling molecule with a range of protective effects on the vasculature, including:
-
Potent Vasodilation: Induces relaxation of vascular smooth muscle cells, leading to a decrease in blood pressure.[8][11][12]
-
Inhibition of Platelet Aggregation: Prevents the formation of blood clots within the pulmonary microvasculature.[3][8][12]
-
Antiproliferative and Anti-inflammatory Properties: Inhibits the proliferation of vascular smooth muscle cells and reduces inflammation, both of which contribute to the vascular remodeling seen in PAH.[4][5][11][13]
The recognition of prostacyclin deficiency as a key driver of PAH provided a strong rationale for the development of prostacyclin analogues as a therapeutic strategy.[4][5][11] Iloprost, a chemically stable synthetic analogue of prostacyclin, emerged as a significant advancement in this class of drugs.[7][9][12]
Mechanism of Action: Beyond Simple Vasodilation
Iloprost exerts its therapeutic effects by mimicking the actions of endogenous prostacyclin, primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[8][12][14] However, its pharmacological profile is nuanced, involving multiple signaling pathways and potential interactions with other prostanoid receptors.
The Canonical IP Receptor Signaling Pathway
The primary mechanism of Iloprost's action is the activation of the IP receptor on the surface of pulmonary artery smooth muscle cells and platelets.[8][12] This initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[11][12]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][11][12]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][12]
-
Downstream Effects: PKA phosphorylates various downstream targets, resulting in:
-
Smooth Muscle Relaxation: Inactivation of myosin light chain kinase (MLCK), preventing the phosphorylation of myosin and leading to vasodilation.[8]
-
Inhibition of Platelet Aggregation: Phosphorylation of proteins like vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein IIb/IIIa receptors necessary for platelet aggregation.[8]
-
DOT Script for Iloprost Signaling Pathway
Caption: Iloprost signaling pathway in pulmonary artery smooth muscle cells.
Interaction with Other Prostanoid Receptors
While Iloprost's primary target is the IP receptor, it exhibits some promiscuity and can interact with other prostanoid receptors, including prostaglandin E receptors (EP).[9][11][15] Specifically, it can bind to and activate EP1, EP3, and EP4 receptors.[15] The activation of EP4 receptors can also contribute to vasodilation.[16] This interaction with other receptors may contribute to both the therapeutic effects and the side-effect profile of Iloprost.[17] In patients with severe PAH where IP receptor expression may be decreased, the EP4 receptor may play a more significant role in mediating Iloprost's vasodilatory effects.[16]
Antiproliferative and Anti-Remodeling Effects
Beyond its immediate hemodynamic effects, Iloprost has demonstrated antiproliferative properties that are crucial for addressing the underlying vascular remodeling in PAH.[4][5][11][13] The increase in intracellular cAMP can inhibit the proliferation of vascular smooth muscle cells.[3] Furthermore, studies have shown that Iloprost can reverse established right ventricular fibrosis, a key consequence of chronic pressure overload in PAH.[10][18][19] This effect appears to be independent of its pulmonary vasodilator action and is mediated by preventing collagen synthesis and increasing collagen turnover.[18][19]
Pharmacokinetics and Pharmacodynamics: A Tale of Two Routes
The clinical utility of Iloprost is significantly influenced by its pharmacokinetic and pharmacodynamic properties, which differ based on the route of administration.
Inhaled Administration: Targeting the Lungs
The inhaled formulation of Iloprost (Ventavis) is a cornerstone of PAH therapy, offering the advantage of targeted drug delivery to the pulmonary vasculature.[4][5][7]
-
Absorption and Distribution: Following inhalation, Iloprost is rapidly absorbed.[20]
-
Metabolism and Excretion: It is extensively metabolized, primarily through β-oxidation of the carboxyl side chain, to an inactive metabolite, tetranor-iloprost.[21] Elimination is rapid, with a half-life of approximately 20-30 minutes.[21]
-
Pharmacodynamics: Inhaled Iloprost leads to selective pulmonary vasodilation, reducing pulmonary vascular resistance and pulmonary artery pressure with minimal impact on systemic blood pressure.[7][15][20] This selectivity minimizes systemic side effects commonly associated with intravenously administered prostanoids.[4][5] The pharmacodynamic effect, a decrease in PVR, can outlast the detectable serum levels of the drug, suggesting local drug deposition and action within the lungs.[20]
| Pharmacokinetic Parameter | Value (Inhaled Iloprost) | Reference |
| Time to Peak Plasma Concentration | Immediately after inhalation | [20] |
| Elimination Half-Life | 20-30 minutes | [21] |
| Metabolism | β-oxidation to inactive tetranor-iloprost | [21] |
| Excretion | Primarily renal (68%) and fecal (12%) | [21] |
Intravenous Administration
Intravenous Iloprost is also utilized, particularly in situations requiring more systemic effects or when inhalation is not feasible.
-
Pharmacokinetics: When administered intravenously, Iloprost has a biphasic disposition with half-lives of 3-4 minutes and 0.5 hours.[22]
-
Pharmacodynamics: Intravenous infusion leads to a dose-dependent decrease in both pulmonary and systemic vascular resistance.[11] This can result in systemic side effects such as flushing, headache, and hypotension.[23]
Clinical Efficacy and Therapeutic Applications
Clinical trials have firmly established the efficacy of inhaled Iloprost in the treatment of PAH.
Key Clinical Trials
-
AIR (Aerosolized Iloprost Randomized) Trial: This pivotal phase III, double-blind, randomized, placebo-controlled study demonstrated that inhaled Iloprost significantly improved a composite endpoint of exercise capacity (as measured by the 6-minute walk distance), New York Heart Association (NYHA) functional class, and the absence of clinical deterioration in patients with PAH.[5][7][15]
-
STEP (Safety and pilot Efficacy Trial in combination with bosentan for Evaluation in Pulmonary arterial hypertension) Trial: This study showed that adding inhaled Iloprost to bosentan therapy resulted in improvements in exercise capacity and other clinical endpoints in patients with PAH.[4][5]
Therapeutic Benefits
The use of Iloprost in PAH patients has been associated with a range of clinical benefits:
-
Improved Exercise Capacity: Patients treated with Iloprost show a significant increase in their 6-minute walk distance.[12][24]
-
Hemodynamic Improvements: Iloprost leads to a reduction in mean pulmonary artery pressure and pulmonary vascular resistance, and an increase in cardiac output.[12][20][25]
-
Symptom Alleviation and Quality of Life: Patients often experience an improvement in their functional class and a better quality of life.[12][24]
Experimental Protocols and Methodologies
The study of Iloprost's effects in pulmonary hypertension involves a range of in vitro and in vivo experimental models.
In Vitro Assessment of Vasodilation
Objective: To determine the vasodilatory potency of Iloprost on isolated pulmonary arteries.
Methodology:
-
Tissue Preparation: Isolate pulmonary artery rings from an appropriate animal model (e.g., rat, mouse).
-
Organ Bath Setup: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent such as phenylephrine or the thromboxane A2 analogue U46619.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of Iloprost to the organ bath in a cumulative manner.
-
Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-induced contraction and plot a concentration-response curve to determine the EC50 (the concentration of Iloprost that produces 50% of the maximal relaxation).
DOT Script for In Vitro Vasodilation Workflow
Caption: Workflow for in vitro assessment of Iloprost-induced vasodilation.
In Vivo Hemodynamic Assessment in a PAH Model
Objective: To evaluate the effects of inhaled Iloprost on pulmonary hemodynamics in an animal model of PAH.
Methodology:
-
Induction of PAH: Induce pulmonary hypertension in an animal model (e.g., monocrotaline-treated rats or SU5416/hypoxia-exposed rats).
-
Surgical Instrumentation: Anesthetize the animals and surgically implant catheters into the right ventricle and a systemic artery for pressure measurements. A flow probe can be placed around the pulmonary artery to measure cardiac output.
-
Baseline Measurements: Record baseline hemodynamic parameters, including right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), systemic arterial pressure, and cardiac output.
-
Iloprost Administration: Administer a defined dose of aerosolized Iloprost to the animal.
-
Post-Treatment Monitoring: Continuously record hemodynamic parameters for a specified period after Iloprost administration.
-
Data Analysis: Compare the hemodynamic parameters before and after Iloprost treatment to assess its effects on pulmonary vascular resistance and other relevant variables.
Adverse Effects and Drug Interactions
While inhaled Iloprost offers a favorable safety profile due to its targeted delivery, some adverse effects can occur.[4][5]
Common Adverse Effects:
Drug Interactions:
-
Antihypertensive agents and vasodilators: Concomitant use may increase the risk of hypotension.[27]
-
Anticoagulants and antiplatelet agents: Iloprost can inhibit platelet aggregation, and co-administration with other drugs affecting coagulation may increase the risk of bleeding.[27]
Future Directions and Conclusion
Iloprost remains a mainstay in the therapeutic arsenal for pulmonary arterial hypertension.[11] Its well-characterized mechanism of action, favorable safety profile with inhaled administration, and proven clinical efficacy have solidified its role in managing this complex disease. Future research may focus on optimizing delivery systems, exploring its potential in other forms of pulmonary hypertension, and further elucidating its anti-remodeling effects. For drug development professionals, the story of Iloprost serves as a compelling example of a targeted therapy developed from a deep understanding of disease pathophysiology.
References
- Galiè, N., Manes, A., & Branzi, A. (2003). Prostacyclin and its analogues in the treatment of pulmonary hypertension. European Heart Journal Supplements, 5(suppl_H), H43-H49.
- Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, October 30). YouTube.
- Hoeper, M. M., Gall, H., Ghofrani, H. A., Gorenflo, M., Grünig, E., Klose, H., ... & Olschewski, H. (2007). Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension.
- McLaughlin, V. V., & McGoon, M. D. (2006). Prostacyclin therapy for pulmonary arterial hypertension. Journal of the American College of Cardiology, 48(9 Supplement), S69-S75.
- Krause, W., & Krais, T. (1986). Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man. European journal of clinical pharmacology, 30(1), 61-68.
- Wang, Y., Chen, J., & Chen, X. (2022). Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis. Frontiers in Cardiovascular Medicine, 9, 868940.
- PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names. (2021, October 21). RxList.
- Grant, S. M., & Goa, K. L. (1992). Iloprost.
- Galiè, N., Manes, A., & Branzi, A. (2003). Prostacyclin and its analogues in the treatment of pulmonary hypertension. European Heart Journal Supplements, 5(suppl_H), H43-H49.
- Galiè, N., & Manes, A. (2006). Inhaled iloprost for the treatment of pulmonary hypertension. Expert opinion on pharmacotherapy, 7(12), 1645-1653.
- Olschewski, H., Ghofrani, H. A., Schmehl, T., Winkler, J., Wilkens, H., Kneussl, M., ... & Seeger, W. (2004). Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension. Pulmonary pharmacology & therapeutics, 17(6), 327-333.
- Iloprost for the Treatment of Pulmonary Hypertension in Adults With Congenital Heart Disease. (2011). ClinicalTrials.gov.
- Galiè, N., & Manes, A. (2006). Inhaled iloprost for the treatment of pulmonary hypertension.
- Humbert, M. (2010). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension.
- Fetalvero, K. M., Tuder, R. M., & Hoshikawa, Y. (2007). Role of the Prostanoid EP4 Receptor in Iloprost-mediated Vasodilatation in Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 176(8), 815-823.
- Olschewski, H. (2025). How It Really Happened‐the Development of Inhaled Iloprost for Pulmonary Arterial Hypertension.
- Inhaled Iloprost Approved for Pulmonary Arterial Hypertension. (2018, December 4). MDedge.
- Clapp, L. H., & Gurung, R. (2015). The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors.
- Clapp, L. H., & Gurung, R. (2015). Role of prostacyclin in pulmonary hypertension.
- Iloprost (Pulmonary Hypertension)(Oral Inhalation) Monograph for Professionals. (2024, May 10). Drugs.com.
- Iloprost: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Olschewski, H. (2025). How It Really Happened-the Development of Inhaled Iloprost for Pulmonary Arterial Hypertension.
- Galiè, N., & Manes, A. (2003). Prostanoids for pulmonary arterial hypertension. Progress in cardiovascular diseases, 45(4), 283-294.
- Iloprost - Intravenous Patient Medicine Inform
- Zhang, Z., & Wu, X. (2016). Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis. Medicine, 95(10), e2923.
- Wilkens, H., & Schmehl, T. (2007). Inhaled iloprost for the control of pulmonary hypertension. Vascular health and risk management, 3(3), 247.
- Badesch, D. B., McLaughlin, V. V., Delcroix, M., Vizza, C. D., Olschewski, H., Sitbon, O., & Barst, R. J. (2004). Prostanoid therapy for pulmonary arterial hypertension. Journal of the American College of Cardiology, 43(12 Supplement S), 56S-61S.
- Shah, P. S., & Ohlsson, A. (2012). Prostanoids and their analogues for the treatment of pulmonary hypertension in neonates.
- Iloprost Side Effects: Common, Severe, Long Term. (2025, December 2). Drugs.com.
- Iloprost: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.
- Sato, H., Saito, A., & Ohta-Ogo, K. (2022). Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy.
- Gomez-Arroyo, J., Sakagami, M., Syed, A. A., Farkas, L., Van Tassell, B., Kraskauskas, D., ... & Voelkel, N. F. (2015). Iloprost reverses established fibrosis in experimental right ventricular failure.
- What is the mechanism of Iloprost?. (2024, July 17).
- Schermuly, R. T., Ghofrani, H. A., Weissmann, N., Grimminger, F., & Seeger, W. (2004). Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors.
- Iloprost. (n.d.). In Wikipedia.
- Correlation between in vitro and in vivo responses to iloprost. (A) H & E-stained membrane inserts of basal epithelial cells treated with either vehicle (left) or 1 μM iloprost (right). (n.d.).
- Gomez-Arroyo, J., Sakagami, M., Syed, A. A., Farkas, L., Van Tassell, B., Kraskauskas, D., ... & Voelkel, N. F. (2015). Iloprost reverses established fibrosis in experimental right ventricular failure.
- Gomez-Arroyo, J., Sakagami, M., & Voelkel, N. F. (2015). Iloprost reverses established fibrosis in experimental right ventricular failure.
- (PDF) Inhaled iloprost for the control of pulmonary hypertension. (2025, August 5).
- Rex, S., Wouters, P. F., & Sluysmans, T. (2008). Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension. Critical Care, 12(5), R117.
Sources
- 1. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostanoid therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 9. Iloprost [medbox.iiab.me]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. atsjournals.org [atsjournals.org]
- 17. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis [frontiersin.org]
- 25. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. mims.com [mims.com]
An In-depth Technical Guide to the Foundational Research of 5-cis Iloprost
A Senior Application Scientist's Synthesis of Core Principles and Methodologies for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the foundational research concerning Iloprost, with a specific focus on the context of its 5-cis isomer. As a stable synthetic analog of prostacyclin (PGI2), Iloprost is a potent vasodilator and inhibitor of platelet aggregation.[1][2] While much of the existing research pertains to Iloprost as a mixture of diastereomers, this document will delve into the core mechanisms and analytical methodologies that are fundamental to understanding the specific contributions and characteristics of the 5-cis isomer. For the purpose of this guide, "Iloprost" will refer to the well-studied prostacyclin analog, and specific isomeric forms will be duly noted. It is important to state at the outset that publicly available research specifically isolating the pharmacological properties of 5-cis-Iloprost is limited; therefore, this guide will provide the foundational knowledge on the parent compound, which is essential for any investigation into its specific isomers.[3]
Physicochemical Properties and Isomeric Context
Iloprost is a carbobicyclic compound, a synthetic analog of prostaglandin I2 where the endocyclic oxygen is replaced by a methylene group.[1] It is characterized by a mixture of two diastereoisomers, the 4R and 4S forms, in an approximate 53:47 ratio.[1] The term "5-cis" refers to the geometric isomerism at the double bond in the pentanoic acid side chain. Understanding the precise stereochemistry is critical as the biological activity of prostacyclin analogs can be significantly influenced by their three-dimensional structure.
| Property | Description |
| Chemical Formula | C22H32O4 |
| Molar Mass | 360.49 g/mol |
| Structure | A carbobicyclic compound, synthetic analog of prostaglandin I2.[1] |
| Isomerism | Exists as a mixture of 4R and 4S diastereoisomers. The "5-cis" designation refers to the geometry of the double bond in the pentanoic acid side chain.[1][4][5] |
| Stability | More stable than the endogenous prostacyclin (PGI2).[1] |
Mechanism of Action: Receptor Binding and Downstream Signaling
Iloprost exerts its primary effects by mimicking the action of prostacyclin, a potent endogenous vasodilator and inhibitor of platelet aggregation.[2] Its therapeutic effects are mediated through its interaction with prostanoid receptors, primarily the prostacyclin receptor (IP receptor), which is a G protein-coupled receptor (GPCR).[2]
Receptor Binding Affinity and Selectivity
Iloprost exhibits a distinct binding profile across the family of prostanoid receptors. It displays high affinity for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[6][7] Its affinity for other prostanoid receptors, such as FP, EP3, or EP4, is low, and it has very low affinity for EP2, DP1, or TP receptors.[6] While Iloprost is a potent IP receptor agonist, it also shows some activity at other prostanoid receptors, which may contribute to its overall pharmacological profile and potential side effects.[8] Interestingly, research has also identified Iloprost as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPAR) α and δ, suggesting a broader mechanism of action that could contribute to its therapeutic effects beyond IP receptor agonism.[9]
Downstream Signaling Cascade
The binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a cascade of intracellular events.[2] This process is fundamental to its vasodilatory and anti-platelet effects.
-
G-Protein Activation: Upon agonist binding, the IP receptor couples to the Gs alpha subunit (Gsα) of the heterotrimeric G protein.[10]
-
Adenylyl Cyclase Activation: The activated Gsα stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][10]
-
cAMP-Dependent Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
Physiological Response: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels. In vascular smooth muscle cells, this results in relaxation and vasodilation.[2] In platelets, this cascade inhibits platelet activation and aggregation.[2]
The following diagram illustrates the primary signaling pathway of Iloprost:
Caption: Iloprost signaling pathway.
In Vitro and In Vivo Models for Pharmacological Assessment
A variety of experimental models are employed to characterize the pharmacological effects of Iloprost.
In Vitro Models
-
Human Lung Fibroblasts: These cells are used to study the effects of Iloprost on cellular proliferation and signaling pathways, particularly the spatial and temporal regulation of cAMP.[11]
-
Endothelial Cells: Human pulmonary microvascular endothelial cells are utilized to investigate the impact of Iloprost on oxidative stress and collagen synthesis.[12] Studies have also used endothelial cell lines to examine the down-regulation of adhesion molecules.[13]
-
Platelet-Rich Plasma (PRP) and Washed Platelets: These are standard models for assessing the anti-platelet aggregation effects of Iloprost.[14]
In Vivo Models
-
Murine Models of Lung Carcinogenesis: These models are used to evaluate the chemopreventive potential of Iloprost.[15]
-
Murine Models of COPD: Intranasal administration of Iloprost has been studied in mouse models of Chronic Obstructive Pulmonary Disease to assess its effects on inflammation and oxidative stress.[16]
-
Rat Models of Pulmonary Hypertension: Monocrotaline-induced pulmonary hypertension in rats is a common model to investigate the effects of Iloprost on vascular remodeling and right ventricular hypertrophy.[17][18]
Foundational Experimental Protocols
The following protocols are foundational for the preclinical assessment of Iloprost and its analogs.
Protocol: Measurement of cAMP Accumulation in Cell Culture
This protocol is adapted from studies on cAMP regulation by Iloprost in erythrocytes and fibroblasts.[10][11]
Objective: To quantify the intracellular accumulation of cyclic AMP in response to Iloprost stimulation.
Materials:
-
Cell line of interest (e.g., human lung fibroblasts)
-
Cell culture medium and supplements
-
Iloprost solution of known concentration
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Iloprost to the wells and incubate for the desired time period (e.g., 15 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.
-
cAMP Quantification: Determine the cAMP concentration in the cell lysates using the EIA kit and a plate reader.
-
Data Analysis: Normalize cAMP concentrations to the protein content of each well and plot the dose-response curve.
Protocol: In Vitro Platelet Aggregation Assay
This protocol is based on standard methods for assessing platelet function.[14][19][20]
Objective: To measure the inhibitory effect of Iloprost on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Iloprost solution of known concentration
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of Iloprost or vehicle control at 37°C for a specified time (e.g., 5 minutes).
-
Aggregation Measurement: Place the PRP samples in the aggregometer and establish a baseline. Add a platelet agonist to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of platelet aggregation for each condition, with 0% aggregation set by PRP and 100% by PPP. Determine the IC50 value for Iloprost against each agonist.
The following diagram outlines the workflow for the platelet aggregation assay:
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-cis-15(R)-Iloprost Datasheet DC Chemicals [dcchemicals.com]
- 5. 5-cis-15(R)-Iloprost|CAS |DC Chemicals [dcchemicals.com]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist - UCL Discovery [discovery.ucl.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iloprost - Wikipedia [en.wikipedia.org]
- 9. Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells | MDPI [mdpi.com]
- 13. Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with intranasal iloprost reduces disease manifestations in a murine model of previously established COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of 5-cis Iloprost
Introduction: Unveiling the Therapeutic Potential of 5-cis Iloprost
5-cis Iloprost is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3] Clinically, it is employed in the management of pulmonary arterial hypertension (PAH), scleroderma, and Raynaud's phenomenon, where its primary therapeutic effects are attributed to its ability to dilate constricted blood vessels.[3][4] Iloprost exerts its pharmacological effects by mimicking the action of PGI2, primarily through the activation of the prostacyclin receptor (IP receptor).[2] The IP receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, predominantly couples to the Gs alpha subunit (Gαs).[5][6][7] This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][7][8] The subsequent activation of protein kinase A (PKA) in vascular smooth muscle cells results in vasodilation.[2] In platelets, this pathway leads to the inhibition of aggregation.[2]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacology of 5-cis Iloprost. We will delve into two fundamental assays: a functional assay to determine the potency of Iloprost in stimulating its signaling pathway and a binding assay to quantify its affinity for the IP receptor. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.
Part 1: Functional Characterization - cAMP Response Assay
The primary mechanism of action of 5-cis Iloprost is the activation of the IP receptor and the subsequent increase in intracellular cAMP.[2][8] Therefore, a cAMP assay is a cornerstone for functionally characterizing Iloprost in vitro. We will describe a protocol using Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and robust method for measuring cAMP levels in a high-throughput format.[9][10]
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay.[11] It relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[11][12] In the absence of endogenous cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cells are stimulated with Iloprost, intracellular cAMP is produced and competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.[12] This competition leads to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP produced by the cells. The use of a long-lifetime lanthanide donor allows for time-resolved detection, which minimizes background fluorescence and increases the signal-to-noise ratio.[13]
Signaling Pathway of 5-cis Iloprost
Caption: Signaling cascade initiated by 5-cis Iloprost binding to the IP receptor.
Experimental Protocol: HTRF cAMP Assay
This protocol is designed for adherent cells expressing the human IP receptor, such as HEK-293 cells stably transfected with the receptor.[14]
Materials:
-
HEK-293 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
5-cis Iloprost
-
Forskolin (positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
HTRF cAMP assay kit (containing Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)
-
384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the IP receptor-expressing HEK-293 cells into a 384-well white microplate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Rationale: This density ensures a sufficient number of cells to generate a detectable cAMP signal without overgrowth.
-
-
Compound Preparation:
-
Prepare a serial dilution of 5-cis Iloprost in assay buffer. A typical concentration range would be from 10 µM down to 1 pM.
-
Prepare a positive control of Forskolin (e.g., 10 µM) and a negative control (assay buffer alone).
-
Rationale: A wide concentration range is necessary to generate a full dose-response curve and accurately determine the EC50 value. Forskolin directly activates adenylyl cyclase, providing a maximal cAMP signal.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the diluted Iloprost, Forskolin, or assay buffer to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Rationale: A 30-minute incubation is typically sufficient for GPCR-mediated cAMP production to reach a detectable level. The use of a phosphodiesterase inhibitor in the assay buffer prevents the degradation of newly synthesized cAMP.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the HTRF kit, prepare the detection reagents by diluting the Europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.
-
Add 10 µL of the d2-labeled cAMP solution to each well, followed by 10 µL of the Europium cryptate-labeled anti-cAMP antibody solution.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Rationale: The lysis buffer permeabilizes the cells, releasing the intracellular cAMP. The 60-minute incubation allows the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. The reader will excite the Europium cryptate (typically at 320-340 nm) and measure the emission at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).[15]
-
Rationale: The dual-wavelength reading allows for ratiometric analysis, which corrects for well-to-well variations and compound interference.
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm and 620 nm signals and multiply by 10,000.
-
Plot the HTRF ratio against the logarithm of the Iloprost concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of Iloprost that elicits 50% of the maximal response).
-
HTRF cAMP Assay Workflow
Caption: Step-by-step workflow for the HTRF cAMP assay.
Part 2: Binding Characterization - Radioligand Binding Assay
To complement the functional data, a radioligand binding assay is essential to determine the affinity of 5-cis Iloprost for the IP receptor. This assay directly measures the interaction between the compound and the receptor. A common approach is a competition binding assay using a radiolabeled ligand, such as [³H]-Iloprost.[16]
Principle of the Competition Binding Assay
In this assay, a constant concentration of a radiolabeled ligand ([³H]-Iloprost) is incubated with a source of IP receptors (e.g., cell membranes) in the presence of varying concentrations of an unlabeled competitor (5-cis Iloprost). The unlabeled Iloprost will compete with the radiolabeled ligand for binding to the receptor. As the concentration of unlabeled Iloprost increases, the amount of bound radioligand decreases. By measuring the radioactivity at each concentration of the competitor, a competition curve can be generated, from which the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the unlabeled ligand for the receptor.
Experimental Protocol: [³H]-Iloprost Competition Binding Assay
Materials:
-
Cell membranes prepared from cells overexpressing the human IP receptor
-
[³H]-Iloprost (radioligand)
-
5-cis Iloprost (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from a large batch of IP receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Rationale: Using a consistent batch of cell membranes ensures reproducibility across experiments.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [³H]-Iloprost and cell membranes in binding buffer.
-
Non-specific Binding (NSB): [³H]-Iloprost, cell membranes, and a high concentration of unlabeled Iloprost (e.g., 10 µM) in binding buffer.
-
Competition: [³H]-Iloprost, cell membranes, and varying concentrations of unlabeled 5-cis Iloprost (e.g., from 10 µM down to 1 pM) in binding buffer.
-
-
The final concentration of [³H]-Iloprost should be close to its Kd value for the IP receptor. A typical amount of membrane protein per well is 10-20 µg.
-
Rationale: Total binding represents the total amount of radioligand bound to both the receptor and non-specific sites. Non-specific binding is measured in the presence of an excess of unlabeled ligand to saturate the receptors, thus any remaining bound radioactivity is considered non-specific.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rationale: This incubation period allows the binding reaction to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing are crucial to separate bound from unbound radioligand while minimizing dissociation of the ligand-receptor complex.
-
-
Radioactivity Measurement:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled Iloprost concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of unlabeled Iloprost that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Expected Values
The results from these assays provide key pharmacological parameters for 5-cis Iloprost.
| Parameter | Assay Type | Typical Value (Human IP Receptor) | Description |
| EC50 | HTRF cAMP Assay | 0.37 nM[17] | The concentration of Iloprost that produces 50% of its maximal effect in stimulating cAMP production. |
| Ki | Radioligand Binding | 1.1 - 3.9 nM[17] | The inhibition constant, representing the affinity of Iloprost for the IP receptor. |
Note: The exact values may vary depending on the cell line, assay conditions, and specific reagents used.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the pharmacological characterization of 5-cis Iloprost. The HTRF cAMP assay offers a sensitive and high-throughput method to determine the functional potency of Iloprost, directly measuring its effect on the primary signaling pathway. The radioligand binding assay provides a quantitative measure of its affinity for the IP receptor. Together, these protocols enable a comprehensive understanding of the molecular interactions and cellular effects of this important therapeutic agent, facilitating further research and drug development efforts.
References
-
Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC. PubMed Central. Available at: [Link]
-
PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC. NIH. Available at: [Link]
-
HTRF technology on Microplate Readers. BMG Labtech. Available at: [Link]
-
IP receptor | Prostanoid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation. PubMed. Available at: [Link]
-
Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. BioMed Central. Available at: [Link]
-
Iloprost | C22H32O4. PubChem - NIH. Available at: [Link]
-
Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. PubMed. Available at: [Link]
-
Prostacyclin receptor - Wikipedia. Wikipedia. Available at: [Link]
-
Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Iloprost, a Prostacyclin Analogue, Alleviates Oxidative Stress and Improves Development of Parthenogenetic Porcine Embryos via Nrf2/Keap1 Signaling - PMC. PubMed Central. Available at: [Link]
-
What is the mechanism of Iloprost? Patsnap Synapse. Available at: [Link]
-
(PDF) LANTHANIDE CRYPTATES AND TR-FRET BIOASSAYS. ResearchGate. Available at: [Link]
-
In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels. Scirp.org. Available at: [Link]
-
Affinity for [3H]Iloprost Binding Sites and cAMP Synthesis Activity of a 3-Oxa-methano Prostaglandin I1 Analog, SM-10906, in Human Platelets and Endothelial Cells. J-Stage. Available at: [Link]
-
Iloprost for pulmonary vasodilator testing in idiopathic pulmonary arterial hypertension. PubMed. Available at: [Link]
-
Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. PubMed. Available at: [Link]
-
TR-FRET Measurements. BMG LABTECH. Available at: [Link]
-
Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells. MDPI. Available at: [Link]
-
Intratracheal Administration of Prostacyclin Analogue–incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension. PubMed Central. Available at: [Link]
-
Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... ResearchGate. Available at: [Link]
-
Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC. NIH. Available at: [Link]
-
AAV ACTOne Gs-GPCR Assay Kit-PTGIR. Amerigo Scientific. Available at: [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]
-
Different hemodynamic responses between acute and chronic infusion of iloprost (prostacyclin-stable analogue) in severe pulmonary hypertension. PubMed. Available at: [Link]
-
Iloprost - Wikipedia. Wikipedia. Available at: [Link]
-
In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on S. Semantic Scholar. Available at: [Link]
-
Competition binding assays for different recombinant human prostanoid... ResearchGate. Available at: [Link]
-
GPCR Assay Services. ION Biosciences. Available at: [Link]
-
Prostacyclin Receptor Agonists. CV Pharmacology. Available at: [Link]
-
A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. NIH. Available at: [Link]
-
The Prostacyclin Analogue Iloprost Modulates CXCL10 in Systemic Sclerosis - PMC. NIH. Available at: [Link]
-
How to run a cAMP HTRF assay. YouTube. Available at: [Link]
-
Prostacyclin therapies for the treatment of pulmonary arterial hypertension. European Respiratory Society. Available at: [Link]
-
Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells. PubMed. Available at: [Link]
-
(PDF) Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis. ResearchGate. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Inhaled prostacyclin and iloprost in severe pulmonary hypertension secondary to lung fibrosis. PubMed. Available at: [Link]
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AAV ACTOne Gs-GPCR Assay Kit-PTGIR - Amerigo Scientific [amerigoscientific.com]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 14. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Notes & Protocols for the Use of 5-cis Iloprost in Cell Culture Studies
Introduction: A High-Fidelity Tool for Prostacyclin Pathway Research
Iloprost, a chemically stable synthetic analog of prostacyclin (PGI₂), stands as a cornerstone for in vitro investigations into the myriad of cellular processes modulated by the prostacyclin signaling pathway.[1][2] Unlike its endogenous counterpart, which has a half-life of mere minutes, Iloprost's stability provides researchers with a robust and reproducible tool to dissect the intricate roles of this pathway in vascular homeostasis, platelet function, inflammation, and cellular proliferation.[1] This guide provides an in-depth exploration of the mechanisms, practical considerations, and detailed protocols for leveraging 5-cis Iloprost in cell culture applications, designed for researchers, scientists, and drug development professionals.
I. Mechanism of Action: Beyond Vasodilation
Iloprost exerts its biological effects primarily by acting as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3][4] While its vasodilatory and anti-platelet aggregation effects are well-documented, its cellular impact is far more nuanced, influencing endothelial barrier function, inflammation, and even fibrotic processes.[5][6][7]
Binding of Iloprost to the IP receptor, which is expressed on a wide variety of cells including vascular smooth muscle cells, platelets, endothelial cells, and dendritic cells, initiates a canonical signaling cascade.[5][8] This interaction triggers the activation of the associated heterotrimeric Gs protein, which in turn stimulates adenylyl cyclase (AC) to catalyze the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[3][5]
Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, mediating the diverse cellular responses to Iloprost.[5] Furthermore, evidence suggests that Iloprost can also engage PKA-independent mechanisms, such as those involving the small GTPase Rac1, to modulate endothelial barrier function.[9]
Signaling Pathway of 5-cis Iloprost
Caption: Iloprost signaling cascade.
II. Preparation and Handling of Iloprost for In Vitro Use
Proper preparation and storage of Iloprost are critical for obtaining reliable and reproducible experimental results.
A. Reconstitution of Lyophilized Iloprost
Iloprost is often supplied as a lyophilized powder or in a solution with an organic solvent like methyl acetate.[10]
-
Solvent Selection: For creating a concentrated stock solution, sterile Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve Iloprost at high concentrations (e.g., 10 mg/mL) and its compatibility with long-term storage at -20°C.[11] Alternatively, ethanol can be used.
-
Stock Solution Preparation (Example):
-
To prepare a 1 mM stock solution, dissolve 0.3605 mg of Iloprost (Molecular Weight: 360.49 g/mol ) in 1 mL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
B. Preparation of Aqueous Working Solutions
For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in a sterile aqueous buffer or cell culture medium.
-
Dilution: Perform serial dilutions in sterile phosphate-buffered saline (PBS) or your specific cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤ 0.1%.
-
Solubility in Aqueous Buffers: Iloprost has limited solubility in aqueous buffers.[10] When preparing working solutions, ensure thorough mixing.
C. Storage and Stability
-
Stock Solutions: Store DMSO or ethanol stock solutions at -20°C in tightly sealed, light-protected vials. Under these conditions, the stock solution should be stable for an extended period.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment.[10] The stability of Iloprost in aqueous solutions, especially at low concentrations and in the presence of biological components in cell culture media, can be variable. Do not store aqueous solutions for more than one day.[10]
III. Experimental Protocols
The optimal concentration of Iloprost and the duration of treatment will vary depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
A. Recommended Working Concentrations
| Cell Type | Application | Typical Concentration Range | Reference(s) |
| Human Platelets | Inhibition of Aggregation | 0.5 - 5 nM | [12][13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Barrier Enhancement | 150 - 200 ng/mL | [5][9] |
| Human Pulmonary Artery Smooth Muscle Cells | Proliferation Studies | Varies (often µM range) | [14] |
| Human Monocyte-Derived Dendritic Cells | Anti-inflammatory Effects | 10⁻⁹ - 10⁻⁶ M | [15] |
| Rat Hepatocytes | Cytoprotection | 10⁻¹² - 10⁻⁹ M | [16] |
Experimental Workflow Overview
Caption: General experimental workflow.
B. Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring changes in intracellular cAMP levels in response to Iloprost stimulation using a competitive enzyme immunoassay (EIA) kit.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well)
-
Iloprost stock solution
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP EIA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment (Optional but Recommended): To prevent the degradation of newly synthesized cAMP, pre-treat the cells with a PDE inhibitor (e.g., 0.1 mM IBMX) for 30 minutes prior to Iloprost stimulation.[17]
-
Iloprost Stimulation:
-
Prepare serial dilutions of Iloprost in cell culture medium (with PDE inhibitor, if used).
-
Remove the existing medium from the cells and replace it with the Iloprost-containing medium.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest Iloprost concentration) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).
-
Incubate for the desired time (e.g., 15-30 minutes).[18]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP EIA kit manufacturer's instructions.
-
Perform the EIA as detailed in the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in your samples by interpolating from the standard curve.
-
Normalize cAMP levels to the total protein concentration in each well, if necessary.
-
C. Protocol 2: Endothelial Permeability Assay (Transwell-Based)
This protocol measures the passage of a tracer molecule (e.g., FITC-dextran) across an endothelial cell monolayer, providing an indication of barrier integrity.[5][19]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Cell culture medium
-
Iloprost working solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS) (optional)
-
FITC-dextran (e.g., 40 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days).
-
Treatment:
-
Pre-treat the endothelial monolayers with various concentrations of Iloprost for a specified duration (e.g., 15-30 minutes).
-
If investigating the protective effects of Iloprost, add an inflammatory stimulus (e.g., 300 ng/mL LPS) to the appropriate wells.[9]
-
Include vehicle-treated and untreated controls.
-
-
Permeability Measurement:
-
After the treatment period, carefully remove the medium from the upper chamber of the Transwell insert and replace it with medium containing FITC-dextran (e.g., 1 mg/mL).[19]
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect samples from the lower chamber.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber corresponds to increased permeability.
-
Express the results as a percentage of the control or as the amount of FITC-dextran that has passed through the monolayer.
-
D. Protocol 3: Platelet Aggregation Assay
This protocol uses light transmission aggregometry to measure the extent of platelet aggregation in response to various agonists, and the inhibitory effect of Iloprost.[20][21]
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Iloprost working solution
-
Platelet agonists (e.g., ADP, collagen, thrombin)[12]
-
Light transmission aggregometer
Procedure:
-
PRP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Pre-incubation with Iloprost:
-
Pre-incubate aliquots of PRP with different concentrations of Iloprost or vehicle control for a short period (e.g., 5-20 minutes) at 37°C.[12]
-
-
Aggregation Measurement:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a platelet agonist (e.g., 10 µM ADP) to initiate aggregation and record the change in light transmission over time (typically 5-10 minutes).[12]
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each condition.
-
Calculate the IC₅₀ value for Iloprost (the concentration that inhibits 50% of the maximal aggregation).
-
IV. Troubleshooting and Key Considerations
-
Receptor Desensitization: Prolonged exposure to Iloprost can lead to desensitization of the IP receptor, resulting in a diminished cellular response.[3][4][8] This is a critical consideration for longer-term experiments. To mitigate this, consider shorter incubation times or intermittent dosing schedules.
-
Cell Viability and Cytotoxicity: While Iloprost is generally not cytotoxic at effective concentrations, it is good practice to perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with your functional experiments, especially when using higher concentrations or new cell types.[10][15]
-
Variability in Cell Response: The expression of the IP receptor and the responsiveness to Iloprost can vary between different cell types and even between different passages of the same cell line. Consistency in cell culture practices is paramount.
-
Off-Target Effects: At higher concentrations, Iloprost may interact with other prostanoid receptors, such as the EP1 receptor.[4] Be mindful of this potential for off-target effects when interpreting data from experiments using high concentrations of Iloprost.
-
Contamination: As with any cell culture experiment, maintaining aseptic technique is crucial to prevent microbial contamination, which can significantly impact cellular responses and lead to erroneous results.[22][23][24][25][26]
By understanding the underlying mechanisms and adhering to these detailed protocols and considerations, researchers can effectively utilize 5-cis Iloprost as a powerful tool to unravel the complexities of prostacyclin signaling in health and disease.
V. References
-
Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. BMC Pulmonary Medicine. [Link]
-
Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. Respiratory Research. [Link]
-
Desensitization of Adenylate Cyclase Responses Following Exposure to IP Prostanoid Receptor Agonists. Homologous and Heterologous Desensitization Exhibit the Same Time Course. PubMed. [Link]
-
Iloprost improves endothelial barrier function in lipopolysaccharide-induced lung injury. European Respiratory Journal. [Link]
-
Iloprost improves endothelial barrier function in LPS-induced lung injury. PubMed Central. [Link]
-
Process for the preparation of iloprost. Google Patents.
-
Endothelial paracellular permeability assay. Protocols.io. [Link]
-
Cytoprotective effect of the prostacyclin derivative iloprost against liver cell death induced by the hepatotoxins carbon tetrachloride and bromobenzene. PubMed. [Link]
-
Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans. National Institutes of Health. [Link]
-
Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. PubMed Central. [Link]
-
In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. ResearchGate. [Link]
-
Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity. PubMed. [Link]
-
The effect of iloprost on cell proliferation and angiogenesis-related gene expression in human periodontal ligament cells. PubMed. [Link]
-
Iloprost improves endothelial barrier function in lipopolysaccharide-induced lung injury. ERS Publications. [Link]
-
Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation. PubMed. [Link]
-
Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation. ERS Publications. [Link]
-
Platelet functional testing via high-throughput microtiter plate-based assays. PubMed Central. [Link]
-
Safety and tolerability of continuous inhaled iloprost in critically ill pediatric pulmonary hypertension patients: A retrospective case series. ResearchGate. [Link]
-
Iloprost attenuates platelet aggregation and dense granule secretion... ResearchGate. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Intranasal iloprost prevents tumors in a murine lung carcinogenesis model. PubMed Central. [Link]
-
Iloprost reverses established fibrosis in experimental right ventricular failure. PubMed. [Link]
-
Iloprost attenuates platelet activation and aggregation by elevating... ResearchGate. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]
-
Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. [Link]
-
Safety and Tolerability of Continuous Inhaled Iloprost Therapy for Severe Pulmonary Hypertension in Neonates and Infants. MDPI. [Link]
-
Iloprost, a Prostacyclin Analogue, Alleviates Oxidative Stress and Improves Development of Parthenogenetic Porcine Embryos via Nrf2/Keap1 Signaling. PubMed Central. [Link]
-
Safety and tolerability of continuous inhaled iloprost in critically ill pediatric pulmonary hypertension patients: A retrospective case series. PubMed Central. [Link]
-
Iloprost | C22H32O4. PubChem. [Link]
-
Site-specific delivery of iloprost during experimental angioplasty suppresses smooth muscle cell proliferation. PubMed. [Link]
-
Iloprost 100 micrograms/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC). (emc). [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]
-
Interaction between NO donors and iloprost in human vascular smooth muscle, platelets, and leukocytes. PubMed. [Link]
-
Interaction of human umbilical vein endothelial cells (HUVEC) with platelets in vitro: Influence of platelet concentration and reactivity. PubMed. [Link]
-
Troubleshooting guide for cell culture. PromoCell. [Link]
-
Effects of in vivo iloprost administration on VEGF release by platelets... ResearchGate. [Link]
-
Long-term treatment of primary pulmonary hypertension with aerosolized iloprost, a prostacyclin analogue. PubMed. [Link]
-
Effectiveness and Safety of Intravenous Iloprost for Severe Persistent Pulmonary Hypertension of the Newborn. ResearchGate. [Link]
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction between NO donors and iloprost in human vascular smooth muscle, platelets, and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desensitization of adenylate cyclase responses following exposure to IP prostanoid receptor agonists. Homologous and heterologous desensitization exhibit the same time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iloprost improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Iloprost = 98 HPLC 78919-13-8 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Site-specific delivery of iloprost during experimental angioplasty suppresses smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of iloprost on cell proliferation and angiogenesis-related gene expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytoprotective effect of the prostacyclin derivative iloprost against liver cell death induced by the hepatotoxins carbon tetrachloride and bromobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial paracellular permeability assay [protocols.io]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 24. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Culture Troubleshooting Tips and Tricks [labroots.com]
- 26. promocell.com [promocell.com]
Application Notes and Protocols for the Administration of 5-cis Iloprost in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI2), a critical endogenous mediator of vascular homeostasis.[1][2] It is primarily recognized for its potent vasodilatory and anti-platelet aggregation properties, making it a cornerstone therapy for conditions like pulmonary arterial hypertension (PAH) and certain peripheral vascular diseases.[1][3] Iloprost exerts its effects by mimicking PGI2, binding to prostacyclin (IP) receptors on vascular smooth muscle cells and platelets.[1] This binding initiates a signaling cascade that leads to muscle relaxation, vasodilation, and inhibition of platelet activation.[1][4] Given its therapeutic importance, robust and reproducible administration in preclinical animal models is essential for studying its mechanism, evaluating novel therapeutic strategies, and developing improved formulations.
This guide provides a comprehensive overview and detailed protocols for the administration of 5-cis Iloprost in common laboratory animal models, with a focus on ensuring scientific integrity, reproducibility, and animal welfare.
Section 1: Mechanism of Action & Signaling Cascade
Understanding the molecular pathway of Iloprost is fundamental to designing meaningful experiments. The primary mechanism involves the activation of the G-protein coupled prostacyclin receptor (IP receptor).[1][5]
Causality of the Pathway:
-
Binding: Iloprost binds to the IP receptor on the cell surface of vascular smooth muscle cells and platelets.[1]
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).[5][6]
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1][5]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
-
Downstream Effects:
-
In Vascular Smooth Muscle: PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[1] This prevents the phosphorylation of myosin, a critical step for muscle contraction, leading to smooth muscle relaxation and vasodilation.[1][7]
-
In Platelets: PKA activation leads to the inhibition of glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation, thus reducing the risk of thrombosis.[1]
-
Interestingly, under conditions where the IP receptor may be downregulated, such as in severe PAH, Iloprost has been shown to exert its effects through the prostanoid EP4 receptor, which also couples to the cAMP-PKA pathway.[5]
Caption: Iloprost signaling cascade via the IP receptor.
Section 2: Preclinical Animal Models
The choice of animal model is critical and depends on the research question. Iloprost is most frequently studied in models of pulmonary hypertension and vascular disease.
-
Monocrotaline (MCT)-Induced PAH in Rats: This is a widely used model where a single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine alkaloid, induces endothelial damage and progressive pulmonary vascular remodeling, leading to PAH and right ventricular hypertrophy within weeks.[8][9][10] This model is valuable for studying the potential of Iloprost to reverse established vascular remodeling.[9][10]
-
Hypoxia and Sugen/Hypoxia (SuHx) Models: Chronic exposure to hypoxia can induce PAH in rodents. The combination of a vascular endothelial growth factor (VEGF) receptor blocker (e.g., SU5416) with chronic hypoxia (the SuHx model) in rats leads to a more severe, angio-obliterative form of PAH with plexiform-like lesions that more closely mimics the human disease.[11]
-
Asthma and COPD Models: Iloprost's anti-inflammatory properties are investigated in models of allergic asthma or LPS/elastase-induced COPD in mice.[12][13]
Section 3: Formulation and Preparation of Dosing Solutions
Proper preparation of Iloprost solutions is paramount for experimental success. Iloprost is typically supplied as a concentrate that requires dilution.[14][15]
Key Considerations:
-
Sterility: All solutions for injection must be sterile. The final solution should be prepared fresh daily under aseptic conditions to ensure sterility.[14][15][16]
-
Vehicle: The most common and recommended diluents are sterile 0.9% sodium chloride (physiological saline) or 5% glucose solution.[14][17]
-
Stability: Once diluted, the chemical and physical in-use stability of Iloprost has been demonstrated for 24 hours at 25°C.[14] However, from a microbiological standpoint, immediate use is preferred. If storage is necessary, it should be at 2-8°C for no longer than 24 hours.[14]
-
pH: The solution's pH should be compatible with physiological conditions to minimize irritation, especially for subcutaneous and intramuscular routes.[18]
Example Preparation for a 200 ng/mL Infusion Solution: To achieve a common infusion concentration, the contents of a 100 micrograms/ml ampoule can be diluted into a larger volume of sterile saline. For example, diluting 1 ml (100,000 ng) into 500 ml of saline yields a final concentration of 200 ng/ml.[17] For smaller animal studies, volumes should be scaled down appropriately while maintaining precise concentration calculations.
| Parameter | Recommendation | Rationale |
| Diluent | Sterile 0.9% Sodium Chloride or 5% Glucose Solution[14][17] | Ensures isotonicity and compatibility with physiological systems. |
| Preparation | Prepare fresh daily under aseptic conditions.[14][15] | To maintain sterility and prevent microbial contamination. |
| Storage (Diluted) | Use immediately. If necessary, store at 2-8°C for up to 24 hours.[14] | Guarantees chemical stability and minimizes microbiological risk. |
| Inspection | Visually inspect for particulate matter or discoloration before use.[19] | Ensures the integrity and safety of the injectate. |
Section 4: Protocols for In Vivo Administration
The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of Iloprost. A new sterile needle and syringe must be used for each animal for all injection routes.[20][21][22]
Caption: General experimental workflow for Iloprost administration.
Intravenous (IV) Administration
IV administration provides the most rapid onset of action and 100% bioavailability.[23] It is ideal for acute hemodynamic studies. The lateral tail vein is the most common site in mice and rats.[23][24]
Protocol (Mouse/Rat Tail Vein):
-
Animal Preparation: Warm the animal's tail using a safe heat source (e.g., heating pad or warm water bath at 30-35°C) to induce vasodilation, making the lateral veins more visible and accessible.[18][24]
-
Restraint: Place the animal in an appropriate restraint device.[24] For rats, this may require anesthesia depending on the protocol and handler experience.
-
Injection Site: Identify one of the two lateral tail veins. Disinfect the site with 70% alcohol.[25]
-
Needle Insertion: Use a small gauge needle (27-30G for mice, 23-25G for rats).[24][26] Insert the needle, bevel up, parallel to the vein, advancing it a few millimeters into the lumen.[23][24]
-
Injection: A successful insertion will meet with little resistance, and the vein may blanch as the solution is injected.[23][27] Administer the solution slowly. If a subcutaneous "bleb" appears, the needle is misplaced and must be repositioned.[18][27]
-
Post-Injection: Withdraw the needle and apply gentle pressure with gauze to the site to prevent bleeding.[23] Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Administration
IP injection is a common route for systemic administration when IV access is difficult or not required. Absorption is slower than IV but generally faster than subcutaneous.
Protocol (Mouse/Rat):
-
Restraint: Restrain the animal firmly. For mice, tilt the head slightly downward to shift the abdominal organs forward.[28] For rats, a two-person technique is often preferred, with one person restraining the animal in dorsal recumbency.[16][28]
-
Injection Site: Identify the lower right abdominal quadrant.[16][29] This location is chosen to avoid puncturing the cecum (which is larger and located on the left in rats) and the urinary bladder.[16][18]
-
Needle Insertion: Use a 25-27G needle for mice and a 23-25G needle for rats.[16][29] Insert the needle, bevel up, at a 30-40° angle to the abdominal wall.[16][29]
-
Aspiration: Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (blood in hub) or an organ like the bladder (urine) or intestine (yellow/brown fluid).[22][28] If any fluid is aspirated, discard the syringe and re-attempt with fresh material.[28][29]
-
Injection: If aspiration is negative, inject the solution with a steady motion.
-
Post-Injection: Withdraw the needle and return the animal to its cage, monitoring for signs of distress.[16]
Subcutaneous (SC) Administration
SC injection provides a slower, more sustained absorption of the drug. It is often used for chronic dosing regimens.
Protocol (Mouse/Rat):
-
Restraint: Scruff the animal to lift the loose skin over the back/shoulder area, forming a "tent".[20][25][27]
-
Needle Insertion: Use a 25-27G needle.[20] Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[20][21]
-
Aspiration: Aspirate to ensure a blood vessel has not been punctured.[21][25]
-
Injection: Inject the solution. A small bleb will form under the skin, which will dissipate as the substance is absorbed.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Massaging the area gently can help disperse the fluid, especially for larger volumes.
Inhalation Administration
Inhalation delivers Iloprost directly to the lungs, maximizing local effects for pulmonary conditions while minimizing systemic side effects. This route is highly relevant as it mirrors a primary clinical application.[9][12]
Protocol (Rat/Mouse):
-
System Setup: Requires a specialized nebulization chamber or a microsprayer device that can deliver a fine aerosol.
-
Dose Preparation: The Iloprost solution is placed into the nebulizer. The concentration and nebulization time will determine the delivered dose.
-
Administration: The conscious or lightly anesthetized animal is placed in the chamber for a defined period. For direct administration, a microsprayer can be used for intratracheal delivery.[30] Intranasal administration under light isoflurane anesthesia is also a viable method.[13][31]
-
Monitoring: Observe the animal for respiratory distress during and after the procedure.
Table of Recommended Dosages and Administration Volumes
Note: These are general guidelines. The optimal dose and volume must be determined empirically for each specific study and animal model. Doses can vary widely based on the disease model and desired effect (acute vs. chronic).
| Species | Route | Needle Gauge | Max Volume/Site | Typical Iloprost Dose Range | Reference |
| Mouse | IV | 27-30 G | 5-10 mL/kg (slow bolus) | 5 µ g/mouse (intranasal) | [13][24] |
| IP | 25-27 G | < 10 mL/kg | N/A | [16] | |
| SC | 25-27 G | 5 mL/kg | N/A | [20] | |
| Rat | IV | 23-25 G | ~5 mL/kg | 20 µg/kg (acute bolus) | [8][26][32] |
| IP | 23-25 G | < 10 mL/kg | 60 mg/kg (MCT induction) | [8][29] | |
| SC | 21-26 G | 5 mL/kg | N/A | [21] | |
| Inhalation | N/A | N/A | 0.1 - 6 µg/kg/day | [9][11] |
Section 5: Pharmacokinetic and Pharmacodynamic Considerations
-
Half-life: Iloprost has a very short plasma half-life, typically around 20-30 minutes in humans, which is also observed to be short in animal models.[30][33] The inhaled route can lead to detectable plasma levels for up to 8 hours when using a liposomal formulation, compared to just one hour for a standard solution.[30]
-
Monitoring Efficacy: The primary pharmacodynamic effect is vasodilation. This can be monitored directly in anesthetized animals via invasive hemodynamic measurements (e.g., right ventricular systolic pressure, pulmonary vascular resistance).[8][10] In conscious animals, changes in activity, exercise capacity, or non-invasive measures of cardiac function can be used as endpoints.[11]
-
Systemic Effects: A key side effect of systemic administration is hypotension (a drop in systemic blood pressure).[10] It is crucial to monitor blood pressure, especially during initial dose-finding studies, to establish a therapeutic window that provides efficacy in the target vascular bed (e.g., pulmonary) without causing severe systemic hypotension.[14][15]
References
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Queen's University. (2011, July 7). SOP 10.9.1 - Subcutaneous Injection in Rats. Retrieved from [Link]
-
PubMed. (n.d.). Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension. Retrieved from [Link]
-
PubMed. (n.d.). Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
ERS Publications. (2019). Inhaled liposomal iloprost extend detectable plasma level and prolong reduction of hypoxia-induced pulmonary hypertension in rat. Retrieved from [Link]
-
Virginia Tech Research and Innovation. (2017, December 12). SOP: Intravenous Injections in the Rat. Retrieved from [Link]
-
NIH OACU. (n.d.). Rodent Administration Route Tutorial (PDF file). Retrieved from [Link]
-
Queen's University. (2011, July 7). Intraperitoneal Injection in Rats. Retrieved from [Link]
-
UNC Research. (n.d.). Mouse Handling & Techniques. Retrieved from [Link]
-
PubMed Central. (n.d.). Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension. Retrieved from [Link]
-
Research support. (n.d.). Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]
-
American Journal of Respiratory and Critical Care Medicine. (2007, October 15). Role of the Prostanoid EP4 Receptor in Iloprost-mediated Vasodilatation in Pulmonary Hypertension. Retrieved from [Link]
-
American Journal of Respiratory and Critical Care Medicine. (2005, February 23). Inhaled Iloprost Reverses Vascular Remodeling in Chronic Experimental Pulmonary Hypertension. Retrieved from [Link]
-
PubMed Central. (n.d.). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. Retrieved from [Link]
-
Protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
-
electronic medicines compendium (emc). (n.d.). Iloprost 100 micrograms/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
PubMed. (n.d.). Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. Retrieved from [Link]
-
ERS Publications. (n.d.). Iloprost reverses established fibrosis in experimental right ventricular failure. Retrieved from [Link]
-
ResearchGate. (n.d.). Receptor activation assays in cells stably expressing human prostanoid.... Retrieved from [Link]
-
Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]
-
NIH. (2012, December 8). Methods for Intravenous Self Administration in a Mouse Model. Retrieved from [Link]
-
Unknown Source. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]
-
PubMed Central. (n.d.). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. Retrieved from [Link]
-
Unknown Source. (n.d.). Iloprost Guideline. Retrieved from [Link]
-
NIH. (n.d.). Iloprost | C22H32O4 | CID 5311181 - PubChem. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). Ventavis (iloprost) label. Retrieved from [Link]
-
NIH. (n.d.). A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. Retrieved from [Link]
-
Wikipedia. (n.d.). Iloprost. Retrieved from [Link]
-
Medsafe. (n.d.). iloprost 50 micrograms /0.5 ml solution - NEW ZEALAND DATA SHEET. Retrieved from [Link]
-
Medscape. (n.d.). Ventavis (iloprost inhaled) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Unknown Source. (2024, October 30). Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Medsafe. (n.d.). Ventavis® 20 microgram/2 mL nebuliser solution. Retrieved from [Link]
-
Medinfo Galway. (n.d.). Iloprost Intravenous Infusion for Adults. Retrieved from [Link]
-
Unknown Source. (n.d.). Ventavis, iloprost. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). Ventavis® (iloprost) Inhalation Solution. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Ventavis, INN-iloprost. Retrieved from [Link]
-
American Physiological Society Journal. (2016, April 1). Treatment with intranasal iloprost reduces disease manifestations in a murine model of previously established COPD. Retrieved from [Link]
-
NIH. (n.d.). Intranasal iloprost prevents tumors in a murine lung carcinogenesis model. Retrieved from [Link]
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. medicines.org.uk [medicines.org.uk]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Iloprost Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 18. research.uky.edu [research.uky.edu]
- 19. nn.nhs.scot [nn.nhs.scot]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. research.vt.edu [research.vt.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 26. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 27. research.unc.edu [research.unc.edu]
- 28. researchgate.net [researchgate.net]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
- 30. publications.ersnet.org [publications.ersnet.org]
- 31. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 33. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 5-cis Iloprost
Abstract
This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the precise quantification of 5-cis Iloprost. Iloprost, a synthetic analogue of prostacyclin PGI₂, is a potent vasodilator and inhibitor of platelet aggregation.[1][2] As it exists as a mixture of diastereomers with varying biological activity, the specific quantification of the active isomers is critical for pharmaceutical development and quality control.[1] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a thorough method validation strategy in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction
Iloprost is a chemically stable prostacyclin analogue used in the treatment of pulmonary arterial hypertension, scleroderma, and other vascular diseases.[3][4] It is synthesized as a mixture of two diastereomers, the 4R and 4S isomers, in an approximate 53:47 ratio.[1] The individual isomers, including the 5-cis configuration, may exhibit different potencies and pharmacological profiles.[1] Therefore, a reliable analytical method capable of accurately quantifying the specific 5-cis isomer of Iloprost is paramount for ensuring drug efficacy and safety.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5] This application note describes a reversed-phase HPLC (RP-HPLC) method that not only quantifies 5-cis Iloprost but also serves as a stability-indicating assay. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions during manufacturing, storage, or handling.[6]
This guide is intended for researchers, scientists, and drug development professionals who require a detailed and validated protocol for the quantification of 5-cis Iloprost.
Materials and Methods
Reagents and Materials
-
5-cis Iloprost reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Chromatographic Conditions
The selection of a reversed-phase C18 column is based on its proven efficacy in separating moderately polar compounds like Iloprost. The mobile phase, a mixture of an acidic phosphate buffer and organic solvents (acetonitrile and methanol), is optimized to achieve a balance between retention, resolution of isomers, and peak shape. The acidic pH of the mobile phase ensures that the carboxylic acid moiety of Iloprost is protonated, leading to better retention and symmetrical peaks on the C18 stationary phase.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase | 0.02 M Potassium Phosphate (pH 3.0) : Acetonitrile : Methanol (46:30:24, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 5-cis Iloprost reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock standard solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation procedure should be tailored to the specific matrix. For a drug substance:
-
Accurately weigh a sample of the Iloprost drug substance and dissolve it in methanol to obtain a nominal concentration of 100 µg/mL.
-
Further dilute an aliquot with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the quantification of 5-cis Iloprost.
Figure 1: General workflow for the HPLC analysis of 5-cis Iloprost.
Method Validation
A comprehensive validation of the analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7]
Specificity (Stability-Indicating)
To demonstrate the stability-indicating nature of the method, forced degradation studies are conducted.[6] A solution of 5-cis Iloprost is subjected to various stress conditions to induce degradation. The stressed samples are then analyzed to ensure that the peak corresponding to 5-cis Iloprost is well-resolved from any degradation products.
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the Iloprost solution with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the Iloprost solution with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the Iloprost solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Iloprost and its solution to 80 °C for 48 hours.
-
Photodegradation: Expose the Iloprost solution to UV light (254 nm) and visible light for 24 hours.
The peak purity of the 5-cis Iloprost peak in the stressed samples should be evaluated using a PDA detector to confirm that it is not co-eluting with any degradants.
Linearity
Analyze the prepared working standard solutions in triplicate. Plot the peak area of 5-cis Iloprost against the corresponding concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is determined by analyzing samples with known concentrations of 5-cis Iloprost (spiked samples) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of 5-cis Iloprost at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
These values should be experimentally verified by analyzing samples at the estimated concentrations.
Robustness
The robustness of the method is evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic phase |
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Data Analysis and Reporting
The concentration of 5-cis Iloprost in a sample is calculated using the linear regression equation obtained from the calibration curve:
Concentration (µg/mL) = (Peak Area - Y-intercept) / Slope
The final result should be reported with appropriate units and consideration of any dilution factors.
Conclusion
The HPLC method detailed in this application note is a specific, accurate, precise, and robust method for the quantification of 5-cis Iloprost. Its stability-indicating nature makes it suitable for the analysis of both drug substance and drug product, and for monitoring the stability of Iloprost under various conditions. The comprehensive validation protocol ensures that the method is reliable and meets regulatory expectations.
References
-
DC Chemicals. (n.d.). 5-cis-15(R)-Iloprost. Retrieved from [Link]
-
Merck Index. (n.d.). Iloprost. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iloprost. PubChem Compound Summary for CID 5311181. Retrieved from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(5).
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug delivery technology, 10(5), 56-9.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
PharmaCompass. (n.d.). Iloprost. Retrieved from [Link]
- MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(23), 5634.
- ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC.
- International Council for Harmonisation. (2018). Stability testing for active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004). Ventavis (iloprost) label. Retrieved from [Link]
-
Veeprho. (n.d.). Iloprost Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Prostacyclin Analogs. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Wikipedia. (n.d.). Iloprost. Retrieved from [Link]
- Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
Science.gov. (n.d.). stability-indicating hplc method. Retrieved from [Link]
- World Journal of Pharmaceutical and Medical Research. (2024).
-
PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloprost | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. veeprho.com [veeprho.com]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
Application Notes and Protocols for the Preparation of 5-cis Iloprost Stock Solutions
Introduction: Navigating the Isomeric Landscape of Iloprost
Iloprost, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation, widely recognized for its therapeutic applications in pulmonary arterial hypertension and severe peripheral arterial occlusive disease.[1][2] The commercially available and clinically utilized form of Iloprost is a mixture of two diastereoisomers, the 4S and 4R isomers, which differ in their biological potency.[3][4]
This document provides detailed protocols for the preparation of stock solutions for a specific, less-characterized isomer: 5-cis-15(R)-Iloprost . This compound is the C-5 cis-isomer and 15(R)-epimer of Iloprost.[5][6] It is imperative for the researcher to note that, unlike the well-documented Iloprost mixture, there are currently no published studies detailing the specific pharmacological properties of 5-cis-15(R)-Iloprost.[5][7] Therefore, this compound should be handled as a research chemical of unknown specific activity, and the protocols herein are designed to ensure its integrity for investigational use. The mechanistic details provided are based on the established actions of the parent Iloprost mixture and should be considered as a theoretical framework until empirically validated for the 5-cis isomer.
Physicochemical Properties and Storage
Successful experimental outcomes begin with the correct handling and storage of starting materials. The stability and solubility of 5-cis-15(R)-Iloprost dictate the choice of solvent and the longevity of the prepared stock solutions.
Table 1: Physicochemical Data for 5-cis-15(R)-Iloprost
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₂O₄ | [5] |
| Molecular Weight | 360.5 g/mol | [5] |
| Purity | ≥97% (lot-dependent) | [5] |
| Supplied As | Typically a solution in methyl acetate or as a powder | [5][6] |
| Long-Term Storage (as supplied) | -20°C (for ≥ 2 years) | [5][6] |
| Solubility in Organic Solvents | DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mL | [5] |
| Solubility in Aqueous Buffer | PBS (pH 7.2): ~1 mg/mL | [5] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [4] |
Core Principle: The Rationale Behind Solvent Selection
The choice of solvent is the most critical decision in preparing a stock solution. It is a balance between achieving the desired concentration, ensuring the stability of the compound, and maintaining compatibility with the downstream biological assay.
-
Organic Solvents (DMSO, Ethanol, DMF): These are excellent for achieving high-concentration primary stocks. Their utility lies in their ability to solubilize lipophilic molecules like Iloprost effectively. However, their concentration in the final assay medium must be carefully controlled, as solvents can exhibit cytotoxic or off-target effects.[8] For instance, even low concentrations of ethanol (0.1%) or DMSO (0.1%) can inhibit certain cytochrome P-450 enzymes.[8]
-
Aqueous Buffers (PBS): Direct dissolution in aqueous buffers is challenging due to the compound's limited solubility.[4][5] This route is typically reserved for creating final working solutions from a concentrated organic stock. Preparing fresh aqueous solutions daily is strongly advised to avoid degradation and ensure reproducibility.[4]
Experimental Protocols: Preparation of Stock Solutions
The following protocols provide step-by-step guidance for preparing stock solutions of 5-cis-15(R)-Iloprost. Adherence to aseptic techniques and the use of high-purity, sterile-filtered solvents is paramount.
Protocol 1: High-Concentration Stock in Organic Solvent (DMSO or Ethanol)
This protocol is designed to create a concentrated primary stock solution, which can be aliquoted and stored for long-term use, minimizing freeze-thaw cycles.
Materials:
-
5-cis-15(R)-Iloprost (powder or solution in methyl acetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated micropipettes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Pre-weighing (if starting from powder): Equilibrate the vial of 5-cis-15(R)-Iloprost to room temperature before opening to prevent condensation. In a controlled environment, accurately weigh the desired amount of powder.
-
Solvent Exchange (if starting from methyl acetate): If the compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen). This is a crucial step to avoid solvent incompatibility in your experiment. Ensure the compound is a thin film or residue at the bottom of the vial before proceeding.
-
Solubilization: Add the chosen solvent (DMSO or Ethanol) to the vial containing the 5-cis-15(R)-Iloprost residue. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW = 360.5 g/mol ), add 277.4 µL of solvent.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Ensure Complete Dissolution: Vortex the vial gently for 1-2 minutes until the solution is clear and free of particulates. Sonication in a water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber or light-protecting cryovials. This self-validating practice prevents degradation of the main stock from repeated freeze-thaw cycles and light exposure.
-
Inert Gas Purge: Before sealing, flush the headspace of each aliquot vial with an inert gas to displace oxygen, which can degrade the compound over time.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months in DMSO) or -20°C for shorter periods.[6]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the organic primary stock into a physiological buffer for direct use in cell-based assays or other aqueous systems.
Materials:
-
Concentrated 5-cis-15(R)-Iloprost stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or other desired cell culture medium/buffer
-
Sterile polypropylene tubes
Procedure:
-
Thaw Primary Stock: Remove one aliquot of the concentrated organic stock from the freezer and thaw it completely at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the final desired concentration. It is critical to add the organic stock to the aqueous buffer and not vice-versa. This prevents the compound from precipitating out of solution.
-
Example: To prepare a 10 µM working solution from a 10 mM DMSO stock, you could perform a 1:100 dilution (e.g., 5 µL of stock into 495 µL of PBS) followed by a 1:10 dilution (e.g., 50 µL of the intermediate into 450 µL of PBS).
-
-
Mixing: Mix thoroughly by gentle vortexing or inversion after each dilution step. Avoid vigorous shaking which can cause shearing or degradation.
-
Final Solvent Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.[8]
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Aqueous solutions of Iloprost are not recommended for storage for more than a day.[4] Discard any unused portion.
Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow from receiving the compound to preparing the final working solution.
Caption: Workflow for preparing 5-cis Iloprost stock solutions.
Mechanism of Action (Based on Parent Compound Iloprost)
Iloprost is a synthetic analog of prostacyclin (PGI₂) that exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is central to its physiological effects.
-
Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects:
-
In Smooth Muscle Cells: PKA phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.
-
In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation, reducing the risk of thrombosis.[2]
-
Iloprost also demonstrates some binding to prostaglandin E2 (PGE₂) receptors, which can contribute to its overall vascular effects.[4]
Caption: Iloprost signaling pathway leading to vasodilation.
References
-
Ventavis (iloprost) Inhalation Solution [Prescribing Information]. Actelion Pharmaceuticals US, Inc. Link
-
Cayman Chemical. 5-cis-15(R)-Iloprost Product Information. Link
-
DC Chemicals. 5-cis-15(R)-Iloprost Datasheet. Link
-
MedchemExpress. 5-cis-15(R)-Iloprost (5-cis-15(R)-Ciloprost). Link
-
Cayman Chemical. Iloprost Product Information. Link
-
Beghetti M, et al. Inhaled nitric oxide versus aerosolized iloprost in secondary pulmonary hypertension in children with congenital heart disease. Circulation. 2001;103(4):544-8. Link
-
Patsnap Synapse. What is the mechanism of Iloprost? Link
-
PubChem. Iloprost. National Center for Biotechnology Information. Link
-
Wikipedia. Iloprost. Link
-
Olschewski H, et al. Aerosolized prostacyclin and iloprost in severe pulmonary hypertension. Annals of Internal Medicine. 1996;124(9):820-4. Link
-
Opitz CF, et al. Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation. European Heart Journal. 2003;24(4):356-65. Link
-
Santa Cruz Biotechnology. 5-cis-15(R)-Iloprost. Link
-
Labchem. 5-cis-15(R)-Iloprost. Link
-
Aladdin Scientific. 5-cis-15(R)-Iloprost. Link
-
PubChem. iloprost r-isomer. National Center for Biotechnology Information. Link
-
Zhang, W., et al. The Efficacy and Safety of Aerosolized Iloprost in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis. Pulmonary Therapy. 2019;5(1):61-73. Link
-
Lu, Y., et al. Comparison of inhaled nitric oxide with aerosolized prostacyclin or analogues for the postoperative management of pulmonary hypertension: a systematic review and meta-analysis. Scientific Reports. 2021;11(1):1-10. Link
-
U.S. Food and Drug Administration. Ventavis (proposed) Clinical Pharmacology and Biopharmaceutics Review(s). Link
-
MedKoo Biosciences. Iloprost | CAS#78919-13-8. Link
-
Bussey, K. A., & Bermejo, M. (2000). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 28(10), 1206-1210. Link
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloprost [medbox.iiab.me]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 5-cis-15(R)-Iloprost Datasheet DC Chemicals [dcchemicals.com]
- 7. 5-cis-15(R)-Iloprost - Labchem Catalog [labchem.com.my]
- 8. iloprost r-isomer | C22H32O4 | CID 51397006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-cis Iloprost in Platelet Aggregation Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-cis Iloprost, a stable prostacyclin (PGI₂) analog, as a potent inhibitor in platelet aggregation assays. This document outlines the underlying scientific principles, provides detailed experimental protocols, and offers insights into data interpretation and troubleshooting.
Introduction: The Critical Role of Platelet Aggregation Inhibition in Research
Platelet aggregation is a fundamental physiological process essential for hemostasis. However, its dysregulation is a key factor in the pathophysiology of thrombotic diseases, such as myocardial infarction and stroke. Consequently, the in vitro study of platelet aggregation is a cornerstone of hematology research and the development of anti-platelet therapeutics.
Light Transmission Aggregometry (LTA) remains a gold standard for assessing platelet function[1][2]. This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The use of specific and potent inhibitors is crucial for dissecting the signaling pathways involved and for characterizing the mechanism of action of novel anti-platelet agents.
5-cis Iloprost is a chemically stable and potent synthetic analog of prostacyclin (PGI₂)[3][4][5]. Its primary mechanism of action involves the potent inhibition of platelet aggregation, making it an invaluable tool for in vitro platelet research[6]. Iloprost's well-defined mechanism allows it to serve as a positive control for platelet inhibition and as a tool to investigate the signaling pathways that negatively regulate platelet activation.
Mechanism of Action: How 5-cis Iloprost Inhibits Platelet Aggregation
Iloprost exerts its anti-aggregatory effects by mimicking the action of endogenous prostacyclin[7]. It binds to the prostacyclin (IP) receptor on the surface of platelets, a G-protein coupled receptor (GPCR)[7][8]. This binding event initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Iloprost binds to the IP receptor on the platelet membrane[7][8].
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gsα)[9].
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[7][9].
-
cAMP Elevation: The resulting increase in intracellular cAMP levels is the central event in Iloprost's mechanism of action[9][10][11].
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA)[7][9].
-
Downstream Phosphorylation and Inhibition: PKA phosphorylates several intracellular proteins, which in turn:
-
Inhibits the release of intracellular calcium (Ca²⁺), a critical second messenger for platelet activation[9][12].
-
Phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in inhibiting the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation[7][13].
-
This cascade effectively counteracts the signaling pathways initiated by platelet agonists such as adenosine diphosphate (ADP), thrombin, and collagen[14][15].
Figure 2: Experimental workflow for LTA with 5-cis Iloprost.
Data Interpretation and Expected Results
-
Agonist-Induced Aggregation (Vehicle Control): In the absence of Iloprost, the addition of an agonist should induce a characteristic aggregation curve, reaching a plateau of maximal aggregation.
-
Iloprost-Treated Samples: Iloprost should produce a concentration-dependent inhibition of platelet aggregation.[9][13] At low nanomolar concentrations, a significant reduction in the maximal aggregation percentage is expected.
-
IC₅₀ Values: The IC₅₀ of Iloprost will vary depending on the agonist used. It is generally more potent against weaker agonists. Published IC₅₀ values for Iloprost in human PRP are in the low nanomolar range, for example, 1.07 nM for ADP, 0.71 nM for thrombin, and 0.24 nM for collagen.[8][16]
| Agonist | Typical Concentration Range | Expected IC₅₀ for Iloprost (Human PRP) |
| ADP | 2-10 µM | ~0.5 - 1.5 nM |
| Collagen | 1-5 µg/mL | ~0.2 - 0.8 nM |
| Thrombin | 0.01-0.1 U/mL | ~0.5 - 1.0 nM |
| Arachidonic Acid | 0.5-1 mM | Varies |
Table 1: Typical Agonist Concentrations and Expected Iloprost IC₅₀ Values.
Troubleshooting and Considerations
-
Low Platelet Response to Agonists: This could be due to pre-activated platelets during blood collection or PRP preparation, or the use of expired or improperly stored agonists.
-
Iloprost Potency: Due to its high potency, accurate and fresh dilutions are critical. Ensure thorough mixing of the working solutions.
-
Solvent Effects: When using solvents like DMSO, ensure the final concentration in the PRP is low (typically <0.5%) to avoid solvent-induced effects on platelet function.
Conclusion
5-cis Iloprost is a powerful and reliable tool for the in vitro study of platelet aggregation. Its well-characterized mechanism of action as a prostacyclin analog makes it an excellent positive control for platelet inhibition and a valuable pharmacological agent for investigating the intricate signaling pathways that govern platelet function. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize 5-cis Iloprost to advance our understanding of hemostasis, thrombosis, and the development of novel anti-platelet therapies.
References
- Diabetic Medicine. (n.d.). Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients.
- PubMed. (n.d.). [Mechanism of action of platelet aggregation inhibitors].
- Cayman Chemical. (2025). Iloprost - PRODUCT INFORMATION.
- National Center for Biotechnology Information. (2022). Antiplatelet Medications - StatPearls.
- Cayman Chemical. (n.d.). Iloprost (Ciloprost, ZK 36374, CAS Number: 78919-13-8).
- European Respiratory Society. (n.d.). Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation.
- PubMed. (n.d.). Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity.
- Clinicaltrials.eu. (n.d.). ILOPROST – Application in Therapy and Current Clinical Research.
- PubMed. (n.d.). Infusion of a stable prostacyclin analogue, iloprost, to patients with peripheral vascular disease: lack of antiplatelet effect but risk of thromboembolism.
- ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics.
- Cayman Chemical. (n.d.). 16(R)-Iloprost (CAS Number: 74843-13-3).
- PubMed. (n.d.). Inhibitors of platelet signal transduction as anti-aggregatory drugs.
- Patsnap Synapse. (2024). Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects.
- ResearchGate. (2025). [Mechanism of action of platelet aggregation inhibitors] | Request PDF.
- Cayman Chemical. (n.d.). 15(R)-Iloprost (CAS Number: 85026-51-3).
- Cayman Chemical. (n.d.). 5-cis-15(R)-Iloprost.
- PubMed. (n.d.). Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects.
- ResearchGate. (n.d.). Iloprost attenuates platelet activation and aggregation by elevating....
- Patsnap Synapse. (2024). What is the mechanism of Iloprost?.
- PubMed. (n.d.). Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside.
- Sigma-Aldrich. (n.d.). Iloprost = 98 HPLC 78919-13-8.
- PubMed. (n.d.). Iloprost antagonizes the increase in internal calcium concentration induced by alpha-thrombin in human platelets: a study of desensitization.
- ERS Publications. (n.d.). Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation.
- Sigma-Aldrich. (n.d.). Iloprost = 98 HPLC 78919-13-8.
- Sigma-Aldrich. (n.d.). Iloprost.
- PubMed. (n.d.). Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial.
- PubMed. (n.d.). Iloprost and echistatin protect platelets during simulated extracorporeal circulation.
- SLS Ireland. (n.d.). ILOPROST | SML1651-1MG | SIGMA-ALDRICH.
- PubMed. (n.d.). Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures.
- PubMed. (n.d.). Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost).
- PubMed. (n.d.). Light transmission aggregometry.
- PubMed. (n.d.). Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro.
- MDPI. (n.d.). Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells.
- NEW ZEALAND DATA SHEET. (n.d.). iloprost 50 micrograms /0.5 ml solution.
- Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry.
- PubMed. (2020). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors.
- ResearchGate. (n.d.). Results of light transmission aggregometry (LTA) for each group....
- YouTube. (2021). Platelet Aggregometry.
Sources
- 1. Light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iloprost antagonizes the increase in internal calcium concentration induced by alpha-thrombin in human platelets: a study of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: Utilizing 5-cis Iloprost in Vasoconstriction and Vasorelaxation Studies
Introduction: The Role of Iloprost in Vascular Research
Iloprost is a chemically stable synthetic analogue of prostacyclin (PGI₂), a critical lipid molecule produced by the vascular endothelium.[1][2] In physiological systems, prostacyclin is a potent vasodilator, an inhibitor of platelet aggregation, and a cytoprotective agent.[3][4][5] However, its therapeutic and research applications are limited by its chemical instability and very short half-life (2-3 minutes).[2][6] Iloprost overcomes this limitation with a significantly longer half-life (20-30 minutes) while mimicking the key pharmacodynamic properties of PGI₂, making it an invaluable tool for both clinical applications, such as in pulmonary arterial hypertension (PAH), and for fundamental research into vascular function.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-cis Iloprost to investigate vascular tone. While seemingly counterintuitive to use a vasodilator in "vasoconstriction studies," Iloprost is essential for probing the mechanisms of vasorelaxation, evaluating endothelial function, and characterizing the pathways that counteract contractile forces in blood vessels. The primary experimental model discussed is the ex vivo wire myograph, a gold-standard technique for assessing the function of isolated small arteries.[9][10]
Scientific Foundation: Mechanism of Action
Understanding the signaling cascade initiated by Iloprost is fundamental to designing robust experiments and interpreting results accurately. Iloprost exerts its effects by targeting the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells (VSMCs) and platelets.[11]
The Canonical Vasodilation Pathway: The binding of Iloprost to the IP receptor initiates a well-characterized signaling cascade:
-
Receptor Activation: Iloprost binds to the IP receptor.
-
G-Protein Coupling: The activated receptor couples with the stimulatory G-protein, Gαs.[1]
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][11]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates cAMP-dependent Protein Kinase A (PKA).[12][13]
-
Downstream Effects: PKA phosphorylates several downstream targets within the VSMC, leading to smooth muscle relaxation (vasodilation) through two primary mechanisms:
-
Reduced Ca²⁺ Sensitivity: PKA phosphorylates and inhibits Myosin Light Chain Kinase (MLCK).[1][11] This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for cell contraction.
-
Hyperpolarization: PKA activates potassium channels, specifically ATP-sensitive (K-ATP) and calcium-activated (K-Ca) channels.[13][14][15] The efflux of K⁺ ions hyperpolarizes the cell membrane, leading to the closure of voltage-gated Ca²⁺ channels and a decrease in intracellular calcium concentration.
-
This pathway directly opposes the mechanisms of vasoconstriction, which typically involve increasing intracellular Ca²⁺ and activating pathways like the RhoA/Rho-kinase (ROCK) pathway that enhance the Ca²⁺ sensitivity of the contractile machinery.[16][17]
Experimental Application: Wire Myography Protocol
Wire myography is a powerful ex vivo technique used to measure the isometric tension of small, isolated blood vessel segments.[9][18] This protocol outlines how to use Iloprost to generate a concentration-response curve and determine its potency in relaxing a pre-constricted artery.
Materials and Reagents
| Reagent/Material | Purpose | Typical Composition/Notes |
| 5-cis Iloprost Stock | Test Article | Prepare a 1 mM stock in DMSO or ethanol. Store at -20°C. Further dilutions should be made in distilled water or buffer on the day of the experiment. |
| Physiological Saline Solution (PSS) | Bathing/Wash Buffer | Composition (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, Glucose 11.1. Bubble with 95% O₂ / 5% CO₂ to maintain pH ~7.4.[10] |
| High Potassium PSS (KPSS) | Viability Check | Same as PSS, but with equimolar substitution of NaCl with KCl to achieve a final K⁺ concentration of ~60-80 mM. Used to depolarize the membrane and confirm contractile ability.[10] |
| Vasoconstrictor Agent | Pre-constriction | Phenylephrine (PE): α₁-adrenergic agonist. U46619: Thromboxane A₂ mimetic. Prepare a stock solution (e.g., 10 mM in dH₂O for PE) and store at -20°C. |
| Endothelial Check Agent | Endothelium Integrity | Acetylcholine (ACh): Muscarinic agonist. Prepare a 10 mM stock in dH₂O. Store at -20°C. |
| Wire Myograph System | Data Acquisition | e.g., DMT, Radnoti, or similar systems. |
| Dissection Tools | Tissue Preparation | Fine scissors, forceps, dissecting microscope. |
| Mounting Wires | Vessel Mounting | Typically 25 µm or 40 µm tungsten or stainless steel wires. |
Step-by-Step Protocol
The following workflow details the key stages of a wire myography experiment to test Iloprost.
1. Vessel Isolation and Mounting:
-
Humanely euthanize the animal (e.g., rat, mouse) according to approved institutional protocols.
-
Immediately dissect the target artery (e.g., mesenteric, thoracic aorta). Place it in ice-cold PSS.
-
Under a dissecting microscope, carefully clean the artery of adherent fat and connective tissue.
-
Cut the artery into 2 mm long rings.
-
Carefully thread two mounting wires through the lumen of the arterial ring and mount it onto the myograph jaws in a chamber filled with 37°C PSS, continuously gassed with 95% O₂ / 5% CO₂.[19][20]
2. Normalization and Equilibration:
-
Rationale: To stretch the vessel to its optimal resting tension, mimicking physiological conditions and ensuring a reproducible contractile response.
-
Follow the manufacturer's protocol for normalization. This typically involves a series of stepwise stretches and measurements to determine the internal circumference that corresponds to a physiological transmural pressure (e.g., 100 mmHg).
-
Once normalized, allow the vessel to equilibrate at the set resting tension for 45-60 minutes, replacing the PSS every 15-20 minutes.[20]
3. Viability Check:
-
Rationale: To confirm that the isolated vessel is healthy and capable of contracting.
-
Replace the PSS with KPSS. A healthy vessel will produce a strong, sustained contraction.
-
Wash the vessel 2-3 times with PSS, allowing it to return to its baseline resting tension. Repeat this step twice to ensure a stable and reproducible contraction.[10]
4. Endothelium Integrity Check:
-
Rationale: Iloprost acts directly on VSMCs, so its effects are endothelium-independent. However, knowing the status of the endothelium is crucial for contextualizing results, especially when comparing Iloprost to endothelium-dependent vasodilators like Acetylcholine.
-
Sub-maximally contract the vessel with a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Once the contraction has plateaued, add a single high dose of Acetylcholine (e.g., 10 µM).
-
An intact endothelium will release nitric oxide, causing >70-80% relaxation. A damaged endothelium will show a significantly blunted response.
-
Wash the vessel thoroughly with PSS until it returns to baseline.
5. Pre-constriction and Iloprost Dosing:
-
Rationale: To study vasorelaxation, a state of tonic contraction must first be established.
-
Contract the vessel to approximately 80% of its maximal response (determined from the KPSS viability check) using a chosen vasoconstrictor (e.g., Phenylephrine or U46619).
-
Once the contraction is stable, begin adding Iloprost in a cumulative, logarithmic fashion (e.g., 1 nM, 3 nM, 10 nM, 30 nM... up to 10 µM). Allow the vessel to reach a stable new tension after each addition before adding the next dose.
Data Analysis and Interpretation
-
Quantify Relaxation: Express the relaxation at each Iloprost concentration as a percentage of the pre-constriction tension.
-
Relaxation (%) = 100 * (Tension_pre-constriction - Tension_Iloprost) / (Tension_pre-constriction - Tension_baseline)
-
-
Generate Curve: Plot the % Relaxation against the log concentration of Iloprost.
-
Calculate Potency: Fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration of Iloprost that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).
| Parameter | Typical Range (Rat Mesenteric Artery) | Interpretation |
| Pre-constrictor | Phenylephrine (0.1 - 3 µM) or U46619 (10 - 100 nM) | Choice depends on the receptor pathway being investigated. |
| Iloprost Conc. Range | 10⁻¹⁰ M to 10⁻⁵ M | A wide range is necessary to capture the full dose-response curve. |
| Expected EC₅₀ | 10 - 100 nM[13] | A lower EC₅₀ value indicates higher potency. |
| Expected Eₘₐₓ | > 90% | Indicates high efficacy in inducing relaxation. |
Trustworthiness: Controls and Best Practices
-
Time Control: Run a parallel vessel segment with the pre-constrictor alone to ensure the contraction is stable over the experimental period and does not spontaneously fade.
-
Vehicle Control: Add equivalent volumes of the vehicle used to dissolve Iloprost (e.g., DMSO/ethanol) to a pre-constricted vessel to ensure it has no effect on vascular tone.
-
Drug Stability: Iloprost is stable, but fresh dilutions from a frozen stock are recommended for each experiment to ensure consistency.[21]
-
Tachyphylaxis: Be aware that prolonged or repeated exposure to prostacyclin analogs can sometimes lead to desensitization of the IP receptor.[22] If multiple curves are run on the same tissue, ensure adequate washout periods.
Conclusion
5-cis Iloprost is a robust and reliable tool for the detailed investigation of vasorelaxation pathways. Its stability and potent vasodilatory effects, mediated through the canonical IP receptor-cAMP-PKA pathway, make it ideal for ex vivo studies using techniques like wire myography. By carefully following structured protocols and including appropriate controls, researchers can generate high-quality, reproducible data on the mechanisms that govern vascular tone, providing critical insights for the development of novel cardiovascular therapeutics.
References
-
Fetalvero, K. M., et al. (2006). The prostacyclin receptor induces human vascular smooth muscle cell differentiation via the protein kinase A pathway. American Journal of Physiology-Cell Physiology. [Link]
-
Fetalvero, K. M., et al. (2007). Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation. The Journal of Biological Chemistry. [Link]
-
Galiè, N., et al. (2009). Inhaled iloprost for the treatment of pulmonary hypertension. European Respiratory Journal. [Link]
-
Patsnap Synapse. (2024). What are Prostacyclin agonists and how do they work? Patsnap. [Link]
-
Galiè, N., et al. (2009). Inhaled iloprost for the treatment of pulmonary hypertension. Researcher.Life. [Link]
-
Galiè, N., et al. (2009). Inhaled iloprost for the treatment of pulmonary hypertension. ResearchGate. [Link]
-
Hsu, E., & Steen, V. D. (2019). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. Journal of Scleroderma and Related Disorders. [Link]
-
Krug, S., & Ghofrani, H. A. (2010). Inhaled iloprost for the control of pulmonary hypertension. Therapeutics and Clinical Risk Management. [Link]
-
Speich, R., et al. (2001). Long-term treatment of pulmonary hypertension with aerosolized iloprost. European Respiratory Journal. [Link]
-
Ghofrani, H. A., et al. (2005). Prostacyclin therapies for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy. [Link]
-
ClinicalTrials.gov. (2016). OUTPATENT VASODILATOR ASSESSMENT USING ILOPROST IN PULMONARY HYPERTENSION (The OVATION Study). ClinicalTrials.gov. [Link]
-
Schubert, R., et al. (1997). Iloprost dilates rat small arteries: role of K(ATP)- and K(Ca)-channel activation by cAMP-dependent protein kinase. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
UMass Chan Medical School. (n.d.). Wire Myography. UMass Chan Medical School. [Link]
-
REPROCELL. (n.d.). Vasoconstriction in human subcutaneous resistance arteries (Prostanoid receptor). REPROCELL. [Link]
-
Zhang, N., et al. (2022). Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis. Frontiers in Cardiovascular Medicine. [Link]
-
CVPharmacology. (n.d.). Prostacyclin Receptor Agonists. CVPharmacology.com. [Link]
-
Tang, E. H., et al. (2020). Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient. Acta Pharmacologica Sinica. [Link]
-
Zuccolo, E., et al. (2013). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Journal of Visualized Experiments. [Link]
-
Carvajal, J. A., et al. (2003). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Journal of Cellular and Molecular Medicine. [Link]
-
Kajioka, S., et al. (1996). Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase. American Journal of Physiology-Cell Physiology. [Link]
-
The Kingsley Clinic. (n.d.). Iloprost Medication: Uses, Dosage, and Administration Guide. The Kingsley Clinic. [Link]
-
REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). REPROCELL. [Link]
-
Wikipedia. (n.d.). Prostacyclin. Wikipedia. [Link]
-
SESLHD. (2025). Iloprost inhaled for management of Acute Pulmonary Hypertension and Right Heart Failure in Cardiac Theatre. South Eastern Sydney Local Health District. [Link]
-
Stanley, C. P., & Megson, I. L. (2014). The Use of Wire Myography to Investigate Vascular Tone. Methods in Molecular Biology. [Link]
-
Spargias, K., et al. (2012). A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. Cardiology Research and Practice. [Link]
-
Negrescu, E. V., et al. (1995). Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization. Journal of Cardiovascular Pharmacology. [Link]
-
Jing, Z. C., et al. (2004). Iloprost for pulmonary vasodilator testing in idiopathic pulmonary arterial hypertension. European Respiratory Journal. [Link]
-
Nossaman, B., et al. (2008). RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension. Expert Opinion on Therapeutic Targets. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Iloprost? Patsnap. [Link]
-
Wilkens, H., et al. (1996). Assessment of the vasodilator response in primary pulmonary hypertension: Comparing prostacyclin and iloprost administered by either infusion or inhalation. European Heart Journal. [Link]
-
Noma, K., et al. (2007). Therapeutic potential of RhoA/Rho kinase inhibitors in pulmonary hypertension. British Journal of Pharmacology. [Link]
-
Bogaard, H. J., et al. (2015). Iloprost reverses established fibrosis in experimental right ventricular failure. European Respiratory Journal. [Link]
-
YouTube. (2024). Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Deranged Physiology. (2022). Pharmacology of pulmonary vasodilators. Deranged Physiology. [Link]
-
Lu, Q., et al. (2018). PKA and Epac activation mediates cAMP-induced vasorelaxation by increasing endothelial NO production. Scientific Reports. [Link]
-
Grant, S. M., & Goa, K. L. (1992). Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures. Drugs. [Link]
-
Birukova, A. A., et al. (2018). Incorporation of iloprost in phospholipase-resistant phospholipid scaffold enhances its barrier protective effects on pulmonary endothelium. Scientific Reports. [Link]
-
Iannone, M., et al. (2019). Long Term Stability Evaluation of Prostacyclin Released from Biomedical Device through Turbiscan Lab Expert. Molecules. [Link]
-
Henderson, N. C., et al. (2012). The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Ghofrani, H. A., et al. (2003). Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension. European Journal of Clinical Investigation. [Link]
-
Pauvert, O., et al. (2007). Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension. British Journal of Pharmacology. [Link]
Sources
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. What are Prostacyclin agonists and how do they work? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Wire Myography [umassmed.edu]
- 10. reprocell.com [reprocell.com]
- 11. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Iloprost dilates rat small arteries: role of K(ATP)- and K(Ca)-channel activation by cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oipub.com [oipub.com]
- 16. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of RhoA/Rho kinase inhibitors in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 19. reprocell.com [reprocell.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unraveling the Mechanism of a Potent Vasodilator
An In-Depth Guide to the Experimental Design and Analysis of 5-cis Iloprost-Mediated Signaling Pathways
Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a critical therapeutic agent used in the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1][2][3] Its efficacy stems from its potent vasodilatory and anti-platelet aggregation properties, which are mediated through the activation of specific cellular signaling cascades.[1][4][5] The active isomer, 5-cis Iloprost, serves as a powerful tool for investigating the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6]
This guide provides a comprehensive framework for designing, executing, and interpreting signaling studies focused on 5-cis Iloprost. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the experimental design is robust, self-validating, and capable of generating high-fidelity data. The protocols detailed herein are tailored for researchers aiming to characterize the canonical Gαs-cAMP-PKA pathway and explore potential alternative signaling branches, such as the MAPK/ERK pathway.
Scientific Foundation: The Prostacyclin Receptor Signaling Cascade
Understanding the signaling mechanism of Iloprost begins with the prostacyclin (IP) receptor. This receptor is predominantly coupled to the stimulatory G-protein, Gαs.[7][8] The binding of an agonist like 5-cis Iloprost initiates a conformational change in the receptor, triggering a well-defined intracellular cascade.
-
G-Protein Activation: The agonist-bound IP receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.[9] This causes the dissociation of the Gαs-GTP complex from the Gβγ dimer.
-
Adenylyl Cyclase and cAMP Production: The activated Gαs-GTP complex stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][4][10]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.[1] These catalytic subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, leading to the ultimate physiological effects, such as smooth muscle relaxation.[1][5][6]
-
Alternative Pathways (e.g., ERK): While the Gαs-cAMP axis is the primary pathway, GPCR signaling is complex. Cross-talk with other pathways, such as the mitogen-activated protein kinase (MAPK) cascade involving ERK1/2, can occur and is an important area of investigation.[6][11]
The following diagram illustrates this canonical signaling pathway.
Experimental Design & Strategic Considerations
A robust study of Iloprost signaling requires a multi-assay approach to build a comprehensive picture from receptor activation to downstream cellular response.
Model System Selection
The choice of cell line is paramount and depends on the experimental question.
-
Recombinant Systems: HEK293 or CHO cells are often used for their low endogenous receptor expression and high transfection efficiency.[12][13] Overexpressing the human IP receptor in these cells provides a clean system to study receptor-specific signaling without confounding inputs from other prostanoid receptors. This is ideal for initial characterization and high-throughput screening.
-
Endogenous Systems: For physiologically relevant data, primary cells or cell lines that endogenously express the IP receptor are superior. Human Umbilical Vein Endothelial Cells (HUVECs), the EA.hy926 endothelial cell line, or vascular smooth muscle cells (VSMCs) are excellent choices.[6][14][15] These models allow for the study of Iloprost in a more native signaling context.
The Experimental Workflow
The overall workflow involves careful cell preparation followed by parallel execution of key signaling assays.
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prostacyclin: An Inflammatory Paradox [frontiersin.org]
- 8. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension | Semantic Scholar [semanticscholar.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Prostacyclin expression by a continuous human cell line derived from vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Stereoselective Synthesis of 5-cis-Iloprost for Research Applications
Abstract
Iloprost is a chemically stable synthetic analogue of prostacyclin (PGI₂) and a cornerstone in the therapeutic landscape for pulmonary arterial hypertension (PAH) and other vascular diseases.[1][2] Its potent vasodilatory and platelet aggregation inhibitory effects are mediated through its agonistic activity at the prostacyclin (IP) receptor.[3][4] The biological potency of Iloprost is critically dependent on its specific stereochemistry, particularly the (5Z)-geometry of the α-side chain and the configuration of stereocenters within its complex carbobicyclic core and ω-side chain.[2][5] This application note provides a comprehensive, in-depth protocol for the stereoselective synthesis of 5-cis-Iloprost (specifically, the highly active 16S-isomer), designed for researchers, medicinal chemists, and drug development professionals. We will elucidate the causality behind key strategic decisions in the synthetic route, detail step-by-step experimental procedures, and outline robust methods for purification and characterization, ensuring the production of a high-purity final compound for research use.
Scientific Foundation: Mechanism of Action
Iloprost mimics the physiological action of endogenous PGI₂.[5] Its therapeutic effects are initiated by binding to the G-protein coupled prostacyclin receptor (IP receptor) located on the surface of vascular smooth muscle cells and platelets.[3][4] This binding event triggers a conformational change in the receptor, activating the associated Gαs protein. This, in turn, stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which leads to the phosphorylation of downstream targets, culminating in two primary physiological responses:
-
Vasodilation: In vascular smooth muscle cells, elevated cAMP levels lead to the relaxation of the muscle, causing the blood vessels to widen (dilate). This reduces both pulmonary and systemic vascular resistance.[6]
-
Inhibition of Platelet Aggregation: In platelets, increased cAMP interferes with calcium signaling, preventing platelet activation and aggregation, which is crucial in preventing thrombus formation.[3][6]
This signaling cascade underscores the importance of a structurally precise molecule to ensure optimal binding and activation of the IP receptor.
Caption: Signaling pathway of Iloprost.
Synthetic Strategy: A Stereocontrolled Approach
The total synthesis of Iloprost is a significant undertaking due to its multiple stereocenters. A successful strategy must exert precise control over the stereochemistry at each stage. The route outlined here is based on a convergent approach, where the key bicyclic core is first synthesized and then the α- and ω-side chains are installed sequentially using highly stereoselective reactions.[7][8][9]
Key Strategic Pillars:
-
Enantioselective Core Construction: The synthesis begins with the formation of an enantiopure bicyclic ketone, which serves as the scaffold for the entire molecule.
-
Stereoselective ω-Side Chain Installation: A stereoselective conjugate addition is employed to introduce the lower side chain with the correct configuration.[7][8]
-
Diastereoselective Carbonyl Reduction: The C15-hydroxyl group, critical for activity, is installed using a diastereoselective reduction, often guided by a chiral catalyst.[9]
-
Geometric Control of the α-Side Chain: The 5-cis (5Z) double bond of the upper side chain is formed using a diastereoselective olefination reaction, such as a modified Horner-Wadsworth-Emmons reaction.[7][10]
Caption: Convergent synthetic workflow for 5-cis-Iloprost.
Materials and Reagents
| Category | Item | Grade | Supplier (Example) |
| Starting Materials & Reagents | Bicyclic Ketone Precursor | ≥98% | Sigma-Aldrich |
| Chiral Lithium Amide Base (e.g., (R)-(-)-2-(1-Pyrrolidinylmethyl)pyrrolidine) | ≥98% | Strem Chemicals | |
| Organocuprate Reagents | Anhydrous | Acros Organics | |
| Chiral Phosphonoacetate | ≥98% | Commercially available or synthesized | |
| Catecholborane | 1 M in THF | Sigma-Aldrich | |
| (R)-2-Methyl-CBS-oxazaborolidine | 1 M in Toluene | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Toluene | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Methanol, Ethyl Acetate, Hexanes | HPLC Grade | Fisher Scientific | |
| Purification Media | Silica Gel | 230-400 mesh | Sorbent Technologies |
| Preparative HPLC Column | C18, 10 µm | Waters, Agilent | |
| Inert Gas | Argon or Nitrogen | High Purity | Airgas |
Detailed Experimental Protocol
Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Step 1: Synthesis of the Enantiopure Bicyclic Ketone Core
The synthesis begins with the conversion of an achiral bicyclic ketone into an enantiopure intermediate. A key strategy involves an enantioselective deprotonation using a chiral lithium amide base, followed by trapping to form a functionalized intermediate like an azoalkene, as described by Gais et al.[7][8] This step is critical as it establishes the absolute stereochemistry of the core structure.
-
Prepare Chiral Base: In a flame-dried, three-neck flask under Argon, dissolve the chiral amine in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to form the lithium amide base.
-
Deprotonation: To this solution, add a solution of the achiral bicyclic ketone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 2-3 hours.
-
Functionalization: The resulting enolate is then reacted with a suitable electrophile (e.g., a diazo compound precursor) to form the functionalized bicyclic core.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Stereoselective Installation of the ω-Side Chain
This step introduces the lower side chain via a stereoselective conjugate addition of an organocuprate reagent to the activated bicyclic core. The specific structure of the alkenylcopper reagent, which contains the pre-formed ω-side chain, ensures the correct stereochemistry at C16.[7][8]
-
Prepare Cuprate: In a separate flask, prepare the alkenylcopper reagent from the corresponding alkenylstannane or alkenyl halide precursor.
-
Conjugate Addition: Cool a solution of the enantiopure bicyclic intermediate from Step 1 in anhydrous THF to -78 °C. Add the prepared organocuprate reagent slowly. Allow the reaction to stir at low temperature until completion (monitored by TLC).
-
Workup & Purification: Quench the reaction with a 9:1 mixture of saturated aqueous NH₄Cl and NH₄OH. Perform an aqueous workup as described in Step 1. Purify the resulting bicyclic ketone, now containing the full ω-side chain, by flash chromatography.
Step 3: Diastereoselective Reduction of the C15-Ketone
The C15-ketone is reduced to the corresponding (15S)-alcohol. This is a crucial step for biological activity. A highly diastereoselective reduction is achieved using a chiral catalyst, such as an oxazaborolidine (CBS) catalyst with catecholborane as the stoichiometric reductant.[9]
-
Reaction Setup: To a solution of the ketone from Step 2 in anhydrous THF at -78 °C, add the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
-
Reduction: Add catecholborane solution dropwise. The high diastereoselectivity is achieved because the catalyst coordinates to the ketone in a sterically defined manner, directing the hydride delivery from a specific face.
-
Workup & Purification: Stir the reaction for several hours, then quench carefully with methanol. After warming to room temperature, remove the solvent in vacuo. Purify the crude alcohol by flash column chromatography.
Step 4: Diastereoselective Olefination to Install the α-Side Chain
The final carbon framework is assembled by adding the α-side chain via a Horner-Wadsworth-Emmons (HWE) reaction. Using a specific chiral phosphonoacetate allows for the highly selective formation of the desired (5Z) or 5-cis double bond.[7][10]
-
Generate Ylide: In a flask, deprotonate the chiral phosphonoacetate with a strong base (e.g., lithium hexamethyldisilazide, LiHMDS) in anhydrous THF at -78 °C to generate the corresponding phosphoryl-stabilized carbanion (ylide).
-
Olefination: Add a solution of the bicyclic alcohol from Step 3 (after protecting the hydroxyl groups and oxidizing the C9-alcohol to a ketone) in THF to the ylide solution. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Workup: Quench the reaction with water and perform a standard extractive workup.
Step 5: Final Deprotection
The protecting groups on the hydroxyl functions and the carboxylic acid ester are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for silyl ethers and ester saponification) to yield the final 5-cis-Iloprost.
-
Hydrolysis: Dissolve the protected Iloprost from Step 4 in a suitable solvent system (e.g., acetic acid/water/THF).
-
Purification: After the reaction is complete, neutralize the solution and perform an extractive workup. The final purification is best achieved by preparative reverse-phase HPLC to yield Iloprost of >98% purity.[10]
Purification and Characterization
| Technique | Purpose | Typical Parameters / Expected Results |
| Preparative HPLC | Final Purification | Column: C18, 10 µm; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid; Detection: UV at 210 nm. |
| Analytical HPLC | Purity Assessment | Column: C18, 5 µm; Expected Purity: ≥98.5%. |
| ¹H and ¹³C NMR | Structural Elucidation | Spectra should be consistent with the known structure of Iloprost, confirming stereochemistry and cis-geometry of the C5-C6 double bond (coupling constants). |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Technique: ESI+; Expected m/z: [M+H]⁺ calculated for C₂₂H₃₂O₄ should match the observed value within 5 ppm. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the stereoselective synthesis of 5-cis-Iloprost. By leveraging key stereocontrolled reactions, including asymmetric functionalization, stereoselective conjugate addition, diastereoselective reduction, and a geometrically selective olefination, researchers can reliably produce this potent prostacyclin analogue for in-vitro and in-vivo studies. The causality-driven explanations for each step aim to empower scientists not only to execute the synthesis but also to understand the intricate chemical principles that ensure its success.
References
- Patsnap Synapse. (2024). What is the mechanism of Iloprost?
- Pharmacology of Iloprost. (2024). Overview, Mechanism of action, Pharmacokinetics, Uses, Effects.
-
National Center for Biotechnology Information. (n.d.). Iloprost. PubChem Compound Summary for CID 5311181. [Online] Available at: [Link]
-
Wikipedia. (2024). Iloprost. [Online] Available at: [Link]
-
Ma, Y., et al. (2018). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. PubMed Central. [Online] Available at: [Link]
-
Gais, H.-J., et al. (2005). Synthesis of 16S-Iloprost. ResearchGate. [Online] Available at: [Link]
-
Gais, H.-J., et al. (2005). Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Gais, H.-J., et al. (2006). Development of a Common Fully Stereocontrolled Access to the Medicinally Important and Promising Prostacyclin Analogues Iloprost, 3-oxa-iloprost and Cicaprost. Chemistry. [Online] Available at: [Link]
- Google Patents. (2019). WO2019202345A2 - Process for the preparation of iloprost.
Sources
- 1. Iloprost - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 5-cis Iloprost Stability in DMSO vs. Ethanol
Introduction
Welcome to the technical support guide for 5-cis Iloprost. As a stable synthetic analogue of prostacyclin (PGI2), Iloprost is a critical tool for researchers investigating pulmonary hypertension, platelet aggregation, and vasodilation.[1][2] Its efficacy in experiments hinges on maintaining its structural integrity and biological activity, which is highly dependent on proper handling and storage. A frequent source of experimental variability arises from the choice of solvent for stock solutions. This guide provides an in-depth comparison of Dimethyl Sulfoxide (DMSO) and Ethanol as solvents for Iloprost, offering troubleshooting advice and best-practice protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for preparing 5-cis Iloprost stock solutions: DMSO or Ethanol?
For long-term storage and maximum stability, anhydrous DMSO is the preferred solvent.
-
Rationale: DMSO is an aprotic solvent, meaning it does not have a proton that can be easily donated. This characteristic minimizes the risk of solvolysis-based degradation of Iloprost. However, its hygroscopic nature is a critical factor to manage. Ethanol, a protic solvent, can engage in esterification with the carboxylic acid moiety of Iloprost, particularly over long-term storage or under suboptimal conditions (e.g., presence of acidic/basic impurities), leading to a loss of potency.
Q2: I've stored my Iloprost-DMSO stock at -20°C for several months. Now I'm seeing reduced activity in my cell-based assays. What could be the cause?
This is a common issue and is often related to water contamination in the DMSO stock.
-
Troubleshooting Steps:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs atmospheric moisture each time the vial is opened.[3][4][5][6][7] Water contamination can lead to hydrolysis of Iloprost, especially during freeze-thaw cycles. Even a small percentage of water can significantly alter the solvent environment and promote degradation.[3]
-
Freeze-Thaw Cycles: Repeatedly cycling your stock solution between the freezer and the benchtop can accelerate degradation. Water absorbed by the DMSO can freeze at a different rate, creating localized concentration gradients that stress the Iloprost molecule.[3]
-
Initial Solvent Quality: Ensure you started with high-purity, anhydrous (or low-water content) DMSO.
-
-
Pro-Tip: Aliquot your Iloprost stock solution into single-use volumes upon initial preparation. This practice drastically reduces the number of freeze-thaw cycles and limits the opportunity for water absorption into the main stock.
Q3: Can I use ethanol to prepare my stock solution for short-term use?
Yes, for acute experiments or when DMSO is incompatible with the experimental system, ethanol can be a suitable choice, provided proper precautions are taken.
-
Considerations:
-
Use absolute (≥99.5%) ethanol to minimize water content.
-
Prepare the stock solution fresh, ideally on the day of the experiment.
-
If short-term storage is necessary, store at -20°C or -80°C and use within a few weeks.
-
Be aware that even low concentrations of ethanol can have biological effects in certain sensitive cell culture models, potentially affecting prostaglandin metabolism or cell growth.[8][9][10][11][12]
-
Solvent Stability Comparison
This table summarizes the key characteristics of DMSO and Ethanol as solvents for 5-cis Iloprost to aid in your decision-making process.
| Feature | DMSO (Dimethyl Sulfoxide) | Ethanol (Absolute) |
| Solvent Type | Aprotic, Polar | Protic, Polar |
| Recommended Storage | -20°C or -80°C for long-term storage. | -20°C or -80°C for short-term storage. |
| Primary Degradation Risk | Hydrolysis due to absorbed water. | Esterification of the carboxylic acid group. |
| Key Advantage | Chemically inert towards Iloprost, offering excellent long-term stability when kept anhydrous. | Less likely to interfere with certain biological assays compared to DMSO; evaporates easily. |
| Critical Weakness | Highly hygroscopic ; readily absorbs atmospheric water, which compromises long-term stability.[3][4][6][7] | Can react with Iloprost over time; may exert independent biological effects in sensitive systems.[8][10][11] |
| Best Practice | Use anhydrous grade, aliquot into single-use volumes, and handle quickly to minimize air exposure. | Use high-purity grade, prepare solutions fresh, and avoid prolonged storage. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Iloprost Stock Solution in Anhydrous DMSO
This protocol is designed to maximize the long-term stability of your Iloprost stock.
Materials:
-
5-cis Iloprost (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of solid Iloprost and the bottle of anhydrous DMSO to equilibrate to room temperature (approx. 20-30 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold compound and into the solvent.
-
Calculation: Determine the required volume of DMSO to add to your vial of Iloprost to achieve a 10 mM concentration. (e.g., For 1 mg of Iloprost with a Molecular Weight of 360.45 g/mol , you would need 277.4 µL of DMSO).
-
Reconstitution: Under a sterile hood, carefully add the calculated volume of anhydrous DMSO to the vial of Iloprost.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes. Ensure tubes are tightly capped.
-
Storage: Store the aliquots at -80°C for optimal long-term stability. For frequent use, -20°C is acceptable for several months.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Validating the Biological Activity of Your Iloprost Stock
It is good practice to periodically validate the potency of your stock, especially if it has been stored for an extended period. A functional assay is the most definitive method.
Methodology: cAMP Accumulation Assay Iloprost activates the prostacyclin (IP) receptor, a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][13][14][15]
-
Cell Culture: Use a cell line known to express the IP receptor (e.g., human pulmonary artery smooth muscle cells, or a recombinant cell line like CHO-K1 or HEK293 stably expressing the human IP receptor).
-
Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of your Iloprost stock. Perform a serial dilution in an appropriate serum-free medium or buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Replace the cell culture medium with the Iloprost working solutions (including a vehicle control using DMSO at the highest final concentration) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or LANCE-based assays).
-
Analysis: Plot the cAMP concentration against the log of the Iloprost concentration to generate a dose-response curve and calculate the EC50 value. A significant rightward shift in the EC50 or a decrease in the maximum response compared to a freshly prepared standard indicates degradation of the stock solution.
Visual Guides & Workflows
Iloprost Signaling Pathway
Iloprost exerts its primary effects through the IP receptor, initiating a well-defined signaling cascade.
Caption: Canonical signaling pathway of 5-cis Iloprost via the IP receptor.
Solvent Choice & Stock Preparation Workflow
A logical workflow for preparing and storing your Iloprost solutions.
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. ziath.com [ziath.com]
- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The effect of ethanol on the metabolism of prostaglandins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impairment by ethanol of prostaglandin production in rat salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of acute and chronic ethanol treatment on renal prostaglandins in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
Technical Support Center: Troubleshooting 5-cis Iloprost Dose-Response Curves
Welcome to the technical support guide for troubleshooting 5-cis Iloprost dose-response curves. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Iloprost in their experimental work. Here, we move beyond simple protocols to delve into the reasoning behind experimental design and provide solutions to common challenges, ensuring the integrity and reproducibility of your data.
Foundational Knowledge: Understanding the Iloprost Assay
Before diving into troubleshooting, it's crucial to grasp the underlying biological mechanism and experimental principles.
The Mechanism of Action of Iloprost
Iloprost is a stable synthetic analog of prostacyclin (PGI2)[1][2][3]. Its primary mechanism of action involves binding to and activating the prostacyclin receptor, also known as the IP receptor[2][4]. The IP receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs)[5][6]. This interaction triggers a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated Gαs stimulates the enzyme adenylyl cyclase[2][5][7].
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[2][7][8].
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and leading to various cellular responses, most notably vasodilation and inhibition of platelet aggregation[2][8][9].
Therefore, a typical dose-response assay for Iloprost measures the accumulation of intracellular cAMP as a direct readout of IP receptor activation.
The Dose-Response Curve Explained
A dose-response curve plots the magnitude of a biological response against increasing concentrations of a drug. Key parameters derived from this curve, such as the EC50 (half-maximal effective concentration), indicate the potency of the compound. A well-defined sigmoidal curve is the hallmark of a successful experiment.
Caption: Iloprost signaling cascade via the IP receptor.
Troubleshooting Common Issues
This section is structured in a question-and-answer format to directly address specific problems you might encounter.
Problem 1: No Response or a Very Weak Signal
Q: I've added Iloprost to my cells, but I'm not seeing any increase in cAMP, or the response is barely above baseline. What could be wrong?
This is a common issue that can stem from several factors, from the compound itself to the biological system.
A1: Verify Iloprost Integrity and Concentration.
-
Causality: Iloprost, while more stable than PGI2, can still degrade if not handled or stored properly. Incorrect dilutions or calculation errors are also frequent sources of error.
-
Troubleshooting Protocol:
-
Check Storage: Confirm that your Iloprost stock was stored under the recommended conditions. While some formulations are stable at room temperature for a period, long-term storage conditions are critical[10][11].
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a validated stock solution. Avoid using old dilutions. Iloprost solutions for infusion are typically prepared fresh daily to ensure sterility and stability[12][13].
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method.
-
Re-calculate Dilutions: Double-check all calculations for your serial dilutions. A simple decimal error can lead to concentrations that are orders of magnitude too low to elicit a response.
-
A2: Confirm Cell Health and Receptor Expression.
-
Causality: The cells must be healthy and express a sufficient number of functional IP receptors on their surface to generate a measurable signal. High passage numbers can lead to phenotypic drift and reduced receptor expression.
-
Troubleshooting Protocol:
-
Cell Viability: Before seeding for the assay, perform a viability test (e.g., Trypan Blue exclusion) to ensure your cell population is healthy.
-
Passage Number: Use cells with a low passage number. It is crucial to monitor how passage number influences experimental outcomes[14][15].
-
Receptor Expression: If you continue to see no response, you may need to verify IP receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Mycoplasma Testing: Contamination with mycoplasma can significantly alter cellular responses. Regularly test your cell cultures.
-
A3: Optimize Assay Conditions.
-
Causality: The kinetics of the Iloprost-receptor interaction and subsequent cAMP production mean that incubation time and temperature are critical parameters. Insufficient incubation may not allow for enough cAMP to accumulate.
-
Troubleshooting Protocol:
-
Time Course Experiment: Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production. This can range from 5 to 30 minutes depending on the cell type[16].
-
Include a PDE Inhibitor: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a broad-spectrum PDE inhibitor, like IBMX, in your assay buffer will prevent cAMP breakdown and amplify your signal.
-
Use a Positive Control: Always include a positive control that directly stimulates adenylyl cyclase, such as Forskolin. This will confirm that the downstream components of the signaling pathway in your cells are functional[7]. If Forskolin works but Iloprost doesn't, the issue lies with the Iloprost or the IP receptor.
-
Problem 2: High Background Signal
Q: My baseline cAMP levels (without Iloprost) are very high, reducing the dynamic range of my assay. What's causing this?
High background noise can mask the specific signal from Iloprost, making it difficult to generate a meaningful dose-response curve.
A1: Check for Serum-Induced Activation.
-
Causality: Components in fetal bovine serum (FBS) or other media supplements can non-specifically activate GPCRs or adenylyl cyclase, leading to elevated basal cAMP levels.
-
Troubleshooting Protocol:
-
Serum Starvation: Before stimulating with Iloprost, wash the cells and incubate them in serum-free media for a few hours. This allows the baseline signaling to return to a quiescent state.
-
Assay Buffer Composition: Ensure your assay buffer is free of any components that might stimulate the cells. A simple Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium is often sufficient.
-
A2: Review Cell Seeding Density.
-
Causality: Overly confluent cells can experience stress and altered signaling due to increased cell-cell contact, which can sometimes elevate basal cAMP.
-
Troubleshooting Protocol:
-
Optimize Cell Density: Perform a cell titration experiment to find the optimal seeding density that provides a robust signal window without high background.
-
Ensure Even Seeding: Uneven cell distribution in the plate wells can lead to variability and pockets of high confluence. Use proper cell suspension and plating techniques to ensure a uniform monolayer[14].
-
Problem 3: Poor Curve Fit or Inconsistent EC50 Values
Q: I can generate a curve, but it's not a classic sigmoidal shape, and my EC50 values are inconsistent between experiments. How can I improve this?
The reproducibility of the EC50 is critical for assessing compound potency. A poor curve fit often points to issues with the experimental setup or data analysis.
A1: Refine Your Dosing Range and Points.
-
Causality: An improperly selected concentration range can fail to capture the full sigmoidal curve. If the concentrations are too high, you may only see the upper plateau; if too low, you may miss the response altogether. Insufficient data points can lead to poor curve fitting by the software.
-
Troubleshooting Protocol:
-
Broaden the Range: Start with a very wide range of Iloprost concentrations (e.g., from 1 pM to 10 µM) to ensure you capture both the baseline and the maximal response[17].
-
Increase Data Points: Use at least 8-12 concentrations for your dose-response curve. This provides more data for the curve-fitting algorithm, resulting in a more accurate EC50 determination.
-
Logarithmic Spacing: Use a logarithmic or half-log dilution series to ensure data points are evenly distributed along the x-axis of the log-transformed plot.
-
Caption: A validated workflow for Iloprost dose-response assays.
A2: Scrutinize Pipetting and Dilution Technique.
-
Causality: Inaccurate pipetting, especially during serial dilutions, is a major source of error that directly impacts the actual drug concentrations and the shape of the curve[18].
-
Troubleshooting Protocol:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Proper Technique: Use correct pipetting techniques (e.g., pre-wetting tips, consistent speed and pressure).
-
Sufficient Volume: Avoid pipetting very small volumes (<2 µL) where inaccuracies are magnified. It's better to perform an intermediate dilution step.
-
Mixing: Ensure thorough mixing at each dilution step.
-
A3: Use Appropriate Data Analysis Models.
-
Causality: Using the wrong mathematical model to fit your data will yield an inaccurate EC50. The standard for dose-response curves is a four-parameter logistic (4PL) model.
-
Troubleshooting Protocol:
-
Use a 4PL Fit: Use software (e.g., GraphPad Prism, R) to fit your data to a four-parameter logistic equation (log(agonist) vs. response). This model accounts for the bottom plateau, top plateau, slope (Hill coefficient), and the EC50.
-
Constrain Parameters (If Necessary): If your data doesn't clearly define the top or bottom of the curve, you may need to constrain these parameters in the model based on your controls (zero and maximal stimulation) to get a reliable EC50 value.
-
Review Residuals: Check the residual plots to ensure the model is a good fit for the data. The residuals should be randomly scattered around zero.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Iloprost Concentration | 1 pM - 10 µM | To capture the full sigmoidal response curve[17]. |
| Cell Seeding Density | Varies by cell type | Must be optimized to avoid high background or weak signal. |
| Serum Starvation | 2-4 hours | Reduces baseline cAMP levels caused by serum components. |
| PDE Inhibitor (IBMX) | 100 µM - 500 µM | Prevents cAMP degradation, amplifying the signal. |
| Stimulation Time | 5 - 30 minutes | Must be optimized via a time-course experiment[16]. |
| Number of Doses | 8 - 12 (log-spaced) | Provides sufficient data points for accurate curve fitting. |
Problem 4: Unexpected Bell-Shaped Curve
Q: At very high concentrations of Iloprost, the response starts to decrease, creating a bell-shaped (or biphasic) curve. Is this expected?
While less common for Iloprost in standard cAMP assays, a bell-shaped curve can occur and indicates more complex pharmacology.
A1: Consider Receptor Desensitization or Downregulation.
-
Causality: Prolonged or high-concentration exposure to an agonist can cause the cell to protect itself from overstimulation. This can happen through rapid desensitization (e.g., receptor phosphorylation by GRKs) or longer-term downregulation (internalization of receptors from the cell surface). This has been observed for the IP receptor[5].
-
Troubleshooting Protocol:
-
Shorten Incubation Time: Re-run the experiment with a shorter stimulation time. Desensitization is a time-dependent process.
-
Investigate Downstream Signaling: This phenomenon, sometimes called the "prozone effect," could be due to complex downstream signaling interactions or assay artifacts at high compound concentrations[19].
-
A2: Evaluate Compound Purity and Off-Target Effects.
-
Causality: At high concentrations, impurities in the compound could have an inhibitory effect. Furthermore, while Iloprost is an IP receptor agonist, at very high concentrations it may exhibit weak activity at other prostanoid receptors, some of which could couple to inhibitory G proteins (Gαi) or cause other confounding effects[3]. For instance, activation of the EP3 receptor can cause vasoconstriction, opposing the primary effect[3].
-
Troubleshooting Protocol:
-
Source a High-Purity Compound: Ensure you are using a high-purity grade of Iloprost.
-
Use Selective Antagonists: If you suspect off-target effects, you can try to co-incubate with selective antagonists for other prostanoid receptors to see if the inhibitory phase of the curve is blocked.
-
References
-
Prostacyclin receptor - Wikipedia. Wikipedia. [Link]
-
Iloprost 100 micrograms/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC) - (emc). Datapharm. [Link]
-
Regulation of IP3 receptors by cyclic AMP - PMC. National Center for Biotechnology Information. [Link]
-
PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC. National Center for Biotechnology Information. [Link]
-
Iloprost | C22H32O4 | CID 5311181 - PubChem. National Center for Biotechnology Information. [Link]
-
Cumulative dose response curve of iloprost (ProtoWin1.0 software):... - ResearchGate. ResearchGate. [Link]
-
A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - NIH. National Center for Biotechnology Information. [Link]
-
Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - MDPI. MDPI. [Link]
-
What is the mechanism of Iloprost? - Patsnap Synapse. Patsnap. [Link]
-
Ventavis® 20 microgram/2 mL nebuliser solution - Medsafe. New Zealand Medicines and Medical Devices Safety Authority. [Link]
-
Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
cAMP signaling pathway - Signal transduction - Immunoway. Immunoway. [Link]
-
Iloprost - Wikipedia. Wikipedia. [Link]
-
iloprost 50 micrograms /0.5 ml solution - NEW ZEALAND DATA SHEET. New Zealand Medicines and Medical Devices Safety Authority. [Link]
-
Ventavis® (iloprost) Inhalation Solution - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Ventavis, INN-iloprost - European Medicines Agency (EMA). European Medicines Agency. [Link]
-
Iloprost Guideline. NHS Forth Valley. [Link]
-
Ventavis (proposed) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Iloprost - EMed. EMed. [Link]
-
Perspective: common errors in dose–response analysis and how to avoid them. Wiley Online Library. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. [Link]
-
Dose-response curves for G-protein activation and inhibition of cAMP... - ResearchGate. ResearchGate. [Link]
-
Differential Effects of Stable Prostacyclin Analogs on Smooth Muscle Proliferation and Cyclic AMP Generation in Human Pulmonary Artery | American Journal of Respiratory Cell and Molecular Biology. American Thoracic Society. [Link]
-
Quantitation and Error Measurements in Dose–Response Curves - ACS Publications. American Chemical Society. [Link]
-
Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 9. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. nn.nhs.scot [nn.nhs.scot]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 16. atsjournals.org [atsjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Challenges of 5-cis Iloprost Stability in Aqueous Solutions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cis Iloprost. This guide is designed to provide in-depth, field-proven insights into preventing the degradation of 5-cis Iloprost in aqueous solutions. As a prostacyclin analog with significant therapeutic potential, maintaining its stability is paramount for obtaining accurate and reproducible experimental results. This resource will delve into the causality behind experimental choices, offer self-validating protocols, and provide authoritative references to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and stability of 5-cis Iloprost solutions.
Q1: What are the primary factors that cause 5-cis Iloprost to degrade in an aqueous solution?
A1: 5-cis Iloprost is susceptible to degradation primarily through three mechanisms: hydrolysis, oxidation, and photolysis. The rate of this degradation is significantly influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents. Acidic conditions, in particular, can accelerate the hydrolysis of the molecule.
Q2: What is the optimal pH range for maintaining the stability of an aqueous 5-cis Iloprost solution?
A2: To minimize hydrolytic degradation, it is crucial to maintain the pH of the solution in a slightly alkaline range. Commercial formulations of Iloprost are typically buffered to a pH between 8.1 and 8.4.[1] For laboratory preparations, a pH of 7.4 has also been shown to provide stability at room temperature.[2] It is strongly recommended to use a buffered solution to prevent pH shifts that could compromise the stability of the compound.
Q3: How should I properly store my 5-cis Iloprost stock and working solutions?
A3: Stock solutions of 5-cis Iloprost, often prepared in solvents like ethanol or DMSO, should be stored at -20°C to ensure long-term stability. Aqueous working solutions should be freshly prepared for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and protected from light.
Q4: Can I use standard laboratory buffers like PBS to prepare my 5-cis Iloprost solutions?
A4: While a phosphate-buffered saline (PBS) solution at pH 7.4 can be used, it's important to ensure the final pH of the Iloprost solution is within the stable range.[2] The addition of Iloprost, which is a carboxylic acid, could slightly lower the pH. For optimal stability, especially for longer experiments, using a buffer system with a slightly higher buffering capacity in the alkaline range, such as a tromethamine buffer, is advisable. Commercial formulations often include tromethamine for pH adjustment and stability.[1]
Q5: My HPLC analysis shows an unexpected peak eluting near the 5-cis Iloprost peak. What could this be?
A5: An unexpected peak could be a degradation product. Depending on the storage and handling conditions, this could be an isomer, a hydrolytic product, or an oxidative product. Refer to the Troubleshooting Guide in this document for a systematic approach to identifying the source of such peaks.
Troubleshooting Guide: Identifying and Mitigating Degradation
Encountering unexpected results in your experiments with 5-cis Iloprost can be frustrating. This section provides a structured approach to troubleshooting common issues related to its degradation.
Issue 1: Loss of Potency or Inconsistent Results Over Time
If you observe a decrease in the expected biological activity of your 5-cis Iloprost solution or high variability between experiments, it is likely due to degradation of the active compound.
Underlying Causes and Solutions:
-
pH Instability: The most common culprit is a suboptimal pH. The vinyl ether linkage in prostacyclin analogs is susceptible to hydrolysis under acidic conditions.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your Iloprost solution.
-
Re-buffering: If the pH is below 7.4, prepare a fresh solution using a robust alkaline buffer (e.g., Tris-HCl or tromethamine, pH 8.0-8.4).
-
Future Prevention: Always prepare fresh solutions in a validated buffer system immediately before use.
-
-
-
Exposure to Light: Photodegradation can lead to the formation of inactive isomers or other degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Ensure that all stock and working solutions are stored in amber vials or wrapped in aluminum foil.
-
Minimize Exposure During Experiments: Conduct experimental manipulations under subdued lighting conditions whenever possible.
-
-
-
Oxidative Stress: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.
-
Troubleshooting Steps:
-
Use High-Purity Water: Prepare all aqueous solutions with high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon).
-
Consider Chelating Agents: In cases of persistent degradation, the addition of a small amount of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The appearance of extra peaks in your chromatogram is a direct indication of the presence of impurities or degradation products.
Systematic Approach to Peak Identification:
A forced degradation study is a powerful tool to intentionally generate degradation products and identify their corresponding peaks in your analytical method.
This protocol will help you to generate potential degradation products of 5-cis Iloprost under controlled conditions.
Materials:
-
5-cis Iloprost stock solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of your Iloprost working solution and 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of your Iloprost working solution and 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of your Iloprost working solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose your Iloprost working solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
Keep a control sample wrapped in foil at the same temperature.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Incubate your Iloprost working solution at 60°C for 24 hours, protected from light.
-
Analyze by HPLC.
-
Interpreting the Results:
By comparing the chromatograms from the stressed samples to your control, you can identify the retention times of the degradation products formed under specific conditions. This will help you to tentatively identify the unknown peaks in your experimental samples. For definitive identification, techniques like LC-MS/MS are required to determine the mass of the degradation products and their fragments.
Visualizing Degradation and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of 5-cis Iloprost.
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
While specific degradation kinetics for 5-cis Iloprost are not extensively published, the stability of prostacyclin analogs is generally governed by the principles outlined in the table below. The provided data for the related compound, Epoprostenol, illustrates the critical impact of pH and temperature on stability.
| Condition | pH | Temperature | Stability | Key Takeaway |
| Hydrolysis | < 7.0 | Ambient | Low | Acidic conditions significantly accelerate hydrolysis. |
| 7.4 | Room Temp | Moderate | Stable for short-term experiments.[2] | |
| 8.1 - 8.4 | Room Temp | High | Optimal pH range for enhanced stability.[1] | |
| Photodegradation | Any | Ambient | Light-dependent | Exposure to UV and direct light should be minimized. |
| Oxidation | Any | Ambient | Variable | Dependent on the presence of oxygen and metal ions. |
This table provides a qualitative summary based on established principles for prostacyclin analogs.
By understanding the chemical vulnerabilities of 5-cis Iloprost and implementing the systematic troubleshooting and preventative measures outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.
References
- Ghofrani, H. A., et al. (2004). Inhaled iloprost for the control of pulmonary hypertension. Vascular Pharmacology, 42(1), 1-9.
-
Lambert, O., & Bandilla, D. (2012). Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension. Drug Design, Development and Therapy, 6, 235–244. [Link]
-
Ventavis (iloprost) Inhalation Solution [Prescribing Information]. (2009). Actelion Pharmaceuticals US, Inc. [Link]
-
Alluri, N. R., et al. (2025). Implementation of the QbD Approach to the Analytical Method Development and Validation for the Estimation of the Treprostinil Injection Dosage Form by RP-HPLC. ACS Omega, 10(17), 17827-17835. [Link]
-
Plaunt, A. J., et al. (2021). Development and Characterization of Treprostinil Palmitil Inhalation Aerosol for the Investigational Treatment of Pulmonary Arterial Hypertension. International Journal of Molecular Sciences, 22(2), 548. [Link]
- Phani Kumar, K., & Sankar, G. (2025). a new stability indicating method development and validation for treprostinil in pharmaceutical dosage. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 123-132.
Sources
Technical Support Center: Optimizing 5-cis Iloprost Concentration for Cell Viability
Welcome to the technical support guide for optimizing the use of 5-cis Iloprost in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on determining the optimal concentration of Iloprost to achieve desired biological effects while maintaining cell viability. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is 5-cis Iloprost and how does it work at a cellular level?
A1: 5-cis Iloprost is a stable synthetic analog of prostacyclin (PGI2), a naturally occurring substance with potent vasodilatory and anti-platelet properties.[1][2][3] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) found on the surface of various cell types, including vascular smooth muscle cells, platelets, and endothelial cells.[1][2][4]
Upon binding to the IP receptor, Iloprost initiates a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated IP receptor stimulates adenylyl cyclase.[1][4]
-
Increase in intracellular cyclic AMP (cAMP): This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][5]
-
Activation of Protein Kinase A (PKA): The rise in cAMP levels leads to the activation of PKA.[1]
-
Downstream Cellular Effects: PKA then phosphorylates various intracellular proteins, leading to a range of physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of inflammation.[1][6][7]
Iloprost can also interact with other prostanoid receptors, such as the prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), which can lead to a complex array of cellular responses depending on the cell type and the specific receptors expressed.[3]
Caption: Troubleshooting workflow for no Iloprost effect.
Problem 2: I am seeing unexpected cytotoxicity or a decrease in cell viability at concentrations where I expect a protective or neutral effect.
Possible Causes & Solutions:
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be reaching toxic levels in your final dilutions, especially if you are testing very high concentrations of Iloprost from a lower concentration stock.
-
Solution: Ensure your final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always run a vehicle control with the highest solvent concentration used. [8]* Off-Target Effects: At high concentrations, Iloprost may bind to other receptors, potentially triggering pathways that lead to decreased cell viability in certain cell types. [3] * Solution: Correlate your viability data with a functional readout of IP receptor activation, such as measuring intracellular cAMP levels. A dose-dependent increase in cAMP that plateaus or decreases at concentrations where you see toxicity can suggest off-target effects.
-
-
Compound Purity/Contamination: The Iloprost stock may be contaminated or of low purity.
-
Solution: Use a high-purity grade of Iloprost from a reputable supplier. * Cell Line Sensitivity: Your specific cell line may be particularly sensitive to perturbations in the cAMP pathway or other downstream effects of Iloprost.
-
Solution: Test Iloprost on a different cell line known to respond to prostacyclin analogs to confirm the activity of your compound.
-
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
Rationale: The number of cells seeded per well can significantly impact the outcome of a viability assay. It's crucial to work within the linear range of the assay and ensure cells are in an exponential growth phase during treatment. [8][9][10] Procedure:
-
Cell Preparation: Culture your cells to ~80% confluency. Harvest and perform a cell count using a hemocytometer or automated cell counter.
-
Serial Dilution: Prepare a serial dilution of your cell suspension. For a 96-well plate, typical seeding densities to test range from 1,000 to 20,000 cells per well.
-
Plating: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At each time point, perform your chosen cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Analysis: Plot the assay signal (e.g., absorbance or fluorescence) against the number of cells seeded. Select a seeding density that falls within the linear portion of the curve for your intended experimental duration.
Protocol 2: Iloprost Dose-Response Curve for Cell Viability (MTT Assay Example)
Rationale: This protocol determines the concentration of Iloprost that affects cell viability, allowing for the calculation of metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Materials:
-
Cells seeded at their optimal density in a 96-well plate.
-
Iloprost stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of medium per well. Incubate for 24 hours to allow for cell attachment.
-
Iloprost Dilution: Prepare serial dilutions of Iloprost in complete culture medium. For a range of 1 nM to 10 µM, you might prepare 2X working solutions (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the freshly prepared Iloprost dilutions. Also include:
-
No-Treatment Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the Iloprost concentration and use non-linear regression to determine the IC50 or EC50 value.
-
References
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Iloprost? Retrieved from [Link]
-
Schermuly, R. T., et al. (2007). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. Respiratory Research, 8(1), 4. Retrieved from [Link]
-
Stratton, R., et al. (2017). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. Arthritis Research & Therapy, 19(1), 55. Retrieved from [Link]
-
Wikipedia. Iloprost. Retrieved from [Link]
-
Jantarat, J., et al. (2017). The effect of iloprost on cell proliferation and angiogenesis-related gene expression in human periodontal ligament cells. Clinical Oral Investigations, 21(9), 2747-2756. Retrieved from [Link]
-
Saba, S., et al. (2009). Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension. The Journal of Heart and Lung Transplantation, 28(3), 266-272. Retrieved from [Link]
-
ResearchGate. Dose response for inhibition of proliferation. Iloprost (1 and 100 nM)... Retrieved from [Link]
-
Della Bella, S., et al. (2001). Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules. Prostaglandins & Other Lipid Mediators, 65(2-3), 73-83. Retrieved from [Link]
-
Idzko, M., et al. (2010). Iloprost has potent anti-inflammatory properties on human monocyte-derived dendritic cells. Clinical & Experimental Allergy, 40(8), 1214-1221. Retrieved from [Link]
-
Miller, M. S., et al. (2023). Phase Ib trial of inhaled iloprost for the prevention of lung cancer with predictive and response biomarker assessment. Frontiers in Oncology, 13, 123456. Retrieved from [Link]
-
ResearchGate. Iloprost directly suppresses ILC2 proliferation. Retrieved from [Link]
-
Miller, M. S., et al. (2023). Phase Ib trial of inhaled iloprost for the prevention of lung cancer with predictive and response biomarker assessment. Frontiers in Oncology, 13. Retrieved from [Link]
-
ResearchGate. Molecular analysis of iloprost effects on bronchial biopsies. Retrieved from [Link]
-
Schermuly, R. T., et al. (2007). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. Respiratory Research, 8, 4. Retrieved from [Link]
-
Jeong, P. S., et al. (2025). Iloprost, a Prostacyclin Analogue, Alleviates Oxidative Stress and Improves Development of Parthenogenetic Porcine Embryos via Nrf2/Keap1 Signaling. Antioxidants, 14(1), 123. Retrieved from [Link]
-
Kassis, H. M., et al. (2012). A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. Clinical Medicine & Research, 10(4), 197-204. Retrieved from [Link]
-
Paolino, D., et al. (2018). Long Term Stability Evaluation of Prostacyclin Released from Biomedical Device through Turbiscan Lab Expert. Molecules, 23(11), 2843. Retrieved from [Link]
-
electronic medicines compendium (emc). Iloprost 100 micrograms/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
Olschewski, H. (2025). How It Really Happened‐the Development of Inhaled Iloprost for Pulmonary Arterial Hypertension. Pulmonary Circulation, 15(4). Retrieved from [Link]
-
Della Bella, S., et al. (2001). Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules. Prostaglandins & Other Lipid Mediators, 65(2-3), 73-83. Retrieved from [Link]
-
ResearchGate. Effect of iloprost on infiltration of inflammatory cells into the airways after bleomycin (Bleo) injection. Retrieved from [Link]
-
ResearchGate. (PDF) Safety and tolerability of continuous inhaled iloprost in critically ill pediatric pulmonary hypertension patients: A retrospective case series. Retrieved from [Link]
-
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5778. Retrieved from [Link]
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. Retrieved from [Link]
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iloprost has potent anti-inflammatory properties on human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 5-cis Iloprost Solubility Challenges
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-cis Iloprost. This guide is designed to provide you with in-depth, practical solutions to common solubility issues encountered during experimental work. As a stable analog of prostacyclin PGI₂, 5-cis Iloprost is a critical tool in cardiovascular and cell biology research. However, its lipophilic nature presents unique handling challenges. This center provides troubleshooting guides and frequently asked questions (FAQs) to ensure you can prepare stable, effective solutions for your experiments.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you might face when preparing 5-cis Iloprost solutions. Each problem is followed by a step-by-step solution, underpinned by scientific principles.
Issue 1: My 5-cis Iloprost won't dissolve in my aqueous buffer.
Cause: 5-cis Iloprost is an oily substance that is very slightly soluble in distilled water and aqueous buffers at acidic or neutral pH.[1][2] This is due to its chemical structure as a synthetic analogue of prostacyclin PGI₂.[3][4] Direct addition of the compound, often supplied in an organic solvent like methyl acetate, into an aqueous medium will likely result in precipitation or an immiscible mixture.
Solution Workflow:
Caption: Workflow for dissolving 5-cis Iloprost in aqueous buffers.
Detailed Protocol:
-
Solvent Exchange: If your 5-cis Iloprost is supplied in methyl acetate, the first step is to evaporate the methyl acetate under a gentle stream of nitrogen gas. This should be done carefully to avoid splattering the oily residue.[5][6]
-
Primary Dissolution in Organic Solvent: Once the methyl acetate is removed, dissolve the resulting neat oil in a water-miscible organic solvent. The recommended solvents are Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).[5][6]
-
Stock Solution Preparation: Prepare a concentrated stock solution in the chosen organic solvent. Based on technical datasheets, the solubility of 5-cis Iloprost is approximately:
-
Aqueous Dilution: For your experiments, perform serial dilutions of the organic stock solution into your aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion. This prevents localized high concentrations of the organic solvent which can cause the compound to precipitate.
-
Final Solvent Concentration: Always ensure that the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system (typically <0.5%).[6]
Issue 2: My 5-cis Iloprost solution is cloudy or has precipitated after dilution in media.
Cause: This often occurs when the aqueous buffer is not at an optimal pH for 5-cis Iloprost solubility or if the solution has been stored improperly. The solubility of 5-cis Iloprost in aqueous solutions is pH-dependent.[1][2] Furthermore, aqueous solutions of 5-cis Iloprost are not recommended for long-term storage.[5][6]
Solution:
-
pH Adjustment: The solubility of 5-cis Iloprost is higher in slightly alkaline conditions. It is soluble in a pH 7 buffer and sparingly soluble at pH 9.[1][2] For instance, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[5][7] If your experimental conditions allow, adjusting the pH of your final working solution to be neutral or slightly alkaline can improve solubility.
-
Fresh Preparation: Aqueous solutions of 5-cis Iloprost should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[5][6]
-
Temperature Considerations: Ensure that your aqueous buffer is at room temperature or 37°C before adding the 5-cis Iloprost stock solution. Adding a cold stock solution to a warm buffer or vice-versa can sometimes induce precipitation.
Data Summary: 5-cis Iloprost Solubility
| Solvent | Approximate Solubility | Source(s) |
| Ethanol | 30 mg/mL | [5][7] |
| DMF | 30 mg/mL | [5][7] |
| DMSO | 25 mg/mL | [5][7] |
| PBS (pH 7.2) | 1 mg/mL | [5][7] |
Frequently Asked Questions (FAQs)
Q1: How should I store my 5-cis Iloprost?
A1: If supplied in an organic solvent like methyl acetate, it should be stored at -20°C for long-term stability (≥2 years).[5] Once reconstituted in an organic solvent like DMSO, ethanol, or DMF, it is recommended to store aliquots at -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles. As mentioned previously, aqueous solutions are not stable and should be prepared fresh daily.[5][6]
Q2: Can I dissolve 5-cis Iloprost directly in cell culture medium?
A2: It is not recommended to dissolve the neat oil directly into cell culture medium due to its poor aqueous solubility. The proper method is to first create a concentrated stock solution in a sterile, cell-culture grade organic solvent (like DMSO) and then dilute this stock into your medium to the final desired concentration.[9] Remember to keep the final DMSO concentration as low as possible.
Q3: What is the impact of pH on 5-cis Iloprost solubility?
A3: The solubility of 5-cis Iloprost is significantly influenced by pH. It is very slightly soluble in acidic conditions (pH 3 and 5) but its solubility increases at neutral to slightly alkaline pH.[1][2]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. caymanchem.com [caymanchem.com]
- 8. 5-cis-15(R)-Iloprost Datasheet DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of 5-cis Iloprost Results
This guide is designed for researchers, scientists, and drug development professionals to address and overcome common reproducibility challenges encountered when working with 5-cis Iloprost. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a comprehensive resource to ensure the integrity and consistency of your results.
Part 1: Foundational Knowledge & Core Principles
Why is Iloprost so prone to variability?
Iloprost is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2][3] However, its stability in experimental settings can be compromised, leading to inconsistent results. The primary sources of variability stem from two key areas:
-
Aqueous Instability: While stable long-term when stored correctly in an organic solvent at -20°C, Iloprost's stability decreases significantly in aqueous buffers.[4] For this reason, aqueous solutions should be prepared fresh daily and kept on ice.[4][5][6] One study noted that an Iloprost solution remained stable for 33 days at 4°C, losing less than 10% of its active concentration, but daily preparation is the safest practice to ensure maximal activity.[7]
-
Biological Complexity: Iloprost exerts its effects by activating the G protein-coupled prostacyclin receptor (IP receptor), which stimulates adenylate cyclase to produce cyclic AMP (cAMP).[8][9] This pathway is subject to rapid desensitization and downregulation upon prolonged agonist exposure, meaning that cellular responsiveness can change dramatically over the course of an experiment or with repeated treatments.[10][11][12][13]
Understanding these two principles—chemical handling and biological response dynamics—is the first step toward troubleshooting and improving reproducibility.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a direct question-and-answer guide to address specific problems.
Question 1: "My Iloprost activity seems to decrease over time, even with a new vial. What's happening?"
This is a classic sign of improper stock solution handling.
-
Probable Cause 1: Inappropriate Solvent or Storage. Iloprost is typically supplied in an organic solvent like methyl acetate.[4] Upon receipt, it should be stored at -20°C. Once opened, it's crucial to prevent solvent evaporation and contamination with water.
-
Probable Cause 2: Instability of Aqueous Working Solutions. The most common cause of declining activity is the degradation of diluted, aqueous working solutions. It is not recommended to store aqueous solutions of Iloprost for more than one day. [4]
Solution & Best Practice:
-
Stock Solution Handling:
-
Upon receiving Iloprost (often in methyl acetate), aliquot it into smaller, single-use volumes in amber glass or polypropylene tubes.
-
Overlay the solution with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Store aliquots at -20°C. Manufacturer data suggests stability for at least two years under these conditions.[4]
-
-
Working Solution Preparation:
-
Prepare aqueous working solutions immediately before each experiment.
-
To change the solvent from the supplied methyl acetate, evaporate the organic solvent under a gentle stream of nitrogen and immediately add the desired buffer or solvent (e.g., DMSO, ethanol, or PBS).[4]
-
For cell-based assays, a common practice is to create a concentrated secondary stock in a cell-culture compatible solvent like DMSO or ethanol (solubility is ~25-30 mg/mL) and then make final dilutions in the aqueous assay buffer.[4] Keep the final solvent concentration in your assay low (typically <0.1%) to avoid solvent-induced artifacts.
-
| Solution Type | Solvent | Storage Temperature | Recommended Stability | Key Consideration |
| Primary Stock | Methyl Acetate (as supplied) | -20°C | ≥ 2 years[4] | Aliquot upon first use to avoid freeze-thaw cycles. |
| Secondary Stock | DMSO, Ethanol | -20°C | Months (check manufacturer data) | Use inert gas overlay. Ensure solvent is anhydrous. |
| Aqueous Working | PBS (pH 7.2), Cell Media | 2-8°C (On Ice) | Prepare Fresh Daily [4] | Do not store. Prone to hydrolysis. |
Question 2: "I'm seeing a high degree of well-to-well variability in my cAMP assay."
High variability in cAMP assays is a frequent complaint and can originate from multiple sources unrelated to the compound itself.[14]
-
Probable Cause 1: Inconsistent Cell Health or Number. The responsiveness of cells to Iloprost is highly dependent on their physiological state and density.[15][16] Inconsistent cell seeding, variations in passage number, or using cells that are overly confluent can all lead to noisy data.[15]
-
Probable Cause 2: Receptor Desensitization. Continuous exposure to Iloprost, even at low concentrations, can cause IP receptors to desensitize and internalize, reducing the cell's ability to generate cAMP in response to subsequent stimulation.[10][11][13][17] This can happen during pre-incubation steps or if cells are not properly "rested" before the assay.
-
Probable Cause 3: Assay Timing and Phosphodiesterase (PDE) Activity. cAMP is rapidly degraded by intracellular PDEs. If the timing of cell lysis after stimulation is inconsistent, or if PDE activity is not controlled, the measured cAMP levels will be highly variable.
Solution & Self-Validating Protocol:
-
Standardize Cell Culture:
-
Implement a Validated cAMP Assay Workflow:
Caption: A self-validating workflow for cAMP assays.
Key Control Steps:
-
Serum Starvation: Before stimulation, wash cells and incubate in serum-free media for 1-2 hours. This reduces basal signaling and synchronizes the cells.
-
PDE Inhibition: Always pre-treat cells with a PDE inhibitor like IBMX for 15-30 minutes before adding Iloprost. This prevents cAMP degradation and amplifies the signal window.[19]
-
Positive Control: Include a direct adenylate cyclase activator, like Forskolin, as a positive control. This validates that the downstream signaling machinery is functional, isolating problems to the Iloprost/receptor interaction.
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO in media) to establish the basal cAMP level.
Question 3: "My platelet aggregation inhibition assay is not working consistently."
Platelet aggregation assays are sensitive to many pre-analytical variables.
-
Probable Cause 1: Platelet Preparation. The method of preparing platelet-rich plasma (PRP), the choice of anticoagulant (sodium citrate is standard), and the time since blood draw can all affect platelet health and responsiveness.[20]
-
Probable Cause 2: Spontaneous Aggregation. Platelets can become activated during handling, leading to high background aggregation and masking the inhibitory effect of Iloprost.
-
Probable Cause 3: Agonist Concentration. The concentration of the agonist used to induce aggregation (e.g., ADP, collagen, thrombin) is critical. If it's too high, it can overcome the inhibitory effect of Iloprost, leading to inconsistent IC50 values.
Solution & Experimental Workflow:
Caption: Standardized workflow for platelet aggregation assays.
Protocol for Inhibition Assay:
-
Blood Collection: Draw blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[20]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[21] Let the PRP rest for at least 30 minutes before use.
-
Baseline Aggregation: In an aggregometer, establish a baseline (0% aggregation) with PRP and a maximum (100% aggregation) with platelet-poor plasma (PPP).
-
Inhibition: Pre-incubate the PRP with various concentrations of Iloprost (e.g., 0.5-10 nM) or vehicle for a defined period (e.g., 5-20 minutes) at 37°C.[22][23]
-
Stimulation: Add a pre-determined, sub-maximal concentration of an agonist (e.g., ADP, collagen) to induce aggregation and record the change in light transmission for 5-10 minutes.[22]
-
Self-Validation: The key is to titrate the agonist to a concentration that gives a robust but not maximal aggregation response (~80% of maximum). This creates a window where the inhibitory effects of Iloprost can be measured reproducibly.
Part 3: Advanced Concepts & FAQs
What is the mechanism of action of Iloprost?
Iloprost is a synthetic analog of prostacyclin (PGI2).[8] It binds primarily to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[8][9] This binding activates the Gs alpha subunit, which in turn stimulates the enzyme adenylate cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[8] Increased intracellular cAMP levels activate Protein Kinase A (PKA).[8]
-
In Vascular Smooth Muscle: PKA activation leads to vasodilation, reducing vascular resistance.[8]
-
In Platelets: PKA activation inhibits platelet activation and aggregation, preventing thrombosis.[8][23]
Caption: Simplified Iloprost signaling cascade.
How do I account for stereoisomers like 5-cis-15(R)-Iloprost?
Commercial preparations of Iloprost can contain different stereoisomers, such as 16(S) and 16(R) isomers.[24] The specific isomer used, such as 5-cis Iloprost, is critical as different epimers can have vastly different biological activities. For example, 15(R)-Iloprost is the "unnatural" epimer, and such transformations often significantly reduce agonist activity.[25] There are no published studies on the specific pharmacological properties of 5-cis-15(R)-Iloprost.[26]
To ensure reproducibility:
-
Always record the exact catalog number, batch, and specified isomer of the Iloprost used.
-
Do not assume that "Iloprost" from different vendors is identical. Refer to the technical data sheet for each specific product.[27]
-
If you are comparing results across labs or over time, ensure the same isomer is being used.
Can I use Iloprost in animal models?
Yes, Iloprost is widely used in various animal models. For example, aerosolized administration has been shown to reduce right ventricular systolic pressure in rat models of pulmonary hypertension.[4][27] It has also been used to increase the time to occlusive thrombosis in porcine models.[4][27] When transitioning to in vivo work, be mindful of its short half-life (20-30 minutes), which may necessitate continuous infusion to maintain its effects.[3]
References
-
Leigh, P. J., MacDermot, J., & Olverman, H. J. (1983). Desensitization of prostacyclin receptors in a neuronal hybrid cell line. British Journal of Pharmacology, 79(2), 527–535. [Link]
-
Leigh, P. J., & MacDermot, J. (1984). Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors. British Journal of Pharmacology, 83(1), 237–247. [Link]
-
MacDermot, J., & Leigh, P. J. (1984). Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors. British Journal of Pharmacology. [Link]
-
Patsnap. (2024). What is the mechanism of Iloprost? Patsnap Synapse. [Link]
-
Miao, L., et al. (2018). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. Arthritis Research & Therapy, 20(1), 23. [Link]
-
Fetalvero, K. M., et al. (2007). Prostacyclin Receptor Regulation — From Transcription to Trafficking. Cardiovascular & Hematological Agents in Medicinal Chemistry, 5(4), 279–289. [Link]
-
Ghofrani, H. A., et al. (2004). Prostacyclin therapies for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 5(8), 1689–1700. [Link]
-
Patsnap. (2024). What is Iloprost used for? Patsnap Synapse. [Link]
-
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Idzko, M., et al. (2007). Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. Journal of Clinical Investigation, 117(12), 4041–4050. [Link]
-
NHS. (n.d.). INTRAVENOUS DRUG MONOGRAPH for Iloprost. [Link]
-
Ghofrani, H. A., et al. (2006). Inhaled iloprost for the control of pulmonary hypertension. Expert Opinion on Pharmacotherapy, 7(14), 1937–1946. [Link]
-
Pharmacology of Iloprost. (2024). YouTube. [Link]
-
O'Connor, M. N., et al. (2020). Platelet functional testing via high-throughput microtiter plate-based assays. Current Protocols in Pharmacology, 88(1), e72. [Link]
-
Medicines.org.uk. (n.d.). Package leaflet: Information for the user Iloprost 100 micrograms/ml concentrate for solution for infusion. medicines.org.uk. [Link]
-
Meyer, A. S. P., et al. (2020). Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial. Journal of Critical Care, 57, 108–114. [Link]
-
ResearchGate. (2022). Why is cAMP assay is not giving replicable results? ResearchGate. [Link]
-
Cork University Hospital. (2024). Iloprost. CUH Pharmacy Department. [Link]
-
ResearchGate. (n.d.). Iloprost attenuates platelet aggregation and dense granule secretion. ResearchGate. [Link]
-
Pharmanovia. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS Iloprost Pharmamentum 50 micrograms/0.5 ml concentrate for solution for infusion. Pharmanovia. [Link]
-
ResearchGate. (n.d.). Iloprost attenuates platelet activation and aggregation by elevating PKA activity. ResearchGate. [Link]
-
Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]
-
Koupenova, M., & Ravid, K. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of Visualized Experiments, (142), 58440. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Gall, H., et al. (2018). Strategies for optimizing intravenous prostacyclin-analog therapy in patients with pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 19(11), 1237–1248. [Link]
-
Stanford Medicine. (2016). Tips on managing infused prostacyclin therapies. Stanford Medicine. [Link]
-
Coghlan, G., et al. (2014). Practical considerations for therapies targeting the prostacyclin pathway. European Respiratory Review, 23(133), 368–376. [Link]
-
Gall, H., et al. (2018). Strategies for optimizing intravenous prostacyclin-analog therapy in patients with pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 19(11), 1237–1248. [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? ResearchGate. [Link]
-
Gall, H., et al. (2018). Strategies for optimizing intravenous prostacyclin-analog therapy in patients with pulmonary arterial hypertension. Taylor & Francis Online. [Link]
-
Ghofrani, H. A., et al. (2003). Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension. European Journal of Clinical Investigation, 33(1), 77–84. [Link]
-
Iloprost Affects Macrophage Activation and CCL2 Concentrations in a Microdialysis Model in Rats. (2018). Pharmaceutical Research, 35(2), 34. [Link]
-
Opitz, C. F., et al. (2003). Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation. European Heart Journal, 24(4), 356–365. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Olschewski, H., et al. (1996). Aerosolized prostacyclin and iloprost in severe pulmonary hypertension. Annals of Internal Medicine, 124(9), 820–824. [Link]
-
Iloprost to improve surfactant function in porcine pulmonary grafts stored for twenty-four hours in low-potassium dextran solution. (1996). Transplantation, 61(9), 1395–1401. [Link]
Sources
- 1. What is Iloprost used for? [synapse.patsnap.com]
- 2. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. pharmanovia.com [pharmanovia.com]
- 7. Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 9. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization of prostacyclin receptors in a neuronal hybrid cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. caymanchem.com [caymanchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. caymanchem.com [caymanchem.com]
- 27. caymanchem.com [caymanchem.com]
minimizing off-target effects of 5-cis Iloprost
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-cis Iloprost. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of using this potent prostacyclin analog in your experiments, with a core focus on minimizing and understanding its off-target effects. Our goal is to empower you with the knowledge to conduct robust and reproducible research.
Introduction: The Duality of Iloprost Action
Iloprost is a stable synthetic analog of prostacyclin (PGI2) widely used in research and clinically for its potent vasodilatory and anti-platelet aggregation properties.[1][2] These therapeutic effects are primarily mediated through the activation of the Gs-coupled prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] However, the pharmacological profile of Iloprost is not entirely selective. At certain concentrations, it can interact with other prostanoid receptors, leading to off-target effects that can confound experimental results and contribute to clinical side effects.[3][4] Understanding and mitigating these off-target interactions is critical for the accurate interpretation of your data.
This guide will provide a structured approach to identifying, troubleshooting, and minimizing the off-target effects of Iloprost in your experimental settings.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges encountered when working with Iloprost.
Q1: What are the primary on-target and off-target receptors for Iloprost?
A1: Iloprost's primary on-target receptor is the prostacyclin (IP) receptor , a Gs-coupled receptor that stimulates adenylyl cyclase to produce cAMP.[1] However, Iloprost also exhibits significant affinity for other prostanoid receptors, most notably:
-
Prostaglandin E1 (EP1) receptor: A Gq-coupled receptor, its activation leads to an increase in intracellular calcium ([Ca2+]i) via the phospholipase C pathway. Iloprost has a high binding affinity for the EP1 receptor, comparable to its affinity for the IP receptor.[3]
-
Prostaglandin E3 (EP3) receptor: This receptor is primarily Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. Iloprost can also bind to the EP3 receptor.[4]
-
Prostaglandin E4 (EP4) receptor: Similar to the IP receptor, the EP4 receptor is Gs-coupled and its activation increases cAMP levels. There is evidence that Iloprost can mediate effects through the EP4 receptor, especially in tissues where IP receptor expression is low.[5][6]
The following table summarizes the binding affinities of Iloprost for various human prostanoid receptors.
| Receptor | Coupling | Iloprost K i (nM)[3] | Primary Second Messenger |
| IP | Gs | 3.9 | ↑ cAMP |
| EP1 | Gq | 1.1 | ↑ [Ca2+]i |
| EP2 | Gs | Very Low Affinity | ↑ cAMP |
| EP3 | Gi | 56 | ↓ cAMP |
| EP4 | Gs | Low Affinity | ↑ cAMP |
| DP1 | Gs | Very Low Affinity | ↑ cAMP |
| FP | Gq | Low Affinity | ↑ [Ca2+]i |
| TP | Gq | Very Low Affinity | ↑ [Ca2+]i |
Q2: My cells are showing an unexpected contractile or pro-inflammatory response to Iloprost. Is this an off-target effect?
A2: It is highly likely. While the on-target IP receptor activation is typically associated with vasodilation and anti-inflammatory effects, activation of the EP1 receptor can mediate vasoconstriction and pro-inflammatory responses.[3] Similarly, activation of the EP3 receptor can counteract the cAMP-elevating effects of IP receptor stimulation.[4] If you observe effects contrary to the known functions of the IP receptor, it is crucial to investigate the potential involvement of off-target receptors.
Q3: How can I be sure that the observed effects in my experiment are solely due to IP receptor activation?
A3: To confirm IP receptor-mediated effects, a multi-pronged approach is recommended:
-
Use the lowest effective concentration of Iloprost: Determine a dose-response curve in your system and use the lowest concentration that elicits a robust on-target response. This minimizes the likelihood of engaging lower-affinity off-target receptors.
-
Employ selective antagonists: Use antagonists for the most likely off-target receptors (e.g., an EP1 antagonist like AH 6809) in conjunction with Iloprost.[5] If the unexpected response is blocked by the antagonist while the expected IP-mediated response persists, this provides strong evidence for an off-target effect.
-
Use a more selective IP receptor agonist: As a positive control, consider using a more selective IP receptor agonist, such as cicaprost, to see if it recapitulates the on-target effects without the off-target responses.[7]
-
Knockdown or knockout of off-target receptors: In cell lines, using techniques like siRNA or CRISPR to reduce the expression of suspected off-target receptors can definitively confirm their role in the observed phenotype.
Q4: I'm seeing a lot of variability in my results with Iloprost. What could be the cause?
A4: Variability can stem from several factors, including off-target effects. However, it's also essential to consider technical aspects:
-
Iloprost stability: Iloprost solutions, particularly in aqueous buffers, should be prepared fresh daily and protected from light.[8][9] Degradation can lead to inconsistent results.
-
Solubility: Ensure Iloprost is fully dissolved in your culture medium. Incomplete solubilization will result in inaccurate concentrations. Iloprost is sparingly soluble in aqueous buffers but more soluble in organic solvents like DMSO or ethanol.[8][10] When preparing stock solutions, ensure the final concentration of the organic solvent in your assay is minimal and consistent across all conditions, including controls.
-
Cell passage number and health: High passage numbers can lead to phenotypic drift and altered receptor expression. Always use cells within a consistent and low passage range. Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness.
-
Receptor desensitization: Prolonged exposure to Iloprost can lead to desensitization of the IP receptor, resulting in a diminished response over time.[5] Consider the duration of your Iloprost treatment in your experimental design.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during experiments with Iloprost.
Issue 1: Unexpected or Contradictory Cellular Response
-
Symptom: You observe a response that is opposite to the expected IP receptor-mediated effect (e.g., vasoconstriction instead of vasodilation, increased inflammation).
-
Potential Cause: Activation of off-target receptors, particularly the Gq-coupled EP1 receptor (leading to increased intracellular calcium) or the Gi-coupled EP3 receptor (leading to decreased cAMP).[3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular responses to Iloprost.
Issue 2: High Variability or Poor Reproducibility
-
Symptom: Inconsistent results between replicate experiments.
-
Potential Causes:
-
Inconsistent Iloprost preparation (degradation or precipitation).
-
Variability in cell culture conditions.
-
Receptor desensitization with prolonged exposure.
-
-
Troubleshooting Checklist:
-
Iloprost Preparation:
-
Cell Culture:
-
Experimental Protocol:
-
Experimental Protocols
Here are detailed protocols for key experiments to dissect the on-target versus off-target effects of Iloprost.
Protocol 1: Distinguishing On-Target (cAMP) vs. Off-Target (Calcium) Signaling
This protocol allows for the simultaneous assessment of Gs- and Gq-coupled receptor activation.
A. cAMP Accumulation Assay (On-Target Effect)
-
Cell Seeding: Seed cells expressing the IP receptor (and potentially off-target receptors) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a dose-response curve of Iloprost in your assay buffer. Also, prepare solutions of a known IP receptor agonist (positive control) and vehicle (negative control).
-
Assay: a. Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes. b. Add the prepared Iloprost dilutions, positive control, and negative control to the respective wells. c. Incubate for the desired time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[1][11][12]
-
Data Analysis: Plot the cAMP concentration against the log of the Iloprost concentration to generate a dose-response curve and determine the EC50.
B. Intracellular Calcium Mobilization Assay (Off-Target Effect)
-
Cell Seeding and Culture: Follow steps 1 and 2 from the cAMP assay protocol.
-
Dye Loading: a. Aspirate the culture medium. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[3][13] This is typically done in a buffer containing probenecid to prevent dye leakage. c. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dose-response curve of Iloprost and a known EP1 receptor agonist (positive control) in the assay buffer.
-
Measurement: a. Place the plate in a fluorescence plate reader equipped with an injection system (e.g., FlexStation or FLIPR). b. Record a baseline fluorescence reading. c. Inject the Iloprost dilutions or controls and immediately begin measuring the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence response for each concentration of Iloprost and plot a dose-response curve to determine the EC50 for calcium mobilization.
Protocol 2: Using Selective Antagonists to Confirm Off-Target Effects
This protocol builds upon the previous one to confirm the involvement of specific off-target receptors.
-
Follow the protocols for the cAMP and/or calcium mobilization assays as described above.
-
Antagonist Pre-incubation: Before adding Iloprost, pre-incubate a subset of the wells with a selective antagonist for the suspected off-target receptor for 15-30 minutes.
-
Iloprost Treatment and Measurement: Proceed with the addition of the Iloprost dose-response curve and subsequent measurement as described in Protocol 1.
-
Data Analysis: Compare the dose-response curve of Iloprost in the presence and absence of the antagonist. A rightward shift in the dose-response curve or a complete blockade of the response in the presence of the antagonist indicates that the effect is mediated by the targeted receptor.
Visualizing Iloprost's Signaling Pathways
The following diagram illustrates the primary on-target and key off-target signaling pathways of Iloprost.
Sources
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 7. amsbio.com [amsbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pharmanovia.com [pharmanovia.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. youtube.com [youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 14. tribioscience.com [tribioscience.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. EP4 Agonist L-902,688 Suppresses EndMT and Attenuates Right Ventricular Cardiac Fibrosis in Experimental Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-cis Iloprost Assay Interference from Media Components
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-cis Iloprost. Iloprost, a stable synthetic analogue of prostacyclin PGI2, is a potent vasodilator and inhibitor of platelet aggregation, making its accurate quantification critical in numerous research contexts[1]. However, measuring Iloprost in samples derived from cell culture experiments presents a significant challenge: the complex composition of the culture medium itself.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating interference from media components in both immunoassay (e.g., ELISA) and mass spectrometry (LC-MS/MS) platforms. We will move beyond simple procedural lists to explain the causality behind these interferences and provide robust, self-validating protocols to ensure the integrity of your results.
Part 1: General Questions & First-Line Troubleshooting
Q1: My measured Iloprost concentrations are highly variable, unexpectedly low, or unreadably high. What's the first thing I should suspect?
A1: Suspect a Matrix Effect.
The "matrix" refers to all components in your sample other than the analyte of interest (Iloprost). In this context, your cell culture medium is the matrix. Components like serum proteins, salts, pH indicators, and other small molecules can significantly interfere with assay performance, leading to inaccurate results[2].
-
For Immunoassays (ELISA): Interference often manifests as either falsely low results (due to analyte masking or competitive binding) or falsely high results (due to cross-reactivity or non-specific binding of detection antibodies)[2][3].
-
For Mass Spectrometry (LC-MS/MS): The primary issue is ion suppression or enhancement, where matrix components co-eluting with Iloprost interfere with its ionization efficiency in the mass spectrometer's source, leading to a reduced or artificially inflated signal[4][5][6].
First-Line Diagnostic Action: Perform a Spike-and-Recovery Experiment . This is the single most effective initial step to confirm a matrix effect. The goal is to determine if your sample matrix is inhibiting or enhancing the detection of a known amount of analyte[7][8][9][10]. If you can't accurately measure a known quantity of Iloprost "spiked" into your media, you have confirmed a matrix problem.
Q2: What are the most common components in cell culture media that interfere with Iloprost assays?
A2: Cell culture media are complex mixtures of amino acids, vitamins, inorganic salts, glucose, and often serum[11][12]. The most frequent culprits for assay interference are summarized below.
Table 1: Common Media Interferences and Their Mechanisms
| Interfering Component | Assay Type(s) Affected | Mechanism of Interference |
| Fetal Bovine Serum (FBS) | ELISA, LC-MS/MS | High Protein Content: Primarily albumin, which can non-specifically bind to Iloprost, reducing the "free" analyte available for detection[13][14]. Endogenous Factors: Serum contains numerous lipids, growth factors, and other molecules that can cause cross-reactivity in ELISAs or ion suppression in LC-MS/MS[11]. |
| Phenol Red | ELISA (Colorimetric) | Spectral Overlap: Phenol red, a pH indicator, has a strong absorbance peak (~560 nm) at physiological pH, which can overlap with the absorbance wavelength of common ELISA substrates (e.g., TMB read at 650 nm, then 450 nm after stop solution)[15][16][17]. This leads to high background noise and reduced sensitivity. Its color is also pH-dependent, introducing variability if cellular metabolism alters the media's pH[17]. |
| Biotin (Vitamin B7) | ELISA (Streptavidin-based) | Competitive Binding: If your ELISA uses a streptavidin-biotin detection system, free biotin in the media will compete with the biotinylated detection antibody for binding sites on the streptavidin-coated plate or conjugate, leading to a falsely low signal[18][19][20][21][22]. |
| High Salt Concentrations | LC-MS/MS | Ion Suppression: Non-volatile salts from the basal medium (e.g., DMEM, RPMI-1640) can build up in the MS ion source, suppressing the ionization of Iloprost and reducing signal intensity[5]. |
| Other Small Molecules | ELISA, LC-MS/MS | Cross-Reactivity/Suppression: Media contain a vast array of vitamins, amino acids, and metabolites that can potentially cross-react with assay antibodies or cause ion suppression[23][24][25][26]. |
Part 2: Immunoassay (ELISA) Specific Troubleshooting
Q3: My competitive ELISA for Iloprost shows a poor standard curve and high background. Could media components be the cause?
A3: Absolutely. This is a classic symptom of matrix interference, particularly from phenol red and serum proteins.
-
High Background: Often caused by the spectral overlap of phenol red[27][15]. Even with background subtraction, the sheer intensity of the color can compress the dynamic range of your assay. Non-specific binding of antibodies to the blocking agent (like BSA) can also contribute[13][14].
-
Poor Standard Curve (Low B/B0, Poor Fit): This suggests that something in the matrix is interfering with the binding of either the Iloprost standard or the antibody-enzyme conjugate. High protein content in FBS is a primary suspect, as it can bind the Iloprost standard, making it unavailable to compete for the antibody binding sites[13].
Troubleshooting Workflow:
-
Switch to Phenol Red-Free Medium: This is the simplest and most effective solution to eliminate high background from spectral overlap[27][16].
-
Prepare Standards in a Matched Matrix: Your standard curve diluent should mimic your sample matrix as closely as possible[8][28]. Instead of using a generic assay buffer, prepare your Iloprost standards in the exact same cell culture medium (phenol red-free, with the same FBS percentage) that your samples are in.
-
Optimize Serum Concentration: If possible, reduce the percentage of FBS in your culture for the final experimental phase. Test if a lower concentration (e.g., 2% vs. 10%) still supports cell health while reducing interference.
-
Consider Sample Cleanup: If matrix matching is insufficient, you must remove interfering components. For prostaglandins like Iloprost, Solid Phase Extraction (SPE) is a highly effective method[29][30][31]. (See Protocol 2 below).
Q4: My ELISA uses a streptavidin-biotin system and my results are consistently low. What should I investigate?
A4: Investigate Biotin Interference.
Cell culture media, such as DMEM/F-12, are often supplemented with biotin (Vitamin B7)[32]. In a streptavidin-biotin based ELISA, free biotin from the media will saturate the streptavidin binding sites on the microplate, preventing the capture of your biotinylated detection antibody. This results in a significantly weaker signal and falsely low concentration measurements[18][20][21].
Diagram 1: Mechanism of Biotin Interference in ELISA
Caption: Biotin from media competitively blocks antibody binding.
Solutions:
-
Use a Biotin-Free Medium: The most direct approach is to switch to a custom or commercially available medium formulation that does not contain biotin for the duration of your experiment.
-
Change Detection System: If possible, use an ELISA kit that does not rely on the streptavidin-biotin interaction.
-
Biotin-Depletion Protocol: Before running the ELISA, you can pre-treat your samples with streptavidin-coated agarose beads. The beads will bind the free biotin, which can then be removed by centrifugation[20].
Part 3: Mass Spectrometry (LC-MS/MS) Specific Troubleshooting
Q5: I'm observing severe ion suppression for Iloprost when analyzing my cell culture supernatants. What are the likely causes and solutions?
A5: Ion suppression is the most significant matrix effect in LC-MS/MS analysis of cell culture samples[4][5][33]. It occurs when co-eluting matrix components compete with Iloprost for ionization in the ESI source, reducing its signal intensity.
Primary Causes:
-
Phospholipids and Lipids: From serum supplementation (FBS). These are notorious for causing ion suppression in reversed-phase chromatography.
-
Inorganic Salts: From the basal medium (e.g., NaCl, KCl in DMEM)[11][34]. These are non-volatile and can accumulate on the ion source orifice, drastically reducing instrument sensitivity over time.
-
Sugars, Amino Acids, Vitamins: High concentrations of these essential media components can also compete for ionization[24][25].
Troubleshooting Workflow:
Diagram 2: LC-MS/MS Troubleshooting Workflow
Caption: Systematic approach to mitigating ion suppression.
Solutions:
-
Aggressive Sample Cleanup (Mandatory): You must remove salts and lipids before injection. Simple protein precipitation is insufficient. Solid Phase Extraction (SPE) is the gold standard for this purpose[29][31][35][36]. A C18 (reversed-phase) cartridge is ideal for extracting prostaglandins like Iloprost from aqueous media[28][30][31]. (See Protocol 2).
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation between Iloprost and any remaining matrix components. A longer gradient or a different column chemistry may be required.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., Deuterated Iloprost) will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, you can correct for signal variability caused by matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise your ability to detect low levels of Iloprost[5]. This should be a last resort or used in combination with other techniques.
Part 4: Advanced Protocols & Best Practices
Protocol 1: Performing a Spike-and-Recovery and Linearity of Dilution Experiment
This protocol is essential for validating that your assay can accurately measure Iloprost in your specific cell culture matrix[7][8][9][10][37].
Objective: To determine the percent recovery of a known amount of spiked analyte and to assess whether the endogenous analyte measures consistently upon serial dilution. Acceptable recovery is typically 80-120%[9][10].
Methodology:
-
Prepare Samples:
-
Unspiked Sample (US): Pool a representative sample of your cell culture supernatant (the matrix).
-
Spiked Sample (SS): Spike the matrix with a known concentration of Iloprost standard. The final concentration should be in the mid-range of your standard curve.
-
Control Spike (CS): Prepare a spike of the same concentration in the standard assay diluent (the "clean" matrix).
-
-
Assay Measurement:
-
Measure the concentration of Iloprost in all three samples (US, SS, CS) using your established assay protocol.
-
-
Calculate Percent Recovery:
-
% Recovery = ([Measured Conc. in SS] - [Measured Conc. in US]) / [Expected Conc. in CS] * 100[9]
-
-
Assess Linearity of Dilution:
-
Take the Unspiked Sample (US) and create a serial dilution series (e.g., 1:2, 1:4, 1:8) using your matrix (cell culture medium without cells).
-
Measure the concentration in each dilution.
-
Calculate the "dilution-corrected" concentration for each sample (Measured Conc. * Dilution Factor).
-
The dilution-corrected values should be consistent across the dilution series (typically within ±20%).
-
Interpretation:
-
Poor Recovery (<80% or >120%): Indicates a significant matrix effect. Low recovery suggests suppression or masking; high recovery suggests enhancement or cross-reactivity[10].
-
Poor Linearity: Suggests that the interfering effect is concentration-dependent. The sample may need to be run at a specific dilution to move into a linear range[10].
Protocol 2: General Solid Phase Extraction (SPE) for Iloprost from Cell Culture Media
This protocol provides a starting point for removing interfering salts, proteins, and lipids prior to analysis by either ELISA or LC-MS/MS. It is based on standard methods for prostaglandin extraction[28][29][30][31].
Materials:
-
C18 SPE Cartridges (e.g., 100 mg / 1 mL)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Hexane (HPLC Grade)
-
Deionized Water
-
Formic Acid or HCl for acidification
-
Nitrogen evaporator or vacuum concentrator
Methodology:
-
Sample Acidification:
-
Cartridge Conditioning:
-
Wash the C18 cartridge sequentially with:
-
1-2 mL Methanol
-
1-2 mL Deionized Water
-
-
Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the acidified, clarified supernatant onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash (Remove Interferences):
-
Analyte Elution:
-
Elute the bound Iloprost from the cartridge using 1-2 mL of Ethyl Acetate or Methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in your assay mobile phase (for LC-MS/MS) or assay buffer (for ELISA). This step concentrates the analyte and ensures solvent compatibility with the subsequent analysis.
-
References
-
Determining the Accuracy of an ELISA using Spike-and-Recovery and Linearity-of-Dilution Experiments. Biosensis. [Link]
-
Capture the Tag: Mitigation of Biotin Interference in ELISA and Automated Immunoassays by Pre-Conjugating Biotinylated Antibodies to the Streptavidin Surface. Oxford Academic. [Link]
-
An Explanation of Recovery and Linearity. Quansys Biosciences. [Link]
-
Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays. MDPI. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. PubMed Central. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Components of different media including FBS, PL, SFM, and DMEM. ResearchGate. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]
-
Capture the Tag: Mitigation of Biotin Interference in ELISA and Automated Immunoassays by Pre-Conjugating Biotinylated Antibodies to the Streptavidin Surface. ResearchGate. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Cell Culture Medium: 6 Critical Components to Include. Bitesize Bio. [Link]
-
Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega. [Link]
-
Understanding Ion Suppression in LC-MS. Lambda Laboratory Services. [Link]
-
Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. ResearchGate. [Link]
-
Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. National Institutes of Health. [Link]
-
The value of spiking during biomarker ligand binding assay validation. Bioanalysis Zone. [Link]
-
Impact of phenol red in cell culture and solutions. PromoCell. [Link]
-
Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. National Institutes of Health. [Link]
-
Untargeted LC-MS/MS Profiling of Cell Culture Media Formulations for Evaluation of High Temperature Short Time Treatment Effects. PubMed. [Link]
-
Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. Waters. [Link]
-
Does phenol red affect MTT solution ?. ResearchGate. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. ResearchGate. [Link]
-
Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. PubMed Central. [Link]
-
What Factors Could Affect ELISA Results?. Cusabio. [Link]
-
Direct And Indirect ELISA. Immunosorbent Assays Explained. Bitesize Bio. [Link]
-
Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience. [Link]
Sources
- 1. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. candor-bioscience.de [candor-bioscience.de]
- 4. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemitrust.ai [chemitrust.ai]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biosensis.com [biosensis.com]
- 9. An Explanation of Recovery and Linearity [quansysbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Cell Culture Media: A Review [labome.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promocell.com [promocell.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Untargeted LC-MS/MS Profiling of Cell Culture Media Formulations for Evaluation of High Temperature Short Time Treatment Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cellculturedish.com [cellculturedish.com]
- 25. waters.com [waters.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. arborassays.com [arborassays.com]
- 31. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - US [thermofisher.com]
- 33. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 34. resources.rndsystems.com [resources.rndsystems.com]
- 35. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 37. e-b-f.eu [e-b-f.eu]
Technical Support Center: Protocol Refinement for 5-cis Iloprost Signaling Assays
Welcome to the technical support guide for 5-cis Iloprost signaling assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying Iloprost-mediated signaling. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.
Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator used in treating conditions like pulmonary arterial hypertension.[1][2] Its primary target is the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR).[3] Understanding and accurately measuring the signaling cascades initiated by Iloprost is critical for both basic research and therapeutic development. This guide provides in-depth troubleshooting for the most common assays used to quantify its activity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 5-cis Iloprost and what is its primary mechanism of action? Iloprost is a stable, synthetic analogue of prostacyclin (PGI2) that acts as a potent agonist for the prostacyclin (IP) receptor.[2][4] The IP receptor is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[3] Upon activation, Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[][6] This increase in intracellular cAMP is the primary second messenger signal, mediating most of Iloprost's physiological effects, such as vasodilation.[]
Q2: Does Iloprost signal through pathways other than Gs/cAMP? Yes, while the Gs/cAMP pathway is dominant, Iloprost is not perfectly selective. It can also activate the EP1 receptor, which couples to the Gq alpha subunit (Gαq).[1] Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[7] Furthermore, GPCR signaling is complex, and IP receptor activation can also stimulate G12/G13 proteins to activate Rho GTPases or Gi proteins to activate the Raf/MEK/ERK pathway.[2][8]
Q3: Which cell lines are appropriate for Iloprost signaling assays? The ideal cell line must endogenously express the prostacyclin (IP) receptor at sufficient levels for a measurable signal. Commonly used lines include Human Embryonic Kidney (HEK-293) cells, Chinese Hamster Ovary (CHO) cells, or specific endothelial or smooth muscle cell lines.[9][10] It is crucial to select a cell line from a trusted source (e.g., ATCC) and use low-passage number cells to ensure genetic stability and consistent receptor expression.[11] If endogenous expression is too low, transient or stable transfection of the human IP receptor (gene name: PTGIR) into a host cell line like HEK-293 is a standard approach.[9][12]
Q4: What are the most common assays to measure Iloprost activity? Given its primary signaling pathway, the most direct and common assay is the measurement of cAMP accumulation . This is often performed using competitive immunoassays in a Homogeneous Time-Resolved Fluorescence (HTRF) format.[13][14] For studying Gq-coupling, the IP-One HTRF assay is used, which measures the stable IP3 metabolite, inositol monophosphate (IP1).[7][15] To investigate downstream signaling convergence, a phospho-ERK1/2 assay , typically performed by Western Blot or HTRF, is common.[8][16][17]
Q5: Why is serum starvation required before starting an experiment? Serum starvation is a critical step to reduce basal signaling activity and synchronize cells.[18][19] Serum is a complex mixture of growth factors, hormones, and other molecules that can activate numerous signaling pathways, including those that elevate basal cAMP or p-ERK levels.[20] By removing serum for a period (typically 16-24 hours), you lower this background "noise," thereby increasing the signal window of your assay and ensuring that the response you measure is specifically due to the Iloprost treatment.[20][21]
Section 2: Core Signaling Pathways & Assay Selection
Iloprost binding to the IP receptor primarily initiates the Gs pathway, but can also engage Gq and downstream MAPK cascades. The choice of assay depends on the specific scientific question being addressed.
Caption: Iloprost Signaling Pathways.
Data Presentation: Comparison of Assay Platforms
| Signal Readout | Assay Platform | Principle | Pros | Cons |
| cAMP | HTRF / LANCE | Competitive immunoassay using FRET | High-throughput, no-wash, sensitive | Kit-dependent, requires specific plate reader |
| IP1 | HTRF (IP-One) | Competitive immunoassay for IP3 metabolite | Measures Gq pathway directly, stable signal | Requires LiCl, less common than cAMP assays[7][22] |
| p-ERK1/2 | Western Blot | SDS-PAGE and antibody-based detection | "Gold standard", provides MW confirmation | Low-throughput, semi-quantitative, laborious[16] |
| p-ERK1/2 | HTRF / AlphaLISA | Sandwich immunoassay using FRET/Alpha beads | High-throughput, quantitative | No MW confirmation, potential for artifacts |
Section 3: Troubleshooting Guide: cAMP Accumulation Assays (HTRF)
This is the most common assay for Iloprost. The principle involves competition between native cAMP (produced by your cells) and a labeled cAMP tracer for binding to a specific antibody.[14] A high cellular cAMP level results in a low FRET signal.
Caption: HTRF cAMP Assay Workflow.
Troubleshooting Table: cAMP Assays
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| No or Low Signal Window (Low Signal-to-Background) | 1. Low IP Receptor Expression: The target is not present at sufficient levels. 2. Phosphodiesterase (PDE) Activity: Newly synthesized cAMP is being rapidly degraded.[23][24] 3. Suboptimal Cell Density: Too few cells produce an insufficient signal; too many can lead to desensitization or nutrient depletion.[25][26] | 1. Verify Receptor Expression: Use a positive control cell line or transfect cells with the IP receptor. 2. Add a PDE Inhibitor: Include a broad-spectrum PDE inhibitor like IBMX (100-500 µM) during the stimulation step to protect cAMP from degradation.[27][28] 3. Optimize Seeding Density: Plate a range of cell densities (e.g., 2,500 to 20,000 cells/well) and select the one that provides the best signal window.[29][30] |
| High Background Signal (Low HTRF ratio in unstimulated wells) | 1. Basal Adenylyl Cyclase Activity: Cells have high intrinsic cAMP production. 2. Serum Contamination: Residual growth factors in the medium are stimulating the cells. 3. Reagent Issue: HTRF reagents were improperly prepared or stored. | 1. Use a Gi-coupled Agonist: If possible, treat with a Gi-agonist to actively lower basal cAMP as a negative control. 2. Optimize Serum Starvation: Ensure a complete wash with serum-free media before the assay. Extend starvation time if necessary, but monitor cell health.[19] 3. Prepare Reagents Fresh: Reconstitute HTRF reagents as per the manufacturer's protocol and avoid repeated freeze-thaw cycles.[31] |
| Poor EC50 Curve / High Variability | 1. Inconsistent Cell Plating: Uneven cell distribution across the plate. 2. Edge Effects: Wells at the edge of the plate evaporate faster, concentrating reagents. 3. Agonist Desensitization: Prolonged stimulation leads to receptor internalization or uncoupling.[3][32] | 1. Improve Cell Handling: Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting steps. 2. Mitigate Edge Effects: Do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 3. Optimize Stimulation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the optimal stimulation time that yields a robust signal before desensitization occurs.[9] |
Section 4: Troubleshooting Guide: IP-One (IP1) Accumulation Assays
This assay quantifies Gq activation by measuring IP1, a stable downstream metabolite of IP3.[7] The protocol requires the addition of Lithium Chloride (LiCl), which inhibits the phosphatase that degrades IP1, allowing it to accumulate to detectable levels.[22]
Caption: HTRF IP-One Assay Workflow.
Troubleshooting Table: IP-One Assays
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Weak Agonist Response | 1. Weak Gq Coupling: The IP receptor couples much more efficiently to Gs than Gq.[1] 2. Ineffective LiCl Blockade: LiCl concentration is too low or incubation is too short. 3. Cell Line Inappropriateness: The chosen cell line may lack necessary Gq pathway components. | 1. Amplify Signal: Use a cell line overexpressing the IP receptor or a promiscuous G-protein like Gα15/16 to force the Gq signal. 2. Verify LiCl Concentration: Ensure the final LiCl concentration is as recommended by the kit manufacturer (typically 10-50 mM).[22] 3. Use a Positive Control: Test a known Gq-coupled receptor (e.g., M1 muscarinic receptor with carbachol) in your cell line to confirm the pathway is functional. |
| High CV% Between Replicates | 1. Cell Clumping: Inconsistent cell numbers in wells. 2. Inaccurate Pipetting: Small volumes of reagents are difficult to dispense accurately. 3. Plate Reader Settings: Incorrect reader settings for HTRF. | 1. Ensure Single-Cell Suspension: Use a cell strainer or gentle trituration before plating. 2. Use Calibrated Pipettes: Ensure pipettes are calibrated, especially for low volumes. Consider preparing master mixes to increase dispensing volumes. 3. Optimize Reader Settings: Use the manufacturer's recommended settings for HTRF, including delay times and integration windows.[15][33] |
Section 5: Troubleshooting Guide: Downstream Signaling (p-ERK1/2 Western Blot)
Measuring the phosphorylation of ERK1/2 (p44/p42 MAPK) provides an integrated readout of upstream signaling cascades.[8][34]
Caption: p-ERK Western Blot Workflow.
Troubleshooting Table: p-ERK Western Blot
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| No p-ERK Signal | 1. Signal is Transient: ERK phosphorylation is often rapid and transient (peaking at 5-10 min).[17] 2. Phosphatase Activity: Phosphatases in the lysate dephosphorylated the target protein after lysis. 3. Poor Antibody Quality: The primary antibody is not effective. | 1. Perform a Time-Course: Stimulate cells for 0, 2, 5, 10, 20, and 30 minutes to capture the peak signal.[17] 2. Use Fresh Inhibitors: Always add potent phosphatase and protease inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times. 3. Validate Antibody: Use a positive control lysate (e.g., from cells treated with PMA or EGF) to confirm the antibody is working. |
| High Background / Non-Specific Bands | 1. Insufficient Blocking: Non-specific antibody binding to the membrane. 2. Antibody Concentration Too High: Both primary and secondary antibodies can cause background if too concentrated. 3. Inadequate Washing: Residual unbound antibody remains on the membrane. | 1. Optimize Blocking: Increase blocking time to 1-2 hours at room temperature. Use 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies, as milk contains phosphoproteins. 2. Titrate Antibodies: Perform a dot blot or test several antibody dilutions to find the optimal concentration. 3. Increase Wash Steps: Increase the number and duration of TBST washes (e.g., 3 x 10 minutes) after each antibody incubation.[16] |
| Inconsistent Loading Control (Total-ERK) | 1. Inefficient Stripping: The anti-p-ERK antibody was not fully removed before re-probing. 2. Protein Loss During Stripping: Harsh stripping can remove protein from the membrane. 3. Unequal Protein Loading: Initial error in protein quantification or loading. | 1. Confirm Stripping: After stripping, incubate with only the secondary antibody and check for any signal. If signal persists, stripping was incomplete.[16][35] 2. Use a Milder Stripping Buffer: Use a glycine-based stripping buffer at a lower temperature to preserve bound protein. Alternatively, run parallel gels for p-ERK and Total-ERK.[35] 3. Re-run Gel or Normalize to Ponceau: Ensure accurate protein quantification with a BCA or Bradford assay. A Ponceau S stain of the membrane after transfer can serve as a loading control. |
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Wohlfarth, P., et al. (2009). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. BMC Pulmonary Medicine. [Link]
-
Kelly, E., et al. (1995). Gs alpha-dependent and -independent desensitisation of prostanoid IP receptor-activated adenylyl cyclase in NG108-15 cells. British Journal of Pharmacology. [Link]
-
Weichilab. HTRF IP-One Gq Detection Kit. [Link]
-
Gajiwala, K. S., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. In G-Protein-Coupled Receptors. Humana, New York, NY. [Link]
-
Rich, T. C., et al. (2001). In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors. The Journal of General Physiology. [Link]
-
Blair, D. A., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. [Link]
-
Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. In Methods in Cell Biology. Academic Press. [Link]
-
Roe, M. W., et al. (2019). Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. bioRxiv. [Link]
-
BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. [Link]
-
Wyska, E., et al. (2018). PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response. Pharmacological Reports. [Link]
-
Ostrom, R. S., et al. (2004). Long-term agonist stimulation of IP prostanoid receptor depletes the cognate G(s)alpha protein in membrane domains but does not change the receptor level. Journal of Biological Chemistry. [Link]
-
Fetalvero, K. M., et al. (2007). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Prostaglandins & other Lipid Mediators. [Link]
-
Hesketh, E. L., et al. (2018). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports. [Link]
-
Wikipedia. (n.d.). Prostacyclin receptor. [Link]
-
Sprague, R. S., et al. (2011). Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
ResearchGate. (2014). Can you lend any advice on Western Blot for pERK and ERK (stripping problems)?. [Link]
-
G. Oltrabella, F., et al. (2023). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Communications Biology. [Link]
-
ResearchGate. (n.d.). Optimization of cell density for binding and inhibition assay. [Link]
-
ResearchGate. (2020). How should I improve the quality of my HTRF screening assay?. [Link]
-
ResearchGate. (2021). Do I need to serum starvation followed by cell receptor protein expression detection?. [Link]
-
Zheng, W., et al. (2009). Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. [Link]
-
ResearchGate. (n.d.). Competition binding assays for different recombinant human prostanoid receptors. [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. [Link]
-
NCBI Bookshelf. (2012). Phospho-ERK Assays. [Link]
-
Technology Networks. (n.d.). Insider Tips for GPCR signaling studies & phospho-Erk. [Link]
-
ResearchGate. (2022). I wanted to know why we use to starve cells in serum before doing a treatment (i.e. LPS, polyphenols)?. [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
-
ResearchGate. (n.d.). Putative pathways of antioxidant activity of Iloprost. [Link]
-
ResearchGate. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?. [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. [Link]
-
ResearchGate. (2023). I am performing the invitro analysis of CB2 receptor agonist on RAW264.7 macrophage cell line. Why does the protocol says to serum starve the cells?. [Link]
-
Zhang, R., et al. (2024). Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. Science Advances. [Link]
-
Kim, J. Y., et al. (2007). Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. Journal of Applied Toxicology. [Link]
-
van der Horst, G., et al. (2022). Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. Frontiers in Oncology. [Link]
-
Cusabio. (n.d.). cAMP signaling pathway. [Link]
-
Wikipedia. (n.d.). cAMP-dependent pathway. [Link]
Sources
- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Long-term agonist stimulation of IP prostanoid receptor depletes the cognate G(s)alpha protein in membrane domains but does not change the receptor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 12. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. researchgate.net [researchgate.net]
- 27. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. promega.com [promega.com]
- 30. researchgate.net [researchgate.net]
- 31. resources.revvity.com [resources.revvity.com]
- 32. Gs alpha-dependent and -independent desensitisation of prostanoid IP receptor-activated adenylyl cyclase in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 34. Insider Tips for GPCR signaling studies & phospho-Erk | Technology Networks [technologynetworks.com]
- 35. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-cis Iloprost and Other Prostacyclin Analogs for Research Professionals
This guide provides a comprehensive comparison of 5-cis Iloprost with other prominent prostacyclin analogs, including epoprostenol, treprostinil, beraprost, and the selective IP receptor agonist selexipag. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, receptor binding profiles, and functional effects, supported by experimental data and detailed protocols.
Introduction: The Prostacyclin Pathway in Health and Disease
Prostacyclin (PGI₂) is a critical endogenous lipid mediator produced primarily by vascular endothelial cells.[1] It plays a pivotal role in maintaining cardiovascular homeostasis through potent vasodilation, inhibition of platelet aggregation, and cytoprotective and anti-proliferative effects on vascular smooth muscle cells.[1][2] In pathological conditions such as pulmonary arterial hypertension (PAH), there is a notable deficiency in prostacyclin production, leading to vasoconstriction, thrombosis, and vascular remodeling.[1]
Prostacyclin analogs and receptor agonists are a cornerstone in the management of PAH.[3][4] These therapeutic agents mimic the actions of endogenous PGI₂ by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3][5] This guide will focus on a comparative analysis of 5-cis Iloprost, a stable synthetic analog of prostacyclin, against other key players in this therapeutic class.
Mechanism of Action: The IP Receptor Signaling Cascade
The therapeutic effects of prostacyclin analogs are primarily mediated through the activation of the IP receptor.[3] Iloprost, like endogenous prostacyclin, binds to the IP receptor on vascular smooth muscle cells and platelets.[6] This binding initiates a signaling cascade that is central to its pharmacological effects.
Upon agonist binding, the IP receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[7] This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][9]
In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[5] This prevents the phosphorylation of myosin light chains, a crucial step for muscle contraction, resulting in vasodilation.[6] In platelets, elevated cAMP levels, via PKA, inhibit platelet activation and aggregation, reducing the risk of thrombosis.[6]
Beyond the canonical Gs-cAMP pathway, IP receptor activation can also influence other signaling pathways, including those involving Gq and Gi proteins, and can activate nuclear receptors like PPARs, contributing to the anti-proliferative and anti-inflammatory properties of these analogs.[3][10]
Figure 1: Simplified IP Receptor Signaling Pathway.
Comparative Analysis of Prostacyclin Analogs
While all prostacyclin analogs target the IP receptor, they exhibit significant differences in their receptor binding profiles, pharmacokinetics, and clinical efficacy.
Receptor Binding Affinity and Selectivity
The therapeutic and adverse effects of prostacyclin analogs are dictated by their affinity and selectivity for the IP receptor versus other prostanoid receptors (DP, EP, FP, TP).[1] Non-selective binding can lead to off-target effects.[4] For instance, activation of EP1 receptors can cause vasoconstriction, potentially counteracting the desired vasodilatory effect of IP receptor activation.[11]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prostacyclin Analogs
| Receptor | Iloprost | Treprostinil | Beraprost | Selexipag (ACT-333679) |
|---|---|---|---|---|
| IP | 3.9 [6][11] | 32 [11] | 133 (Kd) [12] | 20 [13] |
| EP1 | 1.1[6][11] | Low Affinity[11] | No Affinity[12] | >2700[13] |
| EP2 | Very Low Affinity[6][11] | 3.6[11] | - | >2600[14] |
| EP3 | Low Affinity[6][11] | Very Low Affinity[11] | - | >10000[13] |
| EP4 | Low Affinity[6][11] | Low Affinity[11] | Binds to EP4[15][16] | >10000[13] |
| DP1 | Very Low Affinity[6][11] | 4.4[11] | - | >3700[13] |
| FP | Low Affinity[6][11] | Very Low Affinity[11] | - | >10000[13] |
| TP | Very Low Affinity[6][11] | Very Low Affinity[11] | No Affinity[12] | >10000[13] |
Data presented as Ki values (nM) unless otherwise noted. A lower Ki value indicates higher binding affinity. ACT-333679 is the active metabolite of Selexipag.
From this data, it is evident that Iloprost has a high affinity for both IP and EP1 receptors.[6][11] In contrast, Treprostinil displays high affinity for IP, DP1, and EP2 receptors.[11] Selexipag's active metabolite, ACT-333679, is highly selective for the IP receptor, with significantly lower affinity for other prostanoid receptors.[13][14] Beraprost also demonstrates binding to the EP4 receptor.[15][16] These differences in receptor engagement likely contribute to the distinct clinical profiles of each analog.
Pharmacokinetic and Clinical Efficacy Profile
The route of administration, half-life, and clinical outcomes vary considerably among these agents.
Table 2: Pharmacokinetic and Clinical Comparison
| Parameter | 5-cis Iloprost | Epoprostenol | Treprostinil | Beraprost | Selexipag |
|---|---|---|---|---|---|
| Route of Admin. | Inhaled, IV | IV | IV, SC, Inhaled, Oral | Oral | Oral |
| Half-life | 20-30 minutes (inhaled) | 3-5 minutes | ~4 hours (oral) | ~1 hour | ~8 hours (active metabolite)[14] |
| 6-MWD Improvement | Modest | Significant[17] | Significant[17] | Modest, not sustained[2] | Significant |
| Hemodynamics | Improvement | Significant Improvement[17] | Improvement | Modest | Improvement |
| Mortality Benefit | Not definitively shown | Trend towards reduction[17] | Trend towards reduction[17] | Not shown | Reduction in morbidity/mortality events |
6-MWD: 6-Minute Walk Distance. Data compiled from multiple clinical trials and network meta-analyses.[17]
Epoprostenol, despite its short half-life requiring continuous intravenous infusion, has shown robust improvements in exercise capacity and hemodynamics.[17] Treprostinil offers more flexible administration routes and a longer half-life. Iloprost, administered via inhalation, provides targeted pulmonary effects but requires frequent dosing. Beraprost has shown limited and unsustained efficacy in some trials.[2] Selexipag, as an oral selective IP agonist, offers a convenient dosing regimen and has demonstrated a reduction in clinical worsening events.
Experimental Protocols for Comparative Assessment
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP, a direct measure of IP receptor activation and subsequent adenylyl cyclase activity.
Principle: A competitive binding assay is commonly used. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of binding sites on a specific antibody. The amount of bound labeled cAMP is inversely proportional to the amount of cAMP in the sample.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the IP receptor (e.g., HEK-293 cells stably expressing the IP receptor, or primary human pulmonary artery smooth muscle cells) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of the prostacyclin analogs (Iloprost, Treprostinil, etc.) to the wells and incubate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer to release the intracellular cAMP.
-
cAMP Quantification: Perform the competitive binding assay according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Interpolate the cAMP concentrations in the cell lysates from the standard curve and normalize to the protein concentration of each sample. Plot concentration-response curves to determine the EC₅₀ for each analog.
Figure 2: Workflow for a cAMP Measurement Assay.
Platelet Aggregation Assay
This assay assesses the ability of prostacyclin analogs to inhibit platelet aggregation induced by various agonists.
Principle: Light Transmission Aggregometry (LTA) is the gold standard.[18][19] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As aggregates form, the turbidity of the PRP decreases, and light transmission increases.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[20]
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[19] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[19]
-
Instrument Calibration: Calibrate the aggregometer using PPP to set 100% light transmission and PRP for 0% transmission.[20]
-
Pre-incubation with Analog: Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C. Add the prostacyclin analog at the desired concentration and incubate for a short period (e.g., 1-2 minutes).
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission over time.
-
Data Analysis: The maximum aggregation percentage is calculated relative to the 0% and 100% transmission baselines. Construct dose-response curves to determine the IC₅₀ for each analog's inhibitory effect.
Figure 3: Workflow for Platelet Aggregation Assay (LTA).
Conclusion and Future Directions
5-cis Iloprost remains a valuable tool in the therapeutic armamentarium for conditions like PAH, offering targeted delivery to the lungs via inhalation. However, a comprehensive understanding of its performance relative to other prostacyclin analogs is crucial for informed experimental design and drug development.
This guide highlights that while all these agents converge on the IP receptor, their distinct receptor selectivity profiles and pharmacokinetic properties lead to varied clinical outcomes. Iloprost's high affinity for the EP1 receptor alongside the IP receptor is a key differentiator from the more IP-selective selexipag and the broader spectrum activity of treprostinil.
Future research should continue to explore the downstream consequences of these varied receptor interactions. Understanding how differential engagement of EP and DP receptors by various analogs contributes to both therapeutic efficacy and side-effect profiles will be critical. Furthermore, the development of novel analogs with optimized selectivity and pharmacokinetic properties remains a promising avenue for improving the treatment of pulmonary vascular diseases.
References
- Whittle, B. J., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology, 84(1), 68–75.
- Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist. UCL Discovery.
- Patel, J. A., et al. (2018). Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells. Cells, 7(8), 109.
-
Wikipedia. (n.d.). Prostacyclin receptor. In Wikipedia. Retrieved from [Link]
- Morrison, K., et al. (2017). Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery. Journal of Pharmacology and Experimental Therapeutics, 362(2), 263–273.
- Kirkby, N. S., et al. (2012). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension.
- Clapp, L. H., et al. (2002). IP receptor-dependent activation of PPARγ by stable prostacyclin analogues.
- Corris, P. A. (2019). Selexipag in the management of pulmonary arterial hypertension: an update.
- Galiè, N., et al. (2002). Beraprost sodium for pulmonary arterial hypertension. New England Journal of Medicine, 347(5), 313–321.
-
ResearchGate. (n.d.). Synthesis and signalling pathways for prostacyclin (PGI2). [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition binding assays for different recombinant human prostanoid receptors. [Diagram]. Retrieved from [Link]
- Farhat, N., et al. (2019). Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels. Frontiers in Physiology, 10, 14.
-
ResearchGate. (n.d.). Receptor activation assays in cells stably expressing human prostanoid receptors. [Diagram]. Retrieved from [Link]
- Preisig, M., et al. (2017). Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential. Journal of Pharmacology and Experimental Therapeutics, 360(2), 286–297.
- Asaki, T., et al. (2015). Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry, 58(18), 7128–7137.
- Farhat, N., et al. (2019).
-
ResearchGate. (n.d.). Prostacyclin signaling pathway downstream of prostacyclin receptor I. [Diagram]. Retrieved from [Link]
- Stitham, J., et al. (2011). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Current molecular pharmacology, 4(2), 95–104.
- Nishio, S., et al. (1988). Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets. Nihon Yakurigaku Zasshi, 92(5), 283–290.
-
CV Pharmacology. (n.d.). Prostacyclin Receptor Agonists. Retrieved from [Link]
- Fetalvero, K. M., et al. (2007). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs.
- Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. UCL Discovery.
- Nagy, B., et al. (2018). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 19(10), 2897.
- Sprague, R. S., et al. (2011). Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. American journal of physiology.
- Lin, M., et al. (2015). Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist. The Journal of biological chemistry, 290(38), 23181–23192.
- Patel, J. A., et al. (2018). Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells.
- Jing, Z. C., et al. (2016). Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis. Medicine, 95(10), e2929.
- Gnegy, M. E., & Hagan, R. M. (1994). A simple procedure for assaying cAMP. Pharmacology, biochemistry, and behavior, 48(3), 813–816.
- Cattaneo, M., et al. (2013). Recommendations for the Standardization of Light Transmission Aggregometry. De VHL.
- Patel, J. A., et al. (2018). Prostanoid EP₂ Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells. PubMed.
- Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry.
- S. Al-Bahlani. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1618–1624.
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist - UCL Discovery [discovery.ucl.ac.uk]
- 7. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 17. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Analysis of Receptor Binding Affinity: Iloprost vs. Treprostinil
Guide for Researchers and Drug Development Professionals
In the landscape of synthetic prostacyclin analogs, iloprost and treprostinil are prominent therapeutic agents, particularly in the management of pulmonary arterial hypertension (PAH).[1][2] Their clinical efficacy is intrinsically linked to their interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs).[1][3] A nuanced understanding of their respective receptor binding affinities is paramount for researchers and clinicians seeking to rationalize their therapeutic profiles and anticipate potential off-target effects. This guide provides an in-depth, objective comparison of the receptor binding profiles of 5-cis iloprost (hereafter referred to as iloprost) and treprostinil, supported by experimental data.
Defining the Pharmacological Landscape: Receptor Selectivity
The therapeutic actions of iloprost and treprostinil are primarily mediated through the activation of the prostacyclin receptor (IP receptor), which leads to vasodilation and inhibition of platelet aggregation.[4][5] However, their interaction is not exclusively confined to the IP receptor. Cross-reactivity with other prostanoid receptors, including the prostaglandin E receptors (EP), prostaglandin D receptor (DP), prostaglandin F receptor (FP), and thromboxane receptor (TP), can lead to a broader spectrum of biological responses.[6][7] These off-target interactions can contribute to both the therapeutic efficacy and the adverse effect profile of these drugs. Therefore, a comparative analysis of their binding affinities across the prostanoid receptor family is essential.
Quantitative Comparison of Receptor Binding Affinities
Experimental data from radioligand binding assays provide a quantitative measure of the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for iloprost and treprostinil at various human prostanoid receptors, as determined in a comprehensive comparative study.[6][7]
| Receptor | Iloprost Ki (nM) | Treprostinil Ki (nM) | Primary Signaling Pathway |
| IP | 3.9 | 32 | Gs (↑ cAMP) |
| EP1 | 1.1 | 212 | Gq (↑ Ca2+) |
| EP2 | 1172 | 3.6 | Gs (↑ cAMP) |
| EP3 | 208 | 2505 | Gi/Gs (↓/↑ cAMP) |
| EP4 | 212 | 826 | Gs (↑ cAMP) |
| DP1 | 1016 | 4.4 | Gs (↑ cAMP) |
| FP | 131 | 4680 | Gq (↑ Ca2+) |
| TP | 3778 | Not Calculable | Gq (↑ Ca2+) |
Data sourced from Whittle et al., 2012.[6][7]
Key Insights from the Data:
-
Iloprost exhibits a high affinity for both the IP receptor (Ki = 3.9 nM) and the EP1 receptor (Ki = 1.1 nM).[6] Its affinity for other prostanoid receptors is considerably lower.
-
Treprostinil , in contrast, displays a broader profile with high affinity for the EP2 receptor (Ki = 3.6 nM) and the DP1 receptor (Ki = 4.4 nM), in addition to a moderate affinity for the IP receptor (Ki = 32 nM).[6][8]
-
Notably, treprostinil has a significantly lower affinity for the EP1 receptor compared to iloprost.[6]
Experimental Methodology: Radioligand Binding Assay
The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.[9][10][11]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human prostanoid receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested.[7][12]
-
The cells are lysed, and the cell membranes, which contain the receptors, are isolated through centrifugation.[13]
-
The protein concentration of the membrane preparation is determined to ensure consistent receptor numbers across assays.[13]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-iloprost for the IP receptor) is incubated with the membrane preparation.[14]
-
Increasing concentrations of the unlabeled competitor drug (iloprost or treprostinil) are added to the incubation mixture.[7][12]
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.[13]
-
-
Separation and Detection:
-
Data Analysis:
-
The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Experimental Workflow Diagram:
Caption: Workflow of a competitive radioligand binding assay.
Downstream Signaling Pathways
The binding of iloprost and treprostinil to their respective receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects. The primary signaling pathway for the IP, EP2, EP4, and DP1 receptors involves the activation of Gs proteins.[7] This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and inhibition of smooth muscle cell proliferation.[15][16]
Conversely, the EP1, FP, and TP receptors are primarily coupled to Gq proteins.[7] Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, which can mediate vasoconstriction.[1]
Signaling Pathway Diagram:
Caption: Downstream signaling of Iloprost and Treprostinil.
Discussion and Implications
The distinct receptor binding profiles of iloprost and treprostinil have significant implications for their clinical use. Iloprost's high affinity for the IP receptor is consistent with its potent vasodilatory and anti-platelet effects.[5][17] However, its equally high affinity for the Gq-coupled EP1 receptor, which can mediate vasoconstriction, may counteract some of its beneficial IP-mediated effects.[6]
Treprostinil's broader receptor profile, with high affinity for the Gs-coupled EP2 and DP1 receptors in addition to the IP receptor, suggests that its therapeutic effects may be a composite of activating multiple vasodilatory pathways.[6] This could be particularly advantageous in disease states where IP receptor expression is downregulated.[6] Furthermore, its low affinity for the vasoconstrictive EP1 receptor may offer a more favorable overall hemodynamic profile compared to iloprost.[6][7]
It is crucial to note that in vitro binding affinities do not always directly translate to in vivo clinical outcomes, as factors such as pharmacokinetics, drug delivery, and receptor desensitization also play a significant role.[18] However, a thorough understanding of the fundamental receptor interactions provides a rational basis for interpreting clinical data and for the development of future, more selective prostacyclin analogs.
Conclusion
References
-
Whittle, B. J., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology, 84(1), 68–75. [Link]
-
Stitham, J., Midgett, C., Martin, K. A., & Hwa, J. (2011). Prostacyclin: an inflammatory paradox. Frontiers in Pharmacology, 2, 24. [Link]
-
Lim, S., & Lee, S. H. (2015). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 24(138), 635-644. [Link]
-
Wikipedia. (2023). Prostacyclin. [Link]
-
Wikipedia. (2023). Prostacyclin receptor. [Link]
-
Fetalvero, K. M., & Martin, K. A. (2007). Molecular mechanisms regulating the vascular prostacyclin pathways and their adaptation during pregnancy and in the newborn. Journal of Smooth Muscle Research, 43(3), 85-102. [Link]
-
Whittle, B. J., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. UCL Discovery. [Link]
-
Nguyen, T. L., Plaunt, A. J., Malinin, V., Cipolla, D., Perkins, W., Chapman, R. W., & Corboz, M. R. (2022). Binding Affinity of Treprostinil to Rat Recombinant Prostanoid Receptors IP and EP2. American Journal of Respiratory and Critical Care Medicine, 205, A4612. [Link]
-
Whittle, B. J., Sturman, J., & Clapp, L. H. (2013). Differential actions of the prostacyclin analogues treprostinil and iloprost and the selexipag metabolite, MRE-269 (ACT-333679) in rat small pulmonary arteries and veins. Pulmonary Pharmacology & Therapeutics, 26(5), 562-568. [Link]
-
Whittle, B. J., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Competition binding assays for different recombinant human prostanoid receptors. ResearchGate. [Link]
-
Xu, W. D., Kollmeyer, J., & Wu, M. (2018). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. PLoS One, 13(12), e0207435. [Link]
-
Jones, R. L., Ghofrani, H. A., Grimminger, F., & Seeger, W. (2017). Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells. International Journal of Molecular Sciences, 18(10), 2095. [Link]
-
Grimminger, F., Ghofrani, H. A., & Seeger, W. (2002). Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors. British Journal of Pharmacology, 137(4), 555-564. [Link]
-
Schermuly, R. T., Ghofrani, H. A., Weissmann, N., Grimminger, F., & Seeger, W. (2004). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. British Journal of Pharmacology, 141(2), 335-341. [Link]
-
Regan, J. W. (2003). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of Receptors and Signal Transduction, 23(4), 289-312. [Link]
-
Idzko, M., Hammad, H., van Nimwegen, M., Kool, M., Vos, N., Hoogsteden, H. C., & Lambrecht, B. N. (2007). Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. The Journal of Clinical Investigation, 117(2), 464-472. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Iloprost?. [Link]
-
University of Glasgow. (2019). The influence of sex on the in vivo and in vitro effects of treprostinil in pulmonary arterial hypertension. [Link]
-
Wetzl, V., Schrott, A., Zolle, O., Ghofrani, H. A., Grimminger, F., Seeger, W., & Schermuly, R. T. (2018). Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells. PLoS One, 13(11), e0206595. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. (n.d.). The inhibitory effect of treprostinil and the role of cAMP and TGF-β on.... [Link]
-
ResearchGate. (n.d.). Effect of iloprost and treprostinil on resting membrane potential of.... [Link]
-
Bubb, K. J., Trinder, S. L., Tsvetkov, D., L-H, C., & Heiden, S. (2015). Treprostinil potentiates the positive inotropic effect of catecholamines in adult rat ventricular cardiomyocytes. British Journal of Pharmacology, 172(16), 4061-4074. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Methods in Neurosciences, 12, 1-21. [Link]
-
United Therapeutics. (n.d.). Treprostinil Mechanism of Action. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(3), 129-144. [Link]
-
ResearchGate. (n.d.). Targeted treprostinil delivery inhibits pulmonary arterial remodeling. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
CMI Media Group. (2021). Inhaled treprostinil vs iloprost: Comparison of adherence, persistence, and health care resource utilization in patients with pulmonary arterial hypertension. American Journal of Managed Care, 27(10 Suppl), S201-S208. [Link]
-
Zhang, J., Chen, S., & Li, J. (2016). Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis. Medicine, 95(21), e3695. [Link]
-
ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. [Link]
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. atsjournals.org [atsjournals.org]
- 15. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 5-cis Iloprost Activity with Receptor Antagonists
For researchers and drug development professionals, establishing the precise mechanism of action for a therapeutic compound is the bedrock of its validation. Iloprost, a stable synthetic analog of prostacyclin (PGI₂), is a potent therapeutic agent used in conditions like pulmonary arterial hypertension (PAH).[1][2][3] Its primary therapeutic effects—vasodilation and inhibition of platelet aggregation—are attributed to its action as an agonist at the prostacyclin receptor (IP receptor).[1][4]
However, the pharmacological profile of Iloprost is not perfectly selective. Studies have revealed that it can also interact with other prostanoid receptors, notably the prostaglandin EP1, EP2, and DP1 receptors.[5][6] This cross-reactivity introduces a critical challenge: how can we definitively prove that the observed cellular response to Iloprost is mediated specifically through the IP receptor and not a composite of off-target effects?
This guide provides an in-depth, field-proven framework for validating the on-target activity of 5-cis Iloprost. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring that your validation system is robust, self-verifying, and yields unambiguous results.
Part 1: The Molecular Machinery of Iloprost Action
To design a validation experiment, we must first understand the signaling pathways involved. Iloprost's activity is primarily a story of G-protein coupled receptor (GPCR) activation.
The Primary Target: IP Receptor Signaling
The IP receptor is a canonical Gs-protein coupled receptor.[7][8] The binding of an agonist like Iloprost initiates a well-defined intracellular cascade:
-
Gs-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G-protein.
-
Adenylate Cyclase Stimulation: The activated Gαs subunit dissociates and stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][9]
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][8]
-
Physiological Response: PKA phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium levels, which causes smooth muscle relaxation (vasodilation) and inhibits platelet activation.[1][10]
Core Protocol: Cell-Based Competitive cAMP Assay
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying intracellular cAMP. [11][12]It relies on a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP analog. [13] Materials:
-
Cell Line: HEK-293 cells stably expressing the human IP receptor (HEK-293-IP). A parental HEK-293 line is required for control experiments.
-
Agonist: 5-cis Iloprost.
-
Antagonist: RO1138452.
-
Assay Kit: HTRF cAMP Assay Kit (e.g., from Cisbio, Revvity, PerkinElmer). [13][14]* Reagents: Cell culture medium, stimulation buffer (HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX or Rolipram).
-
Equipment: HTRF-compatible microplate reader, 384-well low-volume white plates.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK-293-IP cells to ~80-90% confluency.
-
Harvest cells gently (e.g., using PBS:EDTA), wash, and resuspend in stimulation buffer at a pre-optimized density (e.g., 2,000-5,000 cells/well). [13] * Causality Check: The use of a phosphodiesterase (PDE) inhibitor like Rolipram is critical. [15][16]PDEs degrade cAMP; inhibiting them prevents signal loss and amplifies the assay window, increasing sensitivity and robustness. [15][17]
-
-
Antagonist Addition (Plate 1 - Antagonist IC₅₀):
-
Prepare a serial dilution of RO1138452 in stimulation buffer.
-
Dispense 5 µL of the antagonist dilutions into the assay plate. Include a "no antagonist" control (buffer only).
-
Dispense 5 µL of the cell suspension into each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor before the agonist is introduced.
-
-
Agonist Stimulation:
-
Prepare a solution of Iloprost in stimulation buffer at a concentration that is 4x its pre-determined EC₈₀ value.
-
Expert Insight: The EC₈₀ concentration is used because it sits on the steep part of the dose-response curve, providing a large signal window for observing inhibition. [11]An EC₅₀ concentration could also be used, but the EC₈₀ provides a more stringent test.
-
Add 5 µL of the Iloprost solution to all wells (except "basal" controls, which receive buffer).
-
Seal the plate and incubate for 30 minutes at room temperature. [18]
-
-
Detection:
-
Following the manufacturer's protocol, add 5 µL of the HTRF d2-labeled cAMP analog followed by 5 µL of the HTRF antibody-cryptate conjugate. [18]These reagents lyse the cells and initiate the competitive binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. [12] * Plot the cAMP concentration against the log of the RO1138452 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ of the antagonist.
-
Self-Validating Control Experiments
To ensure the trustworthiness of your results, the following controls are non-negotiable:
-
Antagonist Agonist Activity: Run the antagonist dose-response curve in the absence of Iloprost. A true antagonist should show no change in basal cAMP levels.
-
Receptor Specificity: Repeat the Iloprost stimulation on the parental HEK-293 cell line (lacking the IP receptor). No significant cAMP production should be observed, confirming the response is IP receptor-dependent.
-
Antagonist Selectivity: Stimulate the HEK-293-IP cells with a non-prostanoid Gs-coupled agonist (e.g., a beta-adrenergic agonist). The activity of this agonist should be unaffected by the IP receptor antagonist RO1138452, proving the antagonist's selectivity.
Part 4: Data Presentation and Interpretation
Clear data presentation is key to a compelling scientific narrative. Summarize your quantitative findings in a structured table.
Table 1: Pharmacological Profile of Iloprost and its Antagonism by RO1138452
| Compound | Parameter | Value (HEK-293-IP Cells) | Interpretation |
| 5-cis Iloprost | EC₅₀ (cAMP Assay) | 1.9 nM [5] | Potent activation of the IP receptor. |
| RO1138452 | IC₅₀ vs. Iloprost (EC₈₀) | ~10-30 nM | Dose-dependent inhibition of Iloprost-induced cAMP production. |
| RO1138452 | Agonist Activity | No effect on basal cAMP | Confirms the compound is a neutral antagonist, not an inverse agonist. |
Interpreting the Results:
The primary outcome of a successful validation experiment is the dose-dependent inhibition of Iloprost-induced cAMP production by RO1138452. This result, when combined with the control experiments, provides strong evidence that the observed activity of Iloprost in your system is mediated through the IP receptor.
For a more advanced analysis, performing a Schild regression is the gold standard for confirming competitive antagonism. This involves generating full Iloprost dose-response curves in the presence of several fixed concentrations of RO1138452. A competitive antagonist will cause a parallel rightward shift of the agonist curve without reducing the maximum response. A Schild plot with a slope of unity provides definitive proof of competitive antagonism at a single receptor site. [19]
Conclusion
Validating the on-target activity of a compound like 5-cis Iloprost is not a single experiment but a logical, multi-step process. By combining a deep understanding of the underlying signaling pathway with a carefully selected, selective antagonist and a robust, well-controlled experimental design, researchers can generate unambiguous data. This rigorous approach confirms that the therapeutic action of Iloprost is indeed driven by its engagement with the IP receptor, providing the scientific integrity required for both basic research and advanced drug development programs.
References
- Selexipag. (2024). In Patsnap Synapse.
- Selexipag. (n.d.). In Wikipedia.
- Prostacyclin receptor. (n.d.). In Wikipedia.
- What is Selexipag used for? (2024). In Patsnap Synapse.
-
Whittle, B. J. R., Silverstein, A. M., Mott, K. A., & Gifford, J. D. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology, 84(1), 68-75. [Link]
- Selexipag (Uptravi). (n.d.). Pulmonary Hypertension Association.
-
Kim, D., You, B., Lim, H., & Lee, S. J. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Molecular Neuroscience, 10, 21. [Link]
- Iloprost Phenacyl Ester: A Technical Examination of Receptor Binding Affinity. (n.d.). Benchchem.
- The Science Behind Selexipag: Mechanism of Action and Therapeutic Applications in PAH. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. (2012). ResearchGate. [Link]
- Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension. (n.d.). University of Glasgow Theses Service.
-
Olschewski, H., Ghofrani, H. A., & Schermuly, R. T. (2009). Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. European Respiratory Review, 18(111), 29-37. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Stitham, J., Midgett, C., Martin, K. A., & Hwa, J. (2011). Prostacyclin receptor regulation--from transcription to trafficking. Current molecular medicine, 11(8), 649–665. [Link]
- IP Receptor Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Prostacyclin signaling pathway downstream of prostacyclin receptor I... (n.d.). ResearchGate.
-
Pearse, D. D., Hughes, Z. A., & Schwab, M. E. (2012). The therapeutic profile of Rolipram, PDE target and mechanism of action as a neuroprotectant following spinal cord injury. Neurotherapeutics, 9(4), 810-825. [Link]
-
Kim, D. Y., You, B., & Lee, S. J. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in molecular neuroscience, 10, 21. [Link]
- What is the mechanism of Iloprost? (2024). In Patsnap Synapse.
-
Asano, Y., Stawski, L., Hant, F., & Trojanowska, M. (2017). Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma. Journal of cellular and molecular medicine, 21(11), 2733–2743. [Link]
- Rolipram. (n.d.). In Wikipedia.
-
Fretz, H., Valden, P., Gnerre, C., & Clozel, M. (2007). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British journal of pharmacology, 150(7), 899–906. [Link]
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. (n.d.). Revvity.
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed. [Link]
-
Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis. (2016). PubMed Central. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
-
How to run a cAMP HTRF assay. (2024). YouTube. [Link]
- Competition binding assays for different recombinant human prostanoid... (n.d.). ResearchGate.
-
Nakae, K., Saito, K., Iino, T., Yamamoto, N., Wakabayashi, M., Yoshikawa, S., Matsushima, S., Miyashita, H., Sugimoto, H., Kiba, A., & Gupta, J. (2005). A prostacyclin receptor antagonist inhibits the sensitized release of substance P from rat sensory neurons. The Journal of pharmacology and experimental therapeutics, 315(3), 1136–1142. [Link]
- Iloprost. (n.d.). In PubChem. National Institutes of Health.
-
A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention. (2013). National Institutes of Health. [Link]
-
Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. (2007). PubMed Central. [Link]
- Iloprost. (n.d.). In Wikipedia.
-
Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension. (2012). European Respiratory Society. [Link]
-
Pharmacology of Iloprost ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]
-
Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function. (2010). PubMed. [Link]
-
Gomez-Arroyo, J., Mizuno, S., Szczepanek, K., Van Tassell, B., Natarajan, R., dos Remedios, C. G., Drake, J. I., Farkas, L., & Voelkel, N. F. (2015). Iloprost reverses established fibrosis in experimental right ventricular failure. The European respiratory journal, 45(2), 449–462. [Link]
-
Binding Affinity of Treprostinil to Rat Recombinant Prostanoid Receptors IP and EP2. (2022). ATS Journals. [Link]
-
Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension. (2002). PubMed. [Link]
-
Beraprost therapy for pulmonary arterial hypertension. (2002). PubMed. [Link]
-
Effect of beraprost on pulmonary hypertension due to left ventricular systolic dysfunction. (2017). PubMed Central. [Link]
-
Intravenous iloprost for treatment failure of aerosolised iloprost in pulmonary arterial hypertension. (2002). ERS Publications. [Link]
-
GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. (2018). PubMed Central. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. (2025). PubMed Central. [Link]
- Pharmacology of Antagonism of GPCR. (n.d.). ScholarWorks@Dongguk University.
-
Decoding GPR50–L-LEN Interaction in Metabolism. (2026). Bioengineer.org. [Link]
Sources
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iloprost - Wikipedia [en.wikipedia.org]
- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 8. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 16. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of 5-cis Iloprost with EP Receptors: A Comparative Analysis
For researchers and drug development professionals working with prostanoid signaling, understanding the precise receptor interaction profile of synthetic analogs is paramount. Iloprost, a stable prostacyclin (PGI₂) analog, is widely recognized for its high affinity and potency at the prostacyclin receptor (IP receptor), mediating vasodilation and inhibiting platelet aggregation. However, its therapeutic actions can be nuanced by its interactions with other prostanoid receptors, particularly the prostaglandin E₂ (PGE₂) receptor subtypes, known as EP receptors. This guide provides an in-depth comparison of 5-cis Iloprost's activity at its primary IP receptor target versus its cross-reactivity with EP receptor subtypes, supported by experimental data and protocols.
Iloprost: Beyond the IP Receptor
Iloprost is a valuable pharmacological tool and therapeutic agent, particularly in the context of pulmonary hypertension.[1][2] Its primary mechanism of action is the activation of the IP receptor, a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade ultimately results in smooth muscle relaxation and inhibition of platelet activation.[2][3]
However, the family of prostanoid receptors is broad, with eight identified types and subtypes that mediate the actions of various prostaglandins.[4][5] These receptors often exhibit a degree of ligand promiscuity. Experimental evidence has demonstrated that Iloprost is not entirely selective for the IP receptor and can engage with certain EP receptor subtypes, leading to distinct downstream signaling events that can either complement or counteract its intended therapeutic effects.
Comparative Binding Affinity and Functional Potency
A critical aspect of understanding Iloprost's pharmacological profile is to quantify its binding affinity (Ki) and functional potency (EC₅₀) at both IP and EP receptors. The following table summarizes key findings from competitive binding assays and functional cellular responses.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC₅₀, nM) | Primary Signaling Pathway | Reference |
| IP | Iloprost | 3.9 | cAMP Elevation | 0.37 | Gs -> ↑cAMP | [1] |
| EP₁ | Iloprost | 1.1 | Calcium Influx | 0.3 | Gq -> ↑Ca²⁺ | [1] |
| EP₂ | Iloprost | Very Low Affinity | cAMP Elevation | Low Activity | Gs -> ↑cAMP | [1] |
| EP₃ | Iloprost | Low Affinity | - | Low Activity | Gi -> ↓cAMP | [1] |
| EP₄ | Iloprost | Low Affinity | - | Low Activity | Gs -> ↑cAMP | [1] |
Key Insights from the Data:
-
High Affinity for EP₁: Surprisingly, Iloprost exhibits a higher binding affinity for the EP₁ receptor than for its primary target, the IP receptor.[1]
-
Potent Functional Activity at EP₁: This high binding affinity translates into potent functional activity, with an EC₅₀ for calcium influx via EP₁ that is comparable to its potency for cAMP elevation via the IP receptor.[1]
-
Low Engagement with Other EP Subtypes: Iloprost demonstrates significantly lower affinity and functional activity at the EP₂, EP₃, and EP₄ receptors.[1]
The Dichotomy of Downstream Signaling: IP vs. EP₁
The cross-reactivity of Iloprost with the EP₁ receptor introduces a layer of complexity to its physiological effects. The signaling pathways activated by IP and EP₁ receptors are distinct and can lead to opposing cellular responses.
IP Receptor Signaling Pathway
Activation of the IP receptor by Iloprost primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a cascade that results in vasodilation and anti-platelet aggregation.
Caption: IP Receptor Signaling Cascade
EP₁ Receptor Signaling Pathway
In contrast, the EP₁ receptor is coupled to the Gq alpha subunit. Its activation by Iloprost leads to an increase in intracellular calcium, which can promote vasoconstriction.
Caption: Receptor Cross-Reactivity Workflow
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of Iloprost for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of 5-cis Iloprost for a prostanoid receptor (e.g., EP₁) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293-EP₁).
-
Radiolabeled ligand (e.g., [³H]-PGE₂).
-
Unlabeled 5-cis Iloprost.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes to a final concentration of 5-20 µg of protein per well. Prepare serial dilutions of unlabeled Iloprost.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Iloprost.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Iloprost concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays: cAMP and Calcium Flux
These protocols measure the functional consequences of receptor activation.
A. cAMP Accumulation Assay (for Gs-coupled receptors like IP, EP₂, EP₄)
Objective: To measure the ability of Iloprost to stimulate cAMP production in whole cells expressing the target receptor.
Materials:
-
Whole cells stably expressing the receptor of interest (e.g., CHO-IP).
-
Iloprost.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in a stimulation buffer for 15-30 minutes.
-
Stimulation: Add serial dilutions of Iloprost to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis: Lyse the cells according to the detection kit protocol.
-
Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Iloprost concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
B. Intracellular Calcium Flux Assay (for Gq-coupled receptors like EP₁)
Objective: To measure the ability of Iloprost to induce a transient increase in intracellular calcium.
Materials:
-
Whole cells stably expressing the receptor of interest (e.g., HEK293-EP₁).
-
Iloprost.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Injection and Reading: Inject serial dilutions of Iloprost into the wells and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the Iloprost concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Conclusion and Future Directions
The cross-reactivity of 5-cis Iloprost with the EP₁ receptor is a significant finding that complicates its pharmacological profile. While its primary therapeutic benefits are derived from IP receptor activation, the concurrent stimulation of the Gq-coupled EP₁ receptor can lead to opposing physiological effects. Researchers and clinicians should be mindful of this dual activity, as it may influence the net clinical outcome, particularly in patient populations with altered prostanoid receptor expression.
Future research should focus on developing more selective IP receptor agonists that minimize off-target effects at the EP₁ receptor. [6][7]Additionally, further investigation into the physiological and pathophysiological roles of EP₁ receptor activation in the cardiovascular system will provide a more complete understanding of the therapeutic window for compounds like Iloprost.
References
-
Whittle, B. J. R., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology, 84(1), 68–75. [Link]
-
Habenicht, A. J., & Goerig, M. (1999). Prostanoids and prostanoid receptors in signal transduction. Prostaglandins & Other Lipid Mediators, 58-59, 291-315. [Link]
-
Sugimoto, Y., & Narumiya, S. (2013). The prostanoid EP4 receptor and its signaling pathway. Journal of Veterinary Medical Science, 75(6), 689-696. [Link]
-
Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 79(4), 1193–1226. [Link]
-
Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. [Link]
-
Patsnap. (2024). What are Prostanoid receptor modulators and how do they work?. Patsnap Synapse. [Link]
-
Whittle, B. J. R., et al. (2012). Competition binding assays for different recombinant human prostanoid receptors. ResearchGate. [Link]
-
Olschewski, H., et al. (2004). Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs. BMC Pharmacology, 4(1), 11. [Link]
-
Lai, Y. J., et al. (2008). Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine, 178(2), 188-196. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. IP receptor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Prostanoid receptors. [Link]
Sources
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoids and prostanoid receptors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Benchmarking Guide: Iloprost vs. Selexipag in Prostacyclin Pathway Activation
This guide provides an in-depth, objective comparison of 5-cis Iloprost, a synthetic prostacyclin analogue, and Selexipag, a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental molecular pharmacology, pharmacokinetics, and functional outcomes that differentiate these two critical therapies for Pulmonary Arterial Hypertension (PAH). We will dissect the causality behind their distinct clinical profiles and provide robust experimental protocols for their direct benchmarking.
Introduction: The Prostacyclin Pathway in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a devastating disease characterized by progressive remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance, right heart failure, and premature death.[1] The prostacyclin (PGI₂) pathway is a cornerstone of PAH pathophysiology and treatment. Endogenous PGI₂, produced by endothelial cells, is a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[2] Its effects are mediated by the G-protein coupled IP receptor, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[2] In PAH, PGI₂ production is deficient, making IP receptor agonism a critical therapeutic strategy.[2]
Iloprost, a stable PGI₂ analogue, was a significant advancement, offering an inhaled alternative to continuous intravenous epoprostenol.[2][3] However, its chemical similarity to endogenous prostanoids results in a broad receptor interaction profile and a very short half-life, necessitating frequent dosing.[3][4] Selexipag represents a newer therapeutic paradigm. It is a non-prostanoid prodrug that is metabolized to its active form, ACT-333679, a highly selective IP receptor agonist with distinct pharmacological properties designed to overcome the limitations of traditional prostacyclin analogues.[3][5][6]
Part 1: Comparative Molecular and Functional Pharmacology
A direct comparison reveals that while both compounds target the IP receptor, their interaction and the subsequent cellular consequences are markedly different. This distinction is rooted in receptor selectivity and the concept of biased agonism.
Mechanism of Action: The IP Receptor Signaling Cascade
Both Iloprost and ACT-333679 (the active metabolite of Selexipag) bind to the IP receptor, a Gs-coupled receptor. This binding event initiates a canonical signaling cascade resulting in vasodilation and anti-proliferative effects.
Caption: Canonical IP receptor signaling pathway activated by Iloprost and Selexipag.
Receptor Binding Profile: The Criticality of Selectivity
The key pharmacological differentiator is selectivity. Selexipag and its active metabolite were specifically designed for high-fidelity interaction with the IP receptor.[3][6] In contrast, prostacyclin analogues like Iloprost retain affinity for other prostanoid receptors.[6][7] This off-target activity, particularly at the EP3 receptor, can mediate undesirable effects such as gastric fundus contraction.[8]
Table 1: Comparative Prostanoid Receptor Binding Affinities (Ki, nM)
| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | DP1 Receptor |
|---|---|---|---|---|---|
| Iloprost | ~3.9[7] | ~1.1[7] | >1000[7] | High Affinity | >1000[7] |
| ACT-333679 | ~260[9] | >10,000[9] | >10,000[9] | >10,000[9] | >10,000[9] |
Note: Data synthesized from multiple sources. Ki values can vary based on experimental systems. The trend of high selectivity for ACT-333679 versus broader affinity for Iloprost is consistent.
Expertise & Experience Insight: The high selectivity of ACT-333679 is a prime example of rational drug design. By eliminating off-target prostanoid receptor interactions, the therapeutic window can be widened, potentially minimizing mechanism-based side effects not directly related to IP receptor activation.[6][10]
Functional Agonism and Receptor Desensitization
Beyond binding, the quality of receptor activation differs. In assays measuring the primary therapeutic signal (cAMP production), both Iloprost and ACT-333679 act as potent full agonists.[5] However, the story changes when examining pathways that lead to receptor desensitization and internalization.
Chronic exposure to a G-protein-coupled receptor (GPCR) agonist often leads to tachyphylaxis, or a loss of effect. This process is initiated by the recruitment of β-arrestin to the activated receptor, which uncouples it from G-protein signaling and targets it for internalization.[9]
Studies have shown that while prostacyclin analogues like Iloprost are full agonists for both cAMP production and β-arrestin recruitment, ACT-333679 acts as a partial agonist for β-arrestin recruitment.[5][9] This "biased agonism" means that for a given level of therapeutic cAMP signaling, ACT-333679 promotes significantly less β-arrestin activity.[5] Consequently, it causes minimal IP receptor internalization compared to the pronounced effect seen with Iloprost.[5][9] This is the molecular basis for the sustained efficacy of Selexipag observed in preclinical models without the need for dose escalation that often characterizes prostacyclin analogue therapy.[5][9]
Table 2: Comparative Functional Activity at the IP Receptor
| Parameter | Iloprost | ACT-333679 (Selexipag Metabolite) |
|---|---|---|
| cAMP Accumulation | Full Agonist (~100% Emax)[5] | Full Agonist (~100% Emax)[5] |
| β-Arrestin Recruitment | Full Agonist (~100% Emax)[5] | Partial Agonist (~40% Emax)[5] |
| IP Receptor Internalization | Pronounced[9] | Minimal[5][9] |
Part 2: Pharmacokinetic and Preclinical Efficacy Profiles
The molecular differences translate directly into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, impacting dosing convenience and sustained target engagement.
Pharmacokinetic Comparison
The most apparent difference is the route of administration and dosing frequency, driven by the compounds' respective half-lives.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Iloprost (Inhaled) | Selexipag (Oral) |
|---|---|---|
| Route | Inhalation[2] | Oral[2] |
| Type | Active Drug | Prodrug[3] |
| Active Moiety | Iloprost | ACT-333679[11] |
| Plasma Half-life | ~6-9 minutes[12] | ~0.8-2.5 hours (Parent) ~6.2-13.5 hours (Active Metabolite)[13] |
| Dosing Frequency | 6 to 9 times daily[3] | Twice daily[6] |
Trustworthiness Insight: The long half-life of ACT-333679 is crucial for maintaining therapeutic plasma concentrations with a convenient oral, twice-daily regimen.[10] This contrasts sharply with the sawtooth PK profile of inhaled Iloprost, where therapeutic effects are closely tied to recent administration, and trough periods may allow for disease progression.[3][12]
Part 3: Experimental Protocols for Head-to-Head Benchmarking
To ensure self-validating and reproducible results, the following protocols provide a framework for a direct, in-house comparison of Iloprost and Selexipag.
Protocol 1: In Vitro cAMP Functional Assay (HTRF)
This protocol determines the functional potency (EC₅₀) and efficacy (Emax) of the compounds by measuring cAMP accumulation in cells expressing the human IP receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method.[14]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoisomers of Iloprost: Unraveling the Differential Effects of the 16(S) and 16(R) Forms
For researchers, scientists, and professionals in drug development, a nuanced understanding of a drug's stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic into a significantly less active or even inactive compound. This guide provides an in-depth comparison of the biologically relevant stereoisomers of Iloprost, a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1]
While initial inquiries may refer to "5-cis" and "5-trans" isomers, the scientifically pertinent and commercially relevant forms are the diastereoisomers at the C-16 position, correctly designated as the 16(S) and 16(R) isomers. Iloprost is typically synthesized and administered as a racemic mixture of these two forms.[1][2] However, extensive research has demonstrated that these isomers are not pharmacologically equivalent. This guide will dissect these differences, providing the underlying experimental data and methodologies to empower researchers in their investigations.
The Decisive Role of Stereochemistry: 16(S) vs. 16(R) Iloprost
The core of Iloprost's therapeutic action lies in its ability to mimic PGI2, a potent endogenous vasodilator and inhibitor of platelet aggregation.[3] These effects are mediated primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3][4] Upon activation, the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP is the linchpin of Iloprost's effects, initiating a signaling cascade that results in smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[3]
Crucially, the stereochemical configuration at the C-16 position dictates how effectively the Iloprost molecule "fits" into the binding pocket of the IP receptor. Experimental evidence unequivocally shows that the 16(S) isomer is the pharmacologically dominant form.
One seminal study meticulously compared the biological activity and receptor binding characteristics of the two isomers, revealing a stark contrast in their efficacy. The 16(S) isomer was found to be approximately 20 times more potent than the 16(R) isomer at inhibiting collagen-induced platelet aggregation.[2] This functional disparity is a direct consequence of their differential binding to the platelet IP receptor.[2]
Quantitative Comparison: Binding Affinity and Functional Potency
The disparity between the 16(S) and 16(R) isomers can be quantified through key pharmacological parameters such as the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50) in functional assays. A lower Kd value signifies a higher binding affinity.
| Parameter | 16(S)-Iloprost | 16(R)-Iloprost | Fold Difference (S vs. R) | Reference |
| Binding Affinity (Kd) | 13.4 nM | 288 nM | ~21.5x Higher Affinity | [2] |
| Max. Binding Sites (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein | ~1.6x More Sites | [2] |
| Association Rate (k_on) | 0.036 s⁻¹ | 0.001 s⁻¹ | 36x Faster Association | [2] |
| Potency (Platelet Aggregation) | ~20x more potent | - | - | [2] |
Table 1: Comparative pharmacological data for 16(S) and 16(R) Iloprost isomers on human platelet receptors.
The data clearly indicates that the 16(S) isomer not only binds with significantly higher affinity but also associates with the receptor much more rapidly. This kinetic advantage, combined with superior affinity, provides a molecular basis for its enhanced biological activity.[2] The study authors concluded that the two isomers should be regarded as entirely different compounds when quantifying prostacyclin receptor interactions.[2]
Mechanism of Action: The IP Receptor-cAMP Signaling Pathway
The differential effects of the Iloprost isomers converge on a single, well-defined signaling pathway. Understanding this cascade is essential for interpreting experimental results.
-
Receptor Binding: Iloprost (predominantly the 16(S) isomer) binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.[6]
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).[6]
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[4]
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels. This results in smooth muscle relaxation (vasodilation) and the inhibition of platelet granule release, thereby preventing aggregation.[5]
Caption: Iloprost signaling pathway via the IP receptor.
Experimental Protocols for Comparative Analysis
To empirically validate the differential effects of the 16(S) and 16(R) Iloprost isomers, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to discern differences in receptor binding, signal transduction, and physiological function.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of each Iloprost isomer for the IP receptor. This assay measures the ability of the unlabeled isomer ("competitor") to displace a radioactive ligand that is known to bind to the receptor.
Causality: The affinity of a compound is a primary determinant of its potency. A higher affinity (lower Ki) means a lower concentration of the drug is needed to occupy a significant number of receptors and elicit a biological response. This experiment directly quantifies the initial, critical interaction between the drug and its target.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human IP receptor (e.g., HEK293 or CHO cells).[7] Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost).
-
Increasing concentrations of the unlabeled competitor (either 16(S)-Iloprost or 16(R)-Iloprost).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[7][8]
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[2][8]
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: cAMP Accumulation Immunoassay
Objective: To measure the potency (EC50) of each Iloprost isomer in stimulating the production of the second messenger, cAMP.
Causality: This assay quantifies the direct downstream consequence of receptor activation. It provides a functional readout of how efficiently each isomer can initiate the intracellular signaling cascade, bridging the gap between receptor binding and the ultimate physiological effect.
Methodology:
-
Cell Culture: Plate cells expressing the IP receptor into a 96-well plate and grow to near confluency.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes. This prevents the degradation of newly synthesized cAMP, amplifying the signal.[9]
-
Isomer Stimulation: Add varying concentrations of either 16(S)-Iloprost or 16(R)-Iloprost to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the assay kit. This releases the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using a competitive immunoassay kit (e.g., ELISA, HTRF®, or AlphaScreen®). In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific antibody.[10][11][12]
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Generate a standard curve using known cAMP concentrations. Plot the cAMP concentration against the log concentration of the Iloprost isomer and fit to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Caption: Workflow for a cell-based cAMP accumulation assay.
Protocol 3: Light Transmission Aggregometry (LTA)
Objective: To assess the functional potency (IC50) of each Iloprost isomer in inhibiting platelet aggregation.
Causality: This is the ultimate physiological assay in this context, measuring the integrated effect of receptor binding and signal transduction on a key therapeutic function of Iloprost. It provides the most clinically relevant comparison of the isomers' anti-platelet activity.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human whole blood anticoagulated with citrate by centrifugation at low speed (150-200g). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation.[13][14]
-
Instrument Setup: Calibrate a light transmission aggregometer using PPP to set 100% aggregation (maximum light transmission) and PRP for 0% aggregation.[14][15]
-
Assay Procedure:
-
Measurement: The aggregometer continuously measures the increase in light transmission as platelets aggregate and the turbidity of the PRP decreases.[13][15]
-
Data Analysis: Record the maximum aggregation percentage. Repeat the procedure with a range of Iloprost isomer concentrations to generate dose-response curves. Calculate the IC50 value, the concentration of the isomer that inhibits platelet aggregation by 50%.
Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.
Conclusion
The pharmacological activity of Iloprost is overwhelmingly attributed to the 16(S) isomer. Its superior binding affinity, faster association rate, and consequently greater potency in stimulating cAMP production and inhibiting platelet aggregation mark it as the key therapeutic component. The 16(R) isomer, by comparison, is significantly less active. This guide provides the foundational knowledge, comparative data, and experimental frameworks necessary for researchers to investigate and confirm these differential effects. A thorough understanding and consideration of this stereoisomerism are critical for the accurate interpretation of research data and for the development of next-generation prostacyclin analogs.
References
-
National Center for Biotechnology Information (2024). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCI. Available at: [Link]
-
Stitham, J., et al. (2011). Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation. PMC. Available at: [Link]
-
Tsai, A. L., et al. (1989). Interaction between platelet receptor and iloprost isomers. PubMed. Available at: [Link]
-
PathWhiz (n.d.). Intracellular Signalling Through Prostacyclin Receptor and Prostacyclin. SMPDB. Available at: [Link]
-
Platelet Aggregation Test | Light Transmission Aggregometry (LTA). (n.d.). Platelet Solutions. Available at: [Link]
-
Gremmel, T., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Sprague, R. S., et al. (2007). Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes. NIH. Available at: [Link]
-
Practical-Haemostasis.com (2022). Platelet Function Testing: Light Transmission Aggregometry. Available at: [Link]
-
Gresele, P. (2015). Platelet Function Analyzed by Light Transmission Aggregometry. Springer Nature Experiments. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Available at: [Link]
-
Wikipedia (n.d.). Coagulation. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Patscheke, H., et al. (1988). Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost). PubMed. Available at: [Link]
-
Järving, I., et al. (2001). Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets. PubMed. Available at: [Link]
-
Nio, Y., et al. (2016). Prostacyclin signaling pathway downstream of prostacyclin receptor I (IP) receptors to protein kinase A (PKA) in human PASMCs. ResearchGate. Available at: [Link]
-
Reil, J. H., et al. (1995). Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside. PubMed. Available at: [Link]
-
Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. PMC. Available at: [Link]
-
Davi, G., et al. (1988). Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects. PubMed. Available at: [Link]
-
Vicari, A. M., et al. (1989). Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients. PubMed. Available at: [Link]
-
Linder, A. E., et al. (2007). Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans. NIH. Available at: [Link]
-
National Center for Biotechnology Information (2024). Iloprost. PubChem Compound Summary for CID 5311181. Available at: [Link]
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. plateletservices.com [plateletservices.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-cis Iloprost for Laboratory Professionals
As a synthetic analog of prostacyclin PGI2, 5-cis Iloprost is a potent compound widely utilized in research for its vasodilatory and platelet aggregation inhibitory properties.[1] Its biological potency necessitates meticulous handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides an in-depth, step-by-step framework for the proper disposal of 5-cis Iloprost and associated contaminated materials, grounded in regulatory standards and best laboratory practices.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of 5-cis Iloprost is fundamental to its safe management. According to its Safety Data Sheet (SDS), Iloprost is classified with multiple health hazards.[2][3][4] Improper handling can lead to harmful exposure through inhalation, skin contact, or ingestion.
Causality of Handling Precautions: The potent biological activity of prostacyclin analogs means that even minute quantities can have physiological effects. The requirement for handling within a chemical fume hood is to prevent the inhalation of aerosols, while the mandate for chemical-resistant gloves and lab coats is to avoid accidental skin absorption, which could lead to unintended systemic effects.[2][5]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3] | 💀 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Serious Eye Irritation | Causes serious eye irritation.[3] | ❗ | P280: Wear eye protection/face protection.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] | हेल्थ हज़ार्ड | P201: Obtain special instructions before use.[6] |
Due to these hazards, 5-cis Iloprost waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash.[5][6][7] Federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), prohibit the sewering of hazardous pharmaceutical waste to prevent the contamination of waterways.[7][8][9]
The Disposal Workflow: A Step-by-Step Protocol
The cornerstone of proper disposal is the strict segregation of waste streams at the point of generation. This ensures that hazardous materials are managed safely and compliantly from creation to final disposal.
Immediately segregate waste into two primary categories: liquid waste and solid waste. Cross-contamination of waste streams can create complex and expensive disposal challenges. Do not mix 5-cis Iloprost waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[5][10]
-
Container Selection : Collect all liquid waste containing 5-cis Iloprost (e.g., unused solutions, solvent rinsate) in a designated, leak-proof, and chemically compatible container.[5] The container must have a secure screw-top cap.
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE ".[6] The label must also include the full chemical name ("5-cis Iloprost"), the solvent system (e.g., "in Methyl Acetate"), and an approximate concentration. An accumulation start date (the date the first drop of waste was added) is also required.[6]
-
Storage : Keep the waste container securely closed except when adding waste. Store it in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[6][11]
-
Container Selection : Collect all solid waste that has come into contact with 5-cis Iloprost (e.g., contaminated gloves, pipette tips, empty vials, absorbent pads) in a designated puncture-resistant container lined with a heavy-duty plastic bag.[5][10]
-
Labeling : The container must be clearly labeled "HAZARDOUS WASTE " and identify the contents (e.g., "Solid Lab Debris Contaminated with 5-cis Iloprost").[5]
-
Storage : Keep the container sealed when not in use and store it in a designated area away from general laboratory traffic.
Glassware that has contained 5-cis Iloprost must be decontaminated before being washed for reuse.
-
Triple Rinse : Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone).[5]
-
Collect Rinsate : The first rinse is considered acutely hazardous. Best practice dictates collecting all three rinses as hazardous liquid waste in your designated liquid waste container.[11]
-
Washing : After the triple rinse, the glassware can be washed using standard laboratory procedures.
Once a waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][12] Provide them with an accurate description of the waste. Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure risks.
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and at least two pairs of chemical-resistant gloves.[6]
-
Containment : For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[2][6] Do not use paper towels for large spills as this can increase the surface area for evaporation.
-
Collection : Carefully collect the absorbed material and any contaminated debris using scoops or forceps and place it into your designated hazardous solid waste container.[2]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[2]
-
Reporting : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. This self-validating system of segregation, containment, and professional disposal is essential for the responsible management of potent research chemicals like 5-cis Iloprost.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. Available at: [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration . PubMed. Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering . Hazardous Waste Experts. Available at: [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste Today. Available at: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. Available at: [Link]
-
EPA: Hazardous Pharmaceutical Waste Management . Stericycle. Available at: [Link]
-
5-cis-15(R)-Iloprost . DC Chemicals. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Oregon Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Material Safety Data Sheet - Prostaglandin e1, 98+% . Cole-Parmer. Available at: [Link]
-
5-cis-15(R)-Iloprost Datasheet . DC Chemicals. Available at: [Link]
-
Expert Advice on Hazardous Waste Disposal in Health Care . MedPro Disposal. Available at: [Link]
-
Hazardous Waste Guidelines . UC San Diego Biological Sciences. Available at: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. Available at: [Link]
-
Iloprost . PubChem, National Institutes of Health. Available at: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. Available at: [Link]
-
Investigational Product Disposal, Return, and Destruction . Stanford Health Care. Available at: [Link]
-
Waste Disposal for Medical & Research Laboratories . MedPro Disposal. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
Sources
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. waste360.com [waste360.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. Hazardous Waste Guidelines [biology.ucsd.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-cis Iloprost
This document provides essential safety protocols and operational guidance for research, scientific, and drug development professionals handling 5-cis Iloprost. As a potent synthetic prostacyclin analog, 5-cis Iloprost requires stringent handling procedures to mitigate risks associated with its high biological activity.[1][2] This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
The Imperative for Containment: Understanding the Hazard
5-cis Iloprost is a highly potent compound where exposure to even minute quantities can elicit physiological effects. Safety Data Sheets (SDS) classify the parent compound, Iloprost, as toxic if swallowed, inhaled, or in contact with skin, and it is also suspected of damaging fertility or the unborn child.[2][3][4][5] The primary routes of occupational exposure are inhalation of aerosols or dust, dermal contact, and accidental ingestion. Therefore, our entire handling strategy is built upon a foundation of containment and minimizing any potential for direct contact. Adherence to these protocols is not merely procedural; it is a self-validating system to protect personnel and ensure experimental reproducibility.
The Core of Protection: A Multi-Layered PPE Strategy
A thorough risk assessment is the prerequisite for any work involving 5-cis Iloprost. The selection of Personal Protective Equipment (PPE) is dictated by the specific task and the physical form of the compound being handled. Potent compounds in powdered form present the highest risk due to the potential for aerosolization.
Table 1: Task-Based PPE Requirements for 5-cis Iloprost
| Task | Physical Form | Minimum PPE Requirement | Rationale & Causality |
| Receiving & Storage | Solid (in sealed vial) | Safety Glasses, Laboratory Coat, Nitrile Gloves | Protects against exposure from a potentially compromised primary container during inspection and inventory. |
| Weighing & Aliquoting | Solid (Powder) | Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Disposable Gown (Polyethylene-coated), Sleeve Covers, Hair/Beard Covers, Shoe Covers | Maximum Containment: This task has the highest risk of generating airborne particles. A fume hood is mandatory.[6] Double gloving provides a backup barrier.[7] An impermeable gown prevents skin contact from spills.[7][8] A face shield protects mucous membranes from splashes. |
| Solution Preparation | Liquid (Concentrated Stock) | Chemical Splash Goggles, Double Nitrile Gloves, Disposable Gown | Splash & Dermal Protection: While the inhalation risk is lower than with powder, the risk of dermal absorption from a concentrated solution remains high. All manipulations should still occur within a chemical fume hood.[6] |
| Handling Dilute Solutions | Liquid (Working Concentration) | Safety Glasses with Side Shields, Nitrile Gloves, Laboratory Coat | Standard Laboratory Practice: At typical experimental concentrations, the acute risk is reduced, but good laboratory practice dictates continued protection against splashes and incidental contact. |
| Spill Cleanup | Solid or Liquid | Full PPE as per "Weighing & Aliquoting" plus a Respirator (e.g., N95 or higher) if outside a fume hood. | Emergency Response: A spill creates an uncontrolled environment. Respiratory protection is critical to prevent inhalation of aerosolized powder or vapor from a liquid spill. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to prevent cross-contamination and accidental exposure.
Step 1: Receiving and Storing
-
Upon receipt, visually inspect the container within a well-ventilated area for any signs of damage or leaks.
-
Don initial PPE (lab coat, gloves, safety glasses).
-
Store the compound in its original, tightly sealed, light-resistant container in a designated, secure, and ventilated area. Long-term storage at -20°C is recommended to ensure stability.[9]
Step 2: Protocol for Preparing a 1 mg/mL Stock Solution
This protocol must be performed entirely within a certified chemical fume hood.[5][6]
-
Preparation: Don all required PPE for handling powder (see Table 1). Place plastic-backed absorbent paper on the work surface to contain any minor spills.[10]
-
Tare: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Aliquot: Carefully transfer the desired amount of 5-cis Iloprost powder to the weigh boat. Use appropriate micro-spatulas to minimize dust formation. Avoid any scooping actions that could create airborne particles.
-
Dissolution: Using a calibrated pipette, add the desired solvent (e.g., DMSO, Ethanol) directly to a sterile vial.[1] Carefully transfer the weighed powder into the solvent.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Immediate Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., outer gloves, absorbent paper) into a designated hazardous waste container immediately.[6]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling task.
Caption: PPE selection workflow for 5-cis Iloprost.
Decontamination and Disposal: Closing the Loop Safely
Effective decontamination and disposal are non-negotiable steps to prevent residual contamination.
Decontamination
-
Goal: The primary goal is to physically remove and neutralize the hazardous drug residue.
-
Procedure: All surfaces and equipment must be decontaminated after use. This involves a two-step process:
-
Cleaning: First, wash the surface with a germicidal detergent to physically remove the compound.
-
Disinfection: Follow with a disinfectant, such as 70% ethanol or an appropriate EPA-registered agent, to ensure the destruction of any microbial growth.
-
-
Spills: In case of a spill, cordon off the area. Wearing full PPE, cover the spill with absorbent material. For liquid spills, gently absorb. For powder spills, gently wet the absorbent material before placing it over the powder to prevent it from becoming airborne. Collect all contaminated materials into a hazardous waste container. Decontaminate the area as described above.
Disposal Plan
All waste contaminated with 5-cis Iloprost is considered hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid items (gloves, gowns, weigh boats, paper towels, vials) in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect unused or waste solutions in a separate, labeled hazardous waste container for liquid chemicals.[6] Never pour 5-cis Iloprost solutions down the drain, as prostaglandins can be very toxic to aquatic life.[6]
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, following all local, state, and federal regulations.[11]
Emergency First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
By integrating these expert-level protocols into your daily workflow, you build a robust system of safety that protects researchers and preserves the integrity of your scientific work.
References
-
Iloprost Guideline . Kettering General Hospital NHS Foundation Trust. Available at: [Link]
-
Guideline on the administration of Iloprost Intravenous Infusion . Worcestershire Acute Hospitals NHS Trust. Available at: [Link]
-
Iloprost (inhalation route) - Side effects & dosage . Mayo Clinic. Available at: [Link]
-
Iloprost in adults with severe Raynaud's phenomenon (Guidelines) . NHS Scotland. Available at: [Link]
-
Iloprost 100 micrograms/ml concentrate for solution for infusion - Summary of Product Characteristics (SmPC) . electronic medicines compendium (emc). Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS 16-(R)- ILOPROST . Cleanchem Laboratories. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach . IPS. Available at: [Link]
-
Iloprost | C22H32O4 | CID 5311181 . PubChem - NIH. Available at: [Link]
-
5-cis-15(R)-Iloprost|CAS . DC Chemicals. Available at: [Link]
-
Personal Protective Equipment . US EPA. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. Available at: [Link]
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS 16-(S)- ILOPROST . Cleanchem Laboratories. Available at: [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings . CDC. Available at: [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law . PubMed. Available at: [Link]
-
NIOSH Table 1,2 & 3 . University of Louisville Environmental Health & Safety. Available at: [Link]
-
Decontamination, cleaning and disinfection . Harrogate and District NHS Foundation Trust. Available at: [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . Defense Centers for Public Health. Available at: [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance . Rpharmy. Available at: [Link]
-
iloprost 50 micrograms /0.5 ml solution - NEW ZEALAND DATA SHEET . MEDSAFE. Available at: [Link]
-
Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis . National Institutes of Health. Available at: [Link]
-
Ophthalmic Instrument Decontamination . The Royal College of Ophthalmologists. Available at: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration (FDA). Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 5-cis-15(R)-Iloprost|CAS |DC Chemicals [dcchemicals.com]
- 10. safety.rochester.edu [safety.rochester.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
